5-Acetamidobenzene-1,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-acetamidobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQYZSYKZQESPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287379 | |
| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-50-9 | |
| Record name | 6344-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Acetamidobenzene-1,3-dicarboxylic Acid: Properties, Synthesis, and Applications in Drug Development
Introduction: The Strategic Importance of Substituted Isophthalic Acids in Medicinal Chemistry
5-Acetamidobenzene-1,3-dicarboxylic acid, also known as 5-acetamidoisophthalic acid, is a synthetically versatile aromatic dicarboxylic acid. Its rigid benzenoid core, decorated with two carboxylic acid moieties and an acetamido group, presents a unique trifunctional platform for constructing complex molecular architectures. The strategic placement of these functional groups—the meta-disposed carboxylic acids and the C5-acetamido substituent—imparts specific steric and electronic properties that are of significant interest to researchers in drug discovery and development. The carboxylic acid groups offer opportunities for forming salts, esters, or amides, enhancing solubility and enabling covalent linkages, while the acetamido group can participate in hydrogen bonding and other non-covalent interactions within biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to the design and development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Acetamidoisophthalic acid, 5-(Acetylamino)isophthalic acid | [1] |
| CAS Number | 6344-50-9 | |
| Molecular Formula | C₁₀H₉NO₅ | |
| Molecular Weight | 223.18 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | >300 °C (for the related 5-aminoisophthalic acid) | [2] |
| Boiling Point | 571.167 °C at 760 mmHg (predicted) | [3] |
| Density | 1.512 g/cm³ (predicted) | [3] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble (for the related 5-aminoisophthalic acid) | [2] |
| Ethanol | Good solubility (for isophthalic acid) | [4] |
| Acetone | Good solubility (for isophthalic acid) | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble (predicted based on structure) | General knowledge |
| N,N-Dimethylformamide (DMF) | Soluble (predicted based on structure) | General knowledge |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the acidic protons of the carboxyl groups. The aromatic region will show a characteristic splitting pattern reflecting the substitution on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals will include those for the two carboxylic acid carbons, the acetyl carbonyl and methyl carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing carboxylic acid groups and the electron-donating acetamido group. Based on the analysis of similar structures, the following approximate chemical shifts are expected[5][6].
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165-175 |
| Aromatic C-COOH | 130-140 |
| Other Aromatic C | 125-135 |
| Acetyl (C=O) | ~170 |
| Acetyl (CH₃) | ~25 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. The key absorption bands are expected in the following regions[7]:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
-
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1680 cm⁻¹. Conjugation with the aromatic ring influences this position.
-
C=O Stretch (Amide I): A strong absorption around 1660 cm⁻¹.
-
N-H Bend (Amide II): A medium intensity band around 1540 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.
Synthesis and Reactivity
Synthetic Pathway
A common and efficient route to this compound involves a two-step process starting from 5-nitroisophthalic acid. The first step is the reduction of the nitro group to an amine, followed by the acetylation of the resulting amino group.
Sources
- 1. Question: C NMR of 1,3-benzene dicarboxylic acid What is the carbon-13 N.. [askfilo.com]
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Introduction: Unveiling a Key Synthetic Building Block
An In-Depth Technical Guide to 5-Acetamidoisophthalic Acid for Advanced Research and Development
5-Acetamidoisophthalic acid, identified by CAS Number 6344-50-9 , is an aromatic dicarboxylic acid derivative that holds significant value as a versatile intermediate in various fields of chemical synthesis, particularly in the pharmaceutical and materials science sectors.[1][2][3][4] Its unique molecular architecture, featuring a central benzene ring functionalized with two carboxylic acid groups and an acetamido moiety, provides a strategic platform for constructing more complex molecules. The carboxylic acid groups offer sites for esterification, amidation, or coordination with metal ions, while the acetamido group can influence solubility, hydrogen bonding interactions, and metabolic stability. This guide offers a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The formal IUPAC name for this compound is 5-acetamidobenzene-1,3-dicarboxylic acid.[5] The structure consists of a benzene ring where two carboxylic acid (-COOH) groups are positioned meta to each other (at positions 1 and 3), and an acetamido (-NHCOCH₃) group is located at the 5-position. This arrangement imparts a specific geometry and electronic distribution that dictates its chemical reactivity and potential applications.
Caption: 2D structure of 5-acetamidoisophthalic acid.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 6344-50-9 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₅ | [1][2][3] |
| Molecular Weight | 223.18 g/mol | [1][3][5] |
| Density | 1.512 g/cm³ | [6] |
| Boiling Point | 571.167 °C at 760 mmHg | [6] |
| Refractive Index | 1.658 | [6] |
| PSA (Polar Surface Area) | 103.70 Ų | [6] |
| XLogP3 | 1.11440 | [6] |
| InChIKey | KQQYZSYKZQESPQ-UHFFFAOYSA-N | [4][5] |
Synthesis Protocol: Acetylation of 5-Aminoisophthalic Acid
The most direct and common laboratory-scale synthesis of 5-acetamidoisophthalic acid involves the acetylation of its primary amine precursor, 5-aminoisophthalic acid.[1] This reaction is a standard N-acylation where acetic anhydride serves as the acetylating agent. The choice of acetic anhydride is driven by its high reactivity and the fact that the byproduct, acetic acid, is easily removed.
Experimental Protocol
-
Dissolution: Dissolve 5-aminoisophthalic acid (1 equivalent) in a suitable solvent. While various solvents can be used, a common choice is a polar aprotic solvent or, in some cases, aqueous basic conditions to deprotonate the carboxylic acids and improve solubility.
-
Acetylation: Add acetic anhydride (a slight excess, e.g., 1.1-1.5 equivalents) to the solution. The reaction is typically performed at room temperature or with gentle heating to facilitate the reaction kinetics.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup and Isolation: Upon completion, the product can be isolated. If the reaction is performed in an organic solvent, the product may precipitate upon cooling. If in an aqueous base, the solution is acidified to protonate the carboxylic acid groups, causing the product to precipitate.
-
Purification: The crude product is collected by filtration, washed with cold water to remove residual acetic acid and other water-soluble impurities, and then dried. For higher purity, recrystallization from a suitable solvent system (e.g., water or ethanol/water) can be performed.
Caption: Generalized workflow for the synthesis of 5-acetamidoisophthalic acid.
Applications in Research and Drug Development
The utility of 5-acetamidoisophthalic acid stems from its role as a key intermediate. Its derivatives have found applications in diverse areas, from medical imaging to materials science.
Intermediate for Iodinated Contrast Agents
A significant application is in the synthesis of non-ionic X-ray contrast media. A patent describes a method for producing 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate for the contrast agent Iodixanol.[7] In this multi-step synthesis, the 5-acetamidoisophthalic acid core serves as the scaffold onto which iodine atoms and hydrophilic side chains are installed. The isophthalamide structure provides the backbone, the iodine atoms provide the radiopacity necessary for X-ray attenuation, and the dihydroxypropyl groups confer the high water solubility and low osmolality required for safe intravenous administration.
Precursor for Functional Materials
The parent compound, 5-aminoisophthalic acid, is recognized for its role in creating advanced materials like Metal-Organic Frameworks (MOFs).[8] MOFs are crystalline materials with high porosity, constructed from metal ions or clusters linked by organic ligands. The dicarboxylic acid functionality of 5-acetamidoisophthalic acid makes it a prime candidate for use as an organic linker in MOF synthesis. The acetamido group can introduce specific functionalities within the pores of the MOF, potentially enhancing selective gas storage or catalytic activity.
Scaffold for Bioactive Molecules
The isophthalic acid motif itself has been studied for biological activity. For instance, various 5-substituted isophthalic acids have been shown to be competitive inhibitors of bovine liver glutamate dehydrogenase, suggesting the potential for this scaffold in enzyme-targeted drug design.[9] Furthermore, research into derivatives of structurally similar compounds, such as 5-acetamido-2-hydroxy benzoic acid, has demonstrated analgesic and anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes.[10] This suggests that the 5-acetamidoisophthalic acid core could be a valuable starting point for designing novel therapeutic agents where the dicarboxylic acid moiety could act as a bioisostere for other acidic groups or enhance target binding through dual interactions.[11]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[12][13][14]
-
Inhalation: Avoid breathing dust. Handle in a well-ventilated area or use a local exhaust ventilation system.[12][13][15]
-
Skin and Eye Contact: The compound may cause skin and eye irritation.[13][14] In case of contact, wash the affected skin with plenty of soap and water and rinse eyes cautiously with water for several minutes.[12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]
It is imperative to consult a detailed Safety Data Sheet (SDS) from the specific supplier before handling this chemical.
Conclusion
5-Acetamidoisophthalic acid is a strategically important chemical intermediate with a well-defined structure and accessible synthesis. Its value to the scientific community, particularly in drug discovery and materials science, lies in its utility as a versatile scaffold. The presence of multiple reactive sites allows for the systematic construction of complex, high-value molecules, including advanced imaging agents, functional polymers, and potentially novel therapeutic compounds. As research in these fields progresses, the demand for such well-defined building blocks is likely to increase, underscoring the importance of a thorough understanding of its chemical properties and applications.
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- Echemi.
- Google Patents. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
- SysKem Chemie GmbH.
- ECHEMI. Buy 5-(acetylamino)
- Fisher Scientific. Safety Data Sheet - 1,3-Benzenedicarboxylic acid, 5-amino-.
- Thermo Fisher Scientific. Safety Data Sheet - 1,3-Benzenedicarboxylic acid, 5-hydroxy-.
- TCI Chemicals.
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physical and chemical properties of 5-(acetylamino)isophthalic acid
An In-depth Technical Guide to 5-(Acetylamino)isophthalic Acid
Foreword: A Molecule of Latent Potential
In the landscape of specialty chemicals, certain molecules stand out not for their direct application, but for the potential they unlock. 5-(acetylamino)isophthalic acid, also known as 5-acetamidoisophthalic acid, is one such compound. As a substituted aromatic dicarboxylic acid, it presents a trifunctional platform for intricate molecular design. Its structure, featuring two carboxylic acid groups and a central acetylamino moiety, offers chemists and material scientists a versatile building block for creating complex polymers, novel pharmaceutical intermediates, and advanced functional materials.
This guide provides a comprehensive technical overview of 5-(acetylamino)isophthalic acid, moving beyond a simple recitation of data. Herein, we delve into the causality behind its properties, provide field-proven protocols for its characterization, and explore its burgeoning applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable compound.
Molecular Identity and Physicochemical Properties
The foundation of understanding any chemical compound lies in its fundamental properties. These values dictate its behavior in reactions, its solubility in various media, and the analytical methods best suited for its characterization.
Structure and Core Identifiers
5-(acetylamino)isophthalic acid is systematically named 5-acetamidobenzene-1,3-dicarboxylic acid.[1] Its structure consists of a central benzene ring substituted at the 1 and 3 positions with carboxylic acid groups (-COOH) and at the 5 position with an acetylamino group (-NHCOCH₃).
The presence of both hydrogen bond donors (-COOH, -NH) and acceptors (C=O, -COOH) within a rigid aromatic framework is a key predictor of its physical properties, suggesting strong intermolecular interactions that influence its melting point and solubility.
Physical Properties
The physical state and bulk properties of a compound are critical for handling, formulation, and reaction setup.
| Property | Value | Source |
| Appearance | Off-white to light brown crystalline powder. | [5] |
| Density | 1.512 g/cm³ | [2] |
| Boiling Point | 571.2 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | >300 °C (Expected) | [6] |
| Solubility | Insoluble in water; soluble in ethanol. (Inferred from 5-aminoisophthalic acid) | [6][7] |
Insight into the Data: The high predicted boiling point and expected high melting point are direct consequences of the molecule's ability to form extensive hydrogen bonding networks via its carboxylic acid and amide groups, combined with the stability of the aromatic ring.[8] While an exact experimental melting point is not widely published, it is expected to be comparable to or higher than its precursor, 5-aminoisophthalic acid, which melts above 300 °C.[6] The poor water solubility is typical for aromatic carboxylic acids, though it will exhibit increased solubility in basic aqueous solutions due to deprotonation of the carboxylic acid groups.
Acidity and pKa
-
Carboxylic Acid Groups (pKa₁ and pKa₂): Isophthalic acid has pKa values of approximately 3.7 and 4.6. The electron-withdrawing nature of the acetylamino group is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid protons.
-
Amide N-H Proton (pKa₃): The amide proton is significantly less acidic, with a pKa typically in the range of 17-18, and it will not deprotonate under normal aqueous conditions.
Understanding this allows for rational design of experiments. For instance, to ensure the molecule is fully deprotonated and water-soluble for a reaction, the pH must be adjusted to be at least 2 units above the highest carboxylic acid pKa.
Synthesis and Chemical Reactivity
The utility of 5-(acetylamino)isophthalic acid stems from its role as a synthetic intermediate. Its preparation is straightforward, providing a foundation for more complex molecular architectures.
Recommended Synthetic Protocol: Acetylation of 5-Aminoisophthalic Acid
The most common and efficient synthesis involves the N-acetylation of commercially available 5-aminoisophthalic acid.[3] This reaction is a classic nucleophilic acyl substitution.
Causality of Protocol Choices:
-
Reagents: 5-Aminoisophthalic acid serves as the nucleophile, with its amino group attacking the electrophilic carbonyl carbon of acetic anhydride. Acetic anhydride is chosen as the acetylating agent because it is highly reactive and the byproduct, acetic acid, is easily removed.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a polar protic solvent like acetic acid can be used to dissolve the starting material. Acetic acid is often a convenient choice as it can also act as a catalyst.
-
Work-up: The product is precipitated by adding the reaction mixture to water. This is effective because the product is insoluble in water, while the acetic acid byproduct and any unreacted starting materials are more soluble.[6][7]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend 1.0 equivalent of 5-aminoisophthalic acid in glacial acetic acid.
-
Acetylation: Add 1.1 to 1.5 equivalents of acetic anhydride to the suspension.
-
Heating: Heat the mixture to 80-100 °C and stir until the reaction is complete (typically 1-3 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Precipitation: Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker of cold deionized water while stirring vigorously.
-
Isolation: Collect the resulting white or off-white precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove residual acetic acid.
-
Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 5-(acetylamino)isophthalic acid.
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups:
-
Carboxylic Acids: These groups can undergo standard reactions such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), and amidation. This allows for the molecule to be incorporated into polyesters or polyamides. The two carboxylic acid groups enable its use as a cross-linking agent or a monomer in step-growth polymerization.
-
Amide: The amide group is relatively stable. However, under harsh acidic or basic conditions, it can be hydrolyzed back to the amine, regenerating 5-aminoisophthalic acid. The N-H proton can be deprotonated with a very strong base.
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the two electron-withdrawing carboxyl groups. Conversely, the acetylamino group is an activating, ortho-, para-directing group. The positions ortho to the amide (positions 4 and 6) are the most likely sites for substitution reactions like halogenation or nitration, should conditions be forced.
Analytical Characterization Protocols
Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized compound. The following protocols are based on standard industry practices and the known chemistry of the molecule.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is most appropriate for 5-(acetylamino)isophthalic acid.
Rationale for Method:
-
Stationary Phase: A C18 column is used because its nonpolar surface effectively retains the aromatic compound.
-
Mobile Phase: A gradient of a polar organic solvent (acetonitrile or methanol) and water is used. The addition of an acid (like trifluoroacetic acid or formic acid) to the mobile phase is critical. It protonates the carboxylic acid groups, suppressing their ionization and leading to sharp, symmetrical peaks and reproducible retention times.
-
Detection: UV detection is ideal due to the strong absorbance of the benzene ring, typically monitored around 254 nm.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL solution.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Structural Elucidation by Spectroscopy
Spectroscopic methods provide definitive proof of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in DMSO-d₆): The choice of DMSO-d₆ as a solvent is due to the compound's good solubility in it and the ability to observe exchangeable protons (acid and amide).
-
Expected Peaks:
-
~13.0 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).
-
~10.0 ppm (singlet, 1H): Amide proton (-NH-).
-
~8.0-8.5 ppm (multiplet, 3H): Aromatic protons. The exact splitting pattern will be complex but will integrate to three protons.
-
~2.1 ppm (singlet, 3H): Methyl protons of the acetyl group (-CH₃).
-
-
-
¹³C NMR (in DMSO-d₆):
-
Expected Peaks:
-
~169 ppm: Carbonyl carbon of the acetyl group.
-
~167 ppm: Carbonyl carbons of the carboxylic acid groups.
-
~120-140 ppm: Aromatic carbons (4 distinct signals expected due to symmetry).
-
~24 ppm: Methyl carbon of the acetyl group.
-
-
Infrared (IR) Spectroscopy: An IR spectrum, typically acquired using an ATR (Attenuated Total Reflectance) accessory, provides confirmation of the functional groups.
-
Expected Key Absorptions:
-
~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.
-
~3250 cm⁻¹ (medium): N-H stretch of the secondary amide.
-
~1720-1680 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1660 cm⁻¹ (strong, sharp): C=O stretch of the amide (Amide I band).
-
~1550 cm⁻¹ (medium): N-H bend of the amide (Amide II band).
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) is the preferred method.
-
Negative Ion Mode: The most informative spectrum is typically obtained in negative ion mode, where the molecule loses a proton. The expected parent ion would be [M-H]⁻ at m/z 222.1.
-
Positive Ion Mode: In positive ion mode, [M+H]⁺ at m/z 224.2 or [M+Na]⁺ at m/z 246.1 may be observed.
Thermal Analysis Workflow (DSC/TGA)
Thermal analysis provides information on melting, decomposition, and thermal stability.[9]
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An In-Depth Technical Guide to 5-Acetamidobenzene-1,3-dicarboxylic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-acetamidobenzene-1,3-dicarboxylic acid, a versatile chemical compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and other advanced scientific fields.
Introduction and Core Properties
This compound, also known as 5-acetamidoisophthalic acid, is an aromatic dicarboxylic acid derivative. Its structure, featuring a central benzene ring substituted with two carboxylic acid groups and an acetamido group, makes it a valuable building block in organic synthesis. The presence of these functional groups imparts specific chemical properties that are leveraged in its various applications.
This compound's utility is primarily demonstrated in two key areas: as a crucial intermediate in the synthesis of non-ionic X-ray contrast media and as a versatile organic linker for the construction of metal-organic frameworks (MOFs).[1] Its rigid structure and the coordinating capabilities of its carboxylate groups make it an excellent candidate for creating porous and functional materials.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₅ | [2][3][4][5] |
| Molecular Weight | 223.18 g/mol | [2][3][4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Acetamidoisophthalic acid, 5-(Acetylamino)isophthalic acid | [2][3][4][5] |
| CAS Number | 6344-50-9 | [2][3][4][5] |
| Appearance | White to off-white powder | |
| Density | 1.512 g/cm³ | [5] |
| Boiling Point | 571.167°C at 760 mmHg | [5] |
| Refractive Index | 1.658 | [5] |
| XLogP3 | 1.11440 | [5] |
| PSA (Polar Surface Area) | 103.70 Ų | [5] |
Synthesis of this compound
The primary and most common synthetic route to this compound involves the acetylation of its precursor, 5-aminoisophthalic acid. This reaction is a straightforward and efficient method to introduce the acetamido group onto the aromatic ring.
Synthetic Pathway Overview
The synthesis can be visualized as a two-step process starting from 5-nitroisophthalic acid, which is first reduced to 5-aminoisophthalic acid and then acetylated.
Caption: Synthetic pathway from 5-nitroisophthalic acid.
Experimental Protocol: Synthesis of 5-Aminoisophthalic Acid (Precursor)
A reliable method for the synthesis of the precursor, 5-aminoisophthalic acid, involves the reduction of 5-nitroisophthalic acid using hydrazine hydrate in the presence of a catalyst.
Materials:
-
5-Nitroisophthalic acid
-
Sodium hydroxide
-
Deionized water
-
Raney nickel catalyst
-
80% Hydrazine hydrate
-
Acetic acid
Procedure:
-
In a suitable reaction vessel, dissolve 5-nitroisophthalic acid and sodium hydroxide in deionized water with stirring until the solution is clear.
-
Add Raney nickel to the solution and slowly heat the mixture to 30-35°C.
-
Carefully add 80% hydrazine hydrate dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature between 30-35°C.
-
After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Filter the reaction mixture to remove the catalyst.
-
Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.
-
Collect the white solid by filtration and dry thoroughly to yield 5-aminoisophthalic acid.
Experimental Protocol: Acetylation of 5-Aminoisophthalic Acid
The final step is the acetylation of the amino group using acetic anhydride.
Materials:
-
5-Aminoisophthalic acid
-
Acetic anhydride
-
Optional: Acetic acid (as solvent or co-solvent)
Procedure:
-
Suspend 5-aminoisophthalic acid in a suitable volume of acetic acid or another appropriate solvent.
-
Add an excess of acetic anhydride to the suspension.
-
Heat the reaction mixture, for example, at reflux, for a sufficient time to ensure complete acetylation. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent (e.g., water or a cold organic solvent) to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
Applications in Drug Development and Materials Science
The unique structural features of this compound make it a valuable molecule in both the pharmaceutical and materials science sectors.
Intermediate for X-Ray Contrast Agents
A significant application of this compound is as a key intermediate in the synthesis of non-ionic X-ray contrast agents, such as Iohexol and Iodixanol.[2][3][4][5][6] These contrast agents are crucial for enhancing the visibility of internal body structures in medical imaging.
The synthesis of these complex molecules involves multiple steps, where the 5-acetamidoisophthaloyl core is further functionalized and iodinated. The acetamido group plays a role in the overall properties of the final contrast agent, contributing to its solubility and biocompatibility. The general synthetic strategy involves the conversion of the dicarboxylic acid to a dichloride, followed by amidation and subsequent functional group manipulations to arrive at the final complex structure of the contrast agent.
Caption: Role in X-ray contrast agent synthesis.
Linker for Metal-Organic Frameworks (MOFs)
This compound serves as a polycarboxylate ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[1] The two carboxylic acid groups can coordinate with metal ions to form extended, porous structures. The acetamido group can influence the topology and properties of the resulting framework.
MOFs constructed from this linker have potential applications in:
-
Gas storage and separation: The porous nature of these materials allows for the selective adsorption of gases.
-
Catalysis: The metal centers and functional groups within the MOF can act as catalytic sites.
-
Sensing: The framework can be designed to interact with specific molecules, leading to a detectable signal.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR:
-
Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to distinct multiplicities (e.g., doublets, triplets, or more complex patterns).
-
Amide Proton (N-H): A broad singlet is expected, typically in the downfield region (δ 8.0-10.0 ppm), the exact chemical shift being dependent on the solvent and concentration.
-
Carboxylic Acid Protons (O-H): A very broad singlet is expected at a significantly downfield chemical shift (typically δ 10.0-13.0 ppm or even higher). This signal can sometimes be difficult to observe.
-
Methyl Protons (CH₃): A sharp singlet corresponding to the three protons of the acetyl group is expected in the aliphatic region (typically δ 2.0-2.5 ppm).
¹³C NMR:
-
Carbonyl Carbons (C=O): Two signals are expected for the carboxylic acid and amide carbonyl carbons, typically in the range of δ 165-175 ppm.
-
Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the substituents will have distinct chemical shifts compared to the others.
-
Methyl Carbon (CH₃): A signal for the methyl carbon of the acetyl group is expected in the aliphatic region (typically δ 20-30 ppm).
Infrared (IR) Spectroscopy (Expected Features)
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
N-H Stretch (Amide): A moderate absorption band around 3300-3100 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands typically above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Amide): Strong absorption bands in the region of 1720-1650 cm⁻¹. These may appear as two distinct peaks or as a broad, overlapping band.
-
C=C Stretch (Aromatic): Medium to weak bands in the region of 1600-1450 cm⁻¹.
-
C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the fingerprint region (below 1400 cm⁻¹) associated with these vibrations.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (223.18). Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The acetamido group may also lead to characteristic fragmentation patterns.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Inhalation: May be harmful if inhaled. Avoid breathing dust.
-
Skin Contact: May cause skin irritation. Avoid contact with skin.
-
Eye Contact: May cause eye irritation. Avoid contact with eyes.
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to researchers in both academic and industrial settings. Its role as a precursor in the synthesis of important pharmaceuticals and as a versatile building block for advanced materials underscores its importance. This guide has provided a comprehensive overview of its properties, synthesis, applications, and expected analytical characteristics to support its effective use in research and development.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
- Google Patents. (n.d.). US20110021832A1 - Synthesis of iodixanol in water.
- Google Patents. (n.d.). CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof.
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- 6. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]
A Technical Guide to 5-Acetamidobenzene-1,3-dicarboxylic Acid: Synthesis, Properties, and Applications in Drug Development
Abstract
5-Acetamidobenzene-1,3-dicarboxylic acid, also widely known as 5-acetamidoisophthalic acid, is a pivotal organic intermediate with significant utility in medicinal chemistry and materials science. Its rigid, functionalized benzene core makes it an essential building block, most notably in the synthesis of non-ionic X-ray contrast media, a cornerstone of modern diagnostic imaging. This technical guide provides an in-depth analysis of the compound, covering its nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its critical role in the development of pharmaceuticals. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile chemical entity.
Nomenclature and Chemical Structure
The unambiguous identification of a chemical compound is foundational to scientific discourse. The molecule in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1].
In common practice and across various commercial suppliers, it is frequently referred to by its semi-systematic name, 5-acetamidoisophthalic acid [1]. "Isophthalic acid" is the trivial name for benzene-1,3-dicarboxylic acid. Other synonyms include 5-(acetylamino)isophthalic acid and 5-acetylaminoisophthalic acid[1][2].
-
IUPAC Name: this compound
-
Common Name: 5-acetamidoisophthalic acid
-
CAS Number: 6344-50-9[1]
-
Molecular Formula: C₁₀H₉NO₅[1]
-
Molecular Weight: 223.18 g/mol [1]
The structure consists of a central benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an acetamido (-NHCOCH₃) group at the 5-position.
Chemical Structure of this compound
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is critical for its synthesis, purification, and application. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 223.18 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | |
| Density | 1.512 g/cm³ | Echemi[2] |
| Boiling Point | 571.17 °C at 760 mmHg | Echemi[2] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetone | Various[3] |
| XLogP3 | 1.1 | Echemi[2] |
Synthesis and Mechanistic Rationale
The most prevalent and efficient synthesis of this compound involves the acetylation of its primary amine precursor, 5-aminoisophthalic acid. This method is favored for its high yield and straightforward execution.
Precursor Synthesis: 5-Aminoisophthalic Acid
The starting material, 5-aminoisophthalic acid, is typically synthesized via the reduction of 5-nitroisophthalic acid[4][5]. A common industrial method involves catalytic hydrogenation or reduction using agents like hydrazine hydrate with a Raney nickel catalyst[4]. This step is critical as the purity of the resulting 5-aminoisophthalic acid directly impacts the quality of the final product.
Acetylation of 5-Aminoisophthalic Acid: A Step-by-Step Protocol
This protocol describes the N-acetylation using acetic anhydride.
Reaction Scheme: 5-Aminoisophthalic acid + Acetic anhydride → this compound + Acetic acid
Materials and Reagents:
-
5-Aminoisophthalic acid (1.0 eq)
-
Acetic anhydride (1.1 - 1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetic Acid (as solvent)
-
Deionized water
-
Hydrochloric acid (for pH adjustment, if necessary)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-aminoisophthalic acid in a suitable solvent such as N,N-dimethylformamide or glacial acetic acid[6].
-
Reagent Addition: Slowly add acetic anhydride to the suspension at room temperature. An exotherm may be observed. The molar excess of acetic anhydride ensures the complete conversion of the amine.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-4 hours[6]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being less soluble than the starting material in the reaction medium, will often precipitate. The precipitation can be further induced by the slow addition of cold deionized water.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual solvent and the acetic acid byproduct.
-
Drying: Dry the purified white solid in a vacuum oven at 60-70 °C until a constant weight is achieved.
Mechanistic Insights and Experimental Rationale
The core of this synthesis is a nucleophilic acyl substitution reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in 5-aminoisophthalic acid acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the acetate ion departs as a good leaving group.
-
Proton Transfer: A final proton transfer from the nitrogen to a base (like the acetate byproduct) yields the stable amide product, this compound.
Choice of Reagents:
-
Acetic Anhydride: It is a potent and readily available acetylating agent. Its reactivity is higher than acetyl chloride, and it avoids the generation of corrosive HCl gas. The byproduct, acetic acid, is easily removed by washing with water.
-
Solvent: Solvents like DMF or acetic acid are chosen for their ability to dissolve or suspend the reactants and facilitate the reaction at moderate temperatures[6].
Below is a workflow diagram illustrating the synthesis process.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of non-ionic, low-osmolality iodinated contrast media (ICM)[3][7].
Precursor for Iodinated X-ray Contrast Agents
X-ray contrast agents are essential for enhancing the visibility of internal body structures in diagnostic imaging procedures like CT scans[8][9]. The core structure of many modern agents is a tri-iodinated benzene ring, which provides the necessary radiopacity.
This compound serves as the scaffold upon which this complex structure is built. The synthesis pathway generally involves:
-
Iodination: The benzene ring of the precursor molecule (often 5-aminoisophthalic acid) is subjected to electrophilic iodination to install three iodine atoms at the 2, 4, and 6 positions, yielding 5-amino-2,4,6-triiodoisophthalic acid[10][11].
-
Acylation: The amino group is then acylated. If starting with 5-aminoisophthalic acid, this step would produce 5-acetamido-2,4,6-triiodoisophthalic acid.
-
Amidation: The two carboxylic acid groups are converted to amides, often with hydrophilic side chains (like those derived from serinol or aminopropanediol) to enhance water solubility and reduce toxicity[3].
This multi-step synthesis leads to widely used non-ionic contrast agents like Iopamidol and Iohexol [7][12]. The acetamido group and the amide side chains are crucial for masking the ionic character of the carboxylic acids, which significantly lowers the osmolality of the final drug product. This reduction in osmolality minimizes patient discomfort and reduces the risk of adverse reactions[9].
Other Research Applications
Beyond contrast media, the isophthalic acid motif is a valuable component in other areas:
-
Metal-Organic Frameworks (MOFs): Dicarboxylic acids like this one are used as organic "linkers" or "struts" to connect metal ions, forming highly porous, crystalline materials[13][14]. These MOFs have potential applications in gas storage, catalysis, and sensing[13][14].
-
Enzyme Inhibition Studies: Substituted isophthalic acids have been synthesized and studied as competitive inhibitors for enzymes like bovine liver glutamate dehydrogenase[15].
-
Polymer Chemistry: The precursor, 5-aminoisophthalic acid, can be used to synthesize polymers like polyamides and poly(benzimidazole-co-aniline)[16].
Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety protocols must be followed. The safety data for its direct precursor, 5-aminoisophthalic acid, provides a useful reference for handling.
-
Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed[17][18][19].
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust[17][20].
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[17][18].
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing[17][18].
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell[19].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing[17][19].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[19].
Conclusion
This compound is more than just a chemical intermediate; it is a foundational component in the production of life-saving diagnostic tools. Its synthesis from 5-aminoisophthalic acid is a robust and well-understood process rooted in fundamental organic chemistry principles. The unique arrangement of its functional groups—two carboxylic acids for building amide linkages and a protected amine—provides the precise architecture needed for creating complex, highly soluble, and biologically compatible iodinated contrast agents. For researchers in medicinal chemistry and drug development, a comprehensive understanding of this molecule's properties, synthesis, and applications is essential for innovation in diagnostic imaging and beyond.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Fisher Scientific. (2024). Safety Data Sheet: 5-Aminoisophthalic acid. Retrieved from [Link]
- Roon, R. J., & Levenberg, B. (1976). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Proceedings of the Society for Experimental Biology and Medicine, 151(2), 316–320.
- Google Patents. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
- Rossi, S., et al. (2024). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893, 503720.
- Reddy, K. R., et al. (2018). Large Scale Synthesis of 5-amino-2,4,6-triiodoisophthalic Acid: A Key Intermediate for Iodinated X-ray Contrast Agents. Journal of Chemistry and Chemical Sciences, 8(2), 304-314.
- Google Patents. (n.d.). Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
-
Radiology Key. (2019). Imaging Contrast Agents and Pharmacoradiology. Retrieved from [Link]
-
Radiopaedia. (n.d.). Iodinated contrast media. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 5-Acetamidobenzene-1,3-dicarboxylic Acid
Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's behavior in various stages of drug discovery and formulation. This guide provides an in-depth technical exploration of the solubility of 5-Acetamidobenzene-1,3-dicarboxylic acid, a crucial building block in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple compilation of data. It is structured to provide a foundational understanding of the molecular characteristics governing the solubility of this compound, offer practical experimental protocols for its determination, and present both established and estimated solubility data in a range of common solvents. The insights herein are designed to empower researchers to make informed decisions in their experimental design, from reaction solvent selection to purification and formulation strategies.
Molecular Structure and Physicochemical Drivers of Solubility
This compound (CAS RN: 6344-50-9), also known as 5-acetamidoisophthalic acid, possesses a molecular structure that presents a fascinating interplay of hydrophilic and hydrophobic characteristics, directly influencing its solubility profile.
Molecular Formula: C₁₀H₉NO₅ Molecular Weight: 223.18 g/mol
The molecule consists of a central benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an acetamido group at position 5.
Figure 1: Chemical structure of this compound.
Several key features dictate its solubility:
-
Two Carboxylic Acid Groups: These are polar, ionizable groups capable of forming strong hydrogen bonds with protic solvents like water and alcohols. Their presence significantly enhances aqueous solubility, especially at pH values above their pKa, where they exist in their anionic carboxylate form.
-
Acetamido Group: This group is also polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This contributes to solubility in polar solvents.
-
Aromatic Benzene Ring: The benzene ring is nonpolar and hydrophobic. This part of the molecule favors dissolution in nonpolar or moderately polar organic solvents.
The overall solubility in a given solvent is a result of the balance between the hydrophilic character of the carboxylic acid and acetamido groups and the hydrophobic nature of the benzene ring.
The Critical Role of pKa in Aqueous Solubility
Isophthalic acid has two pKa values:
-
pKa₁ ≈ 3.46
-
pKa₂ ≈ 4.46
The acetamido group is a moderately activating, ortho-para directing group with a complex electronic effect. It has an electron-donating resonance effect and an electron-withdrawing inductive effect. For the meta-positioned carboxylic acids, the inductive effect is more dominant. This slight electron-withdrawing character is expected to have a minor acid-strengthening effect (i.e., lowering the pKa values slightly).
Estimated pKa Values for this compound:
-
pKa₁: ~3.3 - 3.6
-
pKa₂: ~4.3 - 4.6
This indicates that the compound will be poorly soluble in acidic aqueous solutions (pH < 2) where the carboxylic acid groups are fully protonated. As the pH increases above the pKa values, the molecule will deprotonate to form the more soluble mono- and di-anionic species. Therefore, solubility is expected to increase significantly in neutral and basic aqueous media.
Figure 2: Relationship between pH and the ionization state and expected aqueous solubility.
Qualitative and Quantitative Solubility Profile
A comprehensive understanding of solubility across a range of solvents is essential for practical applications. The following sections provide a qualitative overview and estimated quantitative data for the solubility of this compound.
Qualitative Solubility Assessment
Based on the "like dissolves like" principle and the molecular structure, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of two carboxylic acid groups and an acetamido group, all capable of hydrogen bonding, suggests that the compound will exhibit at least moderate solubility in these solvents. Solubility in water will be highly pH-dependent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent hydrogen bond acceptors and have high polarity, making them very likely to be good solvents for this compound. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly effective at dissolving compounds with multiple polar functional groups.[1][2]
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Solubility is expected to be lower in these solvents compared to highly polar ones. However, the presence of the aromatic ring and the overall molecular size may allow for some dissolution.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Chloroform): Due to the high polarity of the carboxylic acid and acetamido groups, the compound is expected to have very low to negligible solubility in these solvents.
Quantitative Solubility Data
While extensive experimental data for this compound is not publicly available, the following table provides estimated solubility values based on the known solubility of the parent compound, isophthalic acid, and considering the likely impact of the acetamido group. The acetamido group, being polar, is generally expected to increase solubility in polar solvents compared to the parent isophthalic acid.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Estimated Solubility at 25°C ( g/100 mL) | Qualitative Description |
| Water (pH ~3-4) | Polar Protic | 80.1 | ~0.15 - 0.25 | Slightly Soluble |
| Water (pH 7) | Polar Protic | 80.1 | > 1 (as salt) | Soluble |
| Methanol | Polar Protic | 32.7 | 1 - 5 | Soluble |
| Ethanol | Polar Protic | 24.5 | 0.5 - 2 | Moderately Soluble |
| Isopropanol | Polar Protic | 19.9 | 0.1 - 0.5 | Slightly Soluble |
| Acetone | Polar Aprotic | 20.7 | 1 - 5 | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 10 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 10 | Very Soluble |
| Ethyl Acetate | Moderately Polar | 6.0 | 0.1 - 0.5 | Slightly Soluble |
| Dichloromethane | Moderately Polar | 9.1 | < 0.1 | Sparingly Soluble |
| Chloroform | Nonpolar | 4.8 | < 0.01 | Practically Insoluble |
| Toluene | Nonpolar | 2.4 | < 0.01 | Practically Insoluble |
| Hexane | Nonpolar | 1.9 | < 0.01 | Practically Insoluble |
Note: These are estimated values and should be confirmed experimentally for precise applications. The solubility of isophthalic acid in water is approximately 0.14 g/100 mL at 20°C, and it is more soluble in organic solvents like ethanol and acetone.[3][4][5]
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
For drug development and process chemistry, precise and reproducible solubility data is non-negotiable. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method . This protocol is designed to be a self-validating system, ensuring that true equilibrium has been reached.
Principle of the Shake-Flask Method
The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Detailed Step-by-Step Protocol
Figure 3: Workflow for the Shake-Flask Solubility Determination Method.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
Procedure:
-
Preparation:
-
Add an excess of solid this compound to several vials for each solvent to be tested. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add approximately 10-20 mg of solid to 1-2 mL of solvent.
-
Accurately add a known volume of the solvent to each vial.
-
Include a blank (solvent only) and quality control samples.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples for a predetermined time. A common practice is to take samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility values from two consecutive time points are statistically identical.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, either:
-
Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 10-15 minutes.
-
Filter the suspension through a chemically compatible syringe filter (e.g., 0.22 µm). It is crucial to pre-rinse the filter with a small amount of the saturated solution to avoid adsorption of the analyte to the filter membrane.
-
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
-
Data Interpretation:
-
Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.
-
The solubility is reported in units such as mg/mL, g/100 mL, or molarity (mol/L).
-
Advanced Topics and Practical Considerations
Cosolvency: A Strategy to Enhance Solubility
In many pharmaceutical applications, particularly for liquid formulations, the aqueous solubility of a compound may be insufficient. Cosolvency, the addition of a water-miscible organic solvent to an aqueous solution, is a common and effective strategy to enhance solubility.
For this compound, which is poorly soluble in acidic water, the use of cosolvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase its solubility by reducing the polarity of the solvent system. The hydrophobic benzene ring can interact more favorably with the organic component of the cosolvent system, while the polar groups maintain interactions with the water molecules.
The choice and concentration of a cosolvent must be carefully optimized, considering not only the desired solubility enhancement but also the potential for toxicity and the impact on the stability of the final product.
Impact of Polymorphism
It is important to recognize that the measured thermodynamic solubility is specific to the solid-state form (e.g., polymorph, hydrate, or solvate) of the compound being tested. Different crystalline forms can exhibit different solubilities. Therefore, it is crucial to characterize the solid form of this compound before and after the solubility experiment (e.g., using X-ray powder diffraction) to ensure that no phase transformation has occurred during the equilibration period.
Conclusion: A Data-Driven Approach to Solubility
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. Its amphiphilic nature, with both polar, ionizable groups and a nonpolar aromatic core, results in a varied solubility profile across different solvent classes. A thorough understanding of its pH-dependent aqueous solubility, driven by the pKa of its carboxylic acid groups, is essential for any work involving aqueous systems.
While predictive models and data from analogous compounds provide valuable initial estimates, this guide emphasizes the necessity of rigorous experimental determination of thermodynamic solubility using validated methods like the shake-flask protocol. The data and methodologies presented here are intended to equip researchers and drug development professionals with the foundational knowledge and practical tools to confidently navigate the solubility challenges associated with this important pharmaceutical intermediate, ultimately facilitating more efficient and successful development pathways.
References
-
Solubility of Things. Isophthalic acid. [Link]
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PubChem. Isophthalic acid. National Center for Biotechnology Information. [Link]
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gChem. DMSO. [Link]
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PubChem. 5-Nitroisophthalic acid. National Center for Biotechnology Information. [Link]
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Synthesis of 5-Acetamidobenzene-1,3-dicarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 5-Acetamidobenzene-1,3-dicarboxylic acid from 5-aminoisophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps to offer a comprehensive understanding of the reaction's mechanistic underpinnings, critical process parameters, and robust analytical characterization. By elucidating the causality behind experimental choices, this guide aims to empower researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt the methodology for their specific applications.
Introduction
This compound, also known as 5-acetamidoisophthalic acid, is a valuable building block in medicinal chemistry and materials science. The presence of the acetamido group and two carboxylic acid functionalities on the benzene ring provides a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and functional polymers. The acetylation of the amino group in 5-aminoisophthalic acid is a fundamental transformation that protects the amine functionality and modulates the electronic properties of the aromatic ring. This guide will detail a reliable and reproducible method for this synthesis, emphasizing safety, efficiency, and thorough product characterization.
Reaction Overview and Mechanistic Insights
The core of this synthesis is the N-acetylation of the primary aromatic amine in 5-aminoisophthalic acid using an acetylating agent, typically acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.
The Acetylation Mechanism
The lone pair of electrons on the nitrogen atom of the amino group in 5-aminoisophthalic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling acetate as a leaving group and forming a protonated amide. A base, either added to the reaction mixture or the acetate ion itself, then deprotonates the nitrogen to yield the final product, this compound, and acetic acid as a byproduct.
The presence of the two carboxylic acid groups on the aromatic ring can influence the reactivity of the amino group. While they are meta-directing and deactivating towards electrophilic aromatic substitution, their impact on the nucleophilicity of the amino group is less pronounced. However, the acidic nature of the carboxylic acid groups necessitates careful consideration of the reaction conditions, particularly the choice of solvent and the potential need for a base to neutralize any in-situ salt formation that might hinder the reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Aminoisophthalic acid | ≥98% | Commercially Available | |
| Acetic Anhydride | Reagent Grade | Commercially Available | Should be fresh and free of acetic acid. |
| Pyridine | Anhydrous | Commercially Available | Acts as a solvent and base. |
| Deionized Water | |||
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | For acidification. |
| Ethanol | Reagent Grade | Commercially Available | For washing the product. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 5-aminoisophthalic acid.
-
Dissolution : To the flask, add 25 mL of pyridine. Stir the mixture at room temperature until the 5-aminoisophthalic acid is fully dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before proceeding. The dissolution is crucial for a homogeneous reaction.
-
Addition of Acetic Anhydride : Slowly add 5.0 mL of acetic anhydride to the stirred solution. The addition should be done dropwise to control the exothermic nature of the reaction.
-
Reaction : After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle and attach a reflux condenser. Maintain this temperature with continuous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation : After 2 hours, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold deionized water with vigorous stirring. A precipitate of the crude product should form.
-
Acidification : Check the pH of the aqueous mixture. If it is not acidic, slowly add concentrated hydrochloric acid dropwise until the pH is approximately 2-3. This ensures the complete protonation of the carboxylic acid groups and maximizes the precipitation of the product.
-
Isolation of Crude Product : Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold deionized water to remove any remaining pyridine and acetic acid.
-
Drying : Transfer the crude product to a watch glass and dry it in an oven at 80-100 °C until a constant weight is achieved.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
-
Solvent Selection : Due to the presence of both polar (carboxylic acids, amide) and non-polar (benzene ring) moieties, a mixed solvent system is often effective. A mixture of ethanol and water is a suitable choice.
-
Procedure : Dissolve the crude product in a minimum amount of hot ethanol. To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization : Allow the solution to cool slowly to room temperature. The purified product will crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in an oven at 80-100 °C.
Characterization and Analysis
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₅ |
| Molecular Weight | 223.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C |
Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
O-H stretch (Carboxylic Acid) : A very broad absorption is expected in the region of 3300-2500 cm⁻¹.[1]
-
N-H stretch (Amide) : A peak should be observed around 3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid) : A strong absorption band is expected around 1720-1680 cm⁻¹.[1]
-
C=O stretch (Amide I band) : A strong absorption should appear around 1660-1630 cm⁻¹.
-
N-H bend (Amide II band) : A peak is expected in the region of 1550-1510 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the synthesized compound. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | broad singlet | 2H | -COOH |
| ~10.2 | singlet | 1H | -NH- |
| ~8.3 | singlet | 1H | Ar-H |
| ~8.0 | singlet | 2H | Ar-H |
| ~2.1 | singlet | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~166 | C=O (Carboxylic Acid) |
| ~140 | Ar-C-N |
| ~132 | Ar-C-COOH |
| ~125 | Ar-C-H |
| ~120 | Ar-C-H |
| ~24 | -CH₃ |
Safety Precautions
-
5-Aminoisophthalic acid : May be harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[2]
-
Acetic Anhydride : Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Pyridine : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Logical Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
This guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound from 5-aminoisophthalic acid. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can confidently and safely produce this valuable compound. The provided analytical data serves as a benchmark for product characterization, ensuring the quality and purity of the final material for its intended applications in drug discovery and materials science.
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A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of 5-Aminoisophthalic Acid from 5-Nitroisophthalic Acid
This guide provides a comprehensive technical overview for the chemical synthesis of 5-aminoisophthalic acid, a crucial intermediate in the pharmaceutical industry, from its precursor, 5-nitroisophthalic acid.[1] The focus is on the critical reduction step of the aromatic nitro group, detailing various methodologies, underlying principles, and practical considerations for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 5-Aminoisophthalic Acid
5-Aminoisophthalic acid serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is a key intermediate in the production of non-ionic iodinated X-ray contrast agents.[2][3] These agents are essential for various medical imaging procedures. The purity and yield of 5-aminoisophthalic acid directly impact the quality and efficacy of the final pharmaceutical product, making its synthesis a critical process.
The parent compound, 5-nitroisophthalic acid (C₈H₅NO₆), is a light cream crystalline powder.[1] It is typically synthesized through the nitration of isophthalic acid.[1][4] The core of its conversion to 5-aminoisophthalic acid lies in the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Core Principles: The Reduction of Aromatic Nitro Compounds
The reduction of an aromatic nitro group is a well-established transformation in organic chemistry.[5] The process generally involves the transfer of electrons and protons to the nitro group, leading to the formation of the corresponding amine. The reaction proceeds through several intermediates, including nitroso and hydroxylamino species.[6][7] The choice of reducing agent and reaction conditions is paramount to ensure high yield and purity, minimizing the formation of byproducts such as azo and azoxy compounds.[3][5]
Several methods are employed for the reduction of aromatic nitro compounds, broadly categorized into catalytic hydrogenation and chemical reduction.[5][7]
Methodologies for the Synthesis of 5-Aminoisophthalic Acid
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its clean nature and high efficiency.[8][9] This method involves the use of a metal catalyst and a hydrogen source.
Common Catalysts:
-
Palladium on Carbon (Pd/C): This is a highly effective and common catalyst for the reduction of both aromatic and aliphatic nitro groups.[8]
-
Raney Nickel (Raney Ni): Another effective catalyst, often used when there is a concern of dehalogenation in the substrate.[8][9]
-
Platinum(IV) Oxide (PtO₂): A powerful catalyst for the reduction of aliphatic nitro compounds to amines.[5]
Hydrogen Sources:
-
Hydrogen Gas (H₂): The most direct hydrogen source, typically used under pressure.[9]
-
Hydrazine Hydrate (N₂H₄·H₂O): A convenient alternative to gaseous hydrogen, often used in the presence of a catalyst like Raney Nickel.[10][11][12]
-
Ammonium Formate (HCOONH₄): A transfer hydrogenation reagent that decomposes in the presence of a catalyst to provide hydrogen.[13]
A Japanese patent describes a method for producing high-purity 5-aminoisophthalic acid via catalytic hydrogenation of 5-nitroisophthalic acid using a palladium on carbon catalyst in an aqueous solution containing ammonia.[14] This process boasts a near 100% yield and purity, eliminating the need for further purification.[14] Another patented method involves catalytic hydrogenation in the presence of an alkali metal hydroxide at a pH below the isoelectric point, which helps to suppress byproduct formation.[3]
Workflow for Catalytic Hydrogenation:
Caption: General workflow for catalytic hydrogenation.
Chemical Reduction
Chemical reduction methods offer an alternative to catalytic hydrogenation and can be advantageous when certain functional groups are present that might be sensitive to hydrogenation conditions.
Common Reducing Agents:
-
Iron (Fe) in Acidic Media: A classic and cost-effective method for nitro group reduction.[5][9]
-
Tin(II) Chloride (SnCl₂): A mild reducing agent suitable for substrates with other reducible groups.[5]
-
Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can be used for selective reduction of one nitro group in the presence of others.[2][5]
One documented method utilizes sodium sulfide to reduce 5-nitroisophthalic acid, achieving a yield of 97% and a purity of 99.5%.[2] Another patent describes a similar process using sodium disulfide.[15]
Workflow for Chemical Reduction (using Sodium Sulfide):
Caption: General workflow for chemical reduction.
Comparative Analysis of Methodologies
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages | Typical Yield | Typical Purity |
| Catalytic Hydrogenation | H₂/Pd/C in Ammonia Water[14] | High yield and purity, clean reaction, no need for recrystallization.[14] | Requires specialized high-pressure equipment. | ~100%[14] | 100%[14] |
| Catalytic Hydrogenation | Hydrazine hydrate/Raney Ni[10][11] | High yield and purity, avoids high-pressure hydrogen gas.[10] | Hydrazine is toxic and potentially explosive. | 95%[10] | 99.7%[10] |
| Chemical Reduction | Sodium Sulfide (Na₂S)[2] | Simple, mild conditions, cost-effective.[6] | Can generate significant byproducts, lower yield of desired product.[6] | 97%[2] | 99.5%[2] |
| Chemical Reduction | Iron (Fe) in Acidic Media[5][9] | Inexpensive.[9] | By-produced metal hydroxides can be problematic to handle.[14] | Not specified | Not specified |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Ammonia Water
This protocol is adapted from a patented procedure.[14]
-
Preparation: In an autoclave, charge 50.0 g of 5-nitroisophthalic acid, 200 ml of water, 32.2 g of 25% ammonia water, and 1.25 g of 5% palladium on carbon catalyst.[14]
-
Inerting: Purge the autoclave with nitrogen gas and pressurize to 0.5 MPa, then release the pressure.[14] Repeat this process.
-
Hydrogenation: Introduce hydrogen gas and pressurize to the desired reaction pressure. The reaction can also be conducted by bubbling hydrogen gas at normal pressure, though this will increase the reaction time.[14]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, filter off the catalyst.[14]
-
Isolation: Add an acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid) to the filtrate to neutralize the ammonia and precipitate the 5-aminoisophthalic acid.[14]
-
Purification: Collect the crystals by filtration and dry to obtain high-purity 5-aminoisophthalic acid.[14]
Protocol 2: Reduction with Hydrazine Hydrate and Raney Nickel
This protocol is based on a method described by ChemicalBook.[10][11]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 211.1 g of 5-nitroisophthalic acid and 160.0 g of sodium hydroxide in 2 L of water. Stir for 1 hour until the solution is clear.[10][11]
-
Catalyst Addition: Add 10 g of Raney nickel to the solution.[10][11]
-
Reduction: Slowly raise the temperature to 30-35°C. At this temperature, add 125.0 g of 80% hydrazine hydrate dropwise over 30 minutes.[10][11]
-
Reaction Completion: After the addition is complete, continue stirring for another 30 minutes to ensure the reaction goes to completion.[10][11]
-
Work-up: Filter the reaction mixture to remove the catalyst.
-
Isolation: Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate a large amount of white solid.[10][11]
-
Purification: Collect the precipitate by filtration and dry to obtain 5-aminoisophthalic acid.[10][11]
Safety and Handling Considerations
-
Nitroaromatic Compounds: These compounds are toxic and can be hazardous.[16] Overexposure can lead to serious health issues.[16] They can also be thermally unstable, and their decomposition is highly exothermic, posing a risk of runaway reactions.[17]
-
Nitric Acid: If involved in the synthesis of the starting material, it is highly corrosive and a strong oxidizer.[18] It reacts violently with many organic and inorganic materials.[18]
-
Catalysts: Palladium on carbon and Raney nickel are flammable, especially when dry and in the presence of air. Handle with care.
-
Hydrazine Hydrate: This substance is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Work in a well-ventilated area, preferably a chemical fume hood.[18] Ensure that an emergency eyewash and safety shower are readily accessible.[18]
Conclusion
The preparation of 5-aminoisophthalic acid from 5-nitroisophthalic acid is a critical transformation in the pharmaceutical industry. Both catalytic hydrogenation and chemical reduction methods can be employed, each with its own set of advantages and disadvantages. The choice of method will depend on factors such as available equipment, cost, and desired purity. Catalytic hydrogenation, particularly with a palladium on carbon catalyst in the presence of ammonia, appears to offer the highest yield and purity.[14] Regardless of the chosen method, strict adherence to safety protocols is essential when working with nitroaromatic compounds and the associated reagents.
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Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]
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What are the background, preparation, and applications of 5-Aminoisophthalic Acid? - FAQ. Stanford Chemicals. Retrieved from [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. Retrieved from [Link]
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spectroscopic data of 5-Acetamidobenzene-1,3-dicarboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Acetamidobenzene-1,3-dicarboxylic Acid
Abstract
This compound is a multifaceted organic compound whose utility in medicinal chemistry and materials science necessitates a comprehensive understanding of its structural and electronic properties. As a substituted isophthalic acid derivative, it incorporates functional groups—two carboxylic acids and an acetamido group—that impart distinct spectroscopic signatures. This guide provides an in-depth, theoretical analysis of the expected spectroscopic data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By grounding these predictions in fundamental principles and data from analogous structures, this document serves as an essential reference for researchers engaged in the synthesis, characterization, and application of this molecule. Detailed experimental protocols are provided to ensure robust and reproducible data acquisition.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₀H₉NO₅, Molecular Weight: 223.18 g/mol ) possesses a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an electron-donating acetamido group at position 5.[1][2][3] This substitution pattern dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques.
The presence of acidic protons (carboxylic acids), an amide proton, aromatic protons, and a methyl group provides a rich dataset for ¹H NMR. The molecule's symmetry plane through C2 and C5 results in distinct sets of equivalent and non-equivalent carbons, which can be resolved by ¹³C NMR. The vibrational modes of the O-H, N-H, C=O, and C-N bonds will yield a characteristic fingerprint in FTIR spectroscopy. Finally, Mass Spectrometry will reveal the molecular weight and provide structural clues through predictable fragmentation patterns.
Caption: Molecular structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5][6] The spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹).
Predicted FTIR Spectral Features
The key to interpreting an FTIR spectrum is to dissect the molecule into its constituent bonds and predict their vibrational frequencies.[7][8]
-
O-H Stretch (Carboxylic Acids): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹. This characteristic broadness is due to the strong intermolecular hydrogen bonding between the carboxylic acid dimers.[9]
-
N-H Stretch (Amide): A moderate to sharp peak is anticipated around 3300-3500 cm⁻¹. This corresponds to the stretching vibration of the N-H bond in the secondary amide group.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group of the acetamido moiety will be observed as sharp peaks in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (Carbonyls): This is one of the most intense and informative regions. Two distinct C=O stretching bands are expected. The carboxylic acid C=O will appear around 1710-1760 cm⁻¹, likely broadened by hydrogen bonding.[9] The amide C=O (Amide I band) will appear at a lower wavenumber, typically around 1650-1680 cm⁻¹, due to resonance effects.
-
N-H Bend (Amide II Band): A strong band is expected between 1510-1570 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching.
-
C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-O Stretch (Carboxylic Acid): A strong band associated with the C-O stretching vibration, coupled with O-H bending, is expected between 1210-1320 cm⁻¹.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations, including C-C, C-N, and C-O stretches, as well as various bending modes. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.[7]
| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Associated Functional Group |
| O-H Stretch | 2500 - 3300 | Strong, Very Broad | Carboxylic Acid |
| N-H Stretch | 3300 - 3500 | Moderate, Sharp | Secondary Amide |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Benzene Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Weak to Medium | Methyl Group |
| C=O Stretch | 1710 - 1760 | Strong | Carboxylic Acid |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong | Secondary Amide |
| N-H Bend (Amide II) | 1510 - 1570 | Strong | Secondary Amide |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Benzene Ring |
| C-O Stretch | 1210 - 1320 | Strong | Carboxylic Acid |
Experimental Protocol for FTIR Analysis
A self-validating protocol ensures data accuracy and reproducibility.
-
Instrument Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air for at least 15 minutes to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Collect a background spectrum of the empty sample holder (e.g., ATR crystal or KBr pellet press). This spectrum is automatically subtracted from the sample spectrum to remove instrument and environmental artifacts.
-
Sample Preparation (ATR Method - Preferred):
-
Place a small amount (1-2 mg) of the solid this compound powder directly onto the surface of the Attenuated Total Reflectance (ATR) crystal.
-
Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of variability in peak intensity.
-
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
-
Data Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and data normalization as needed using the spectrometer's software. Compare the resulting spectrum with the predicted frequencies and, if available, reference databases.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (protons) and ¹³C.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration, and multiplicity (splitting pattern). The choice of solvent is critical; DMSO-d₆ is a suitable choice as it can dissolve the polar compound and its residual proton peak does not typically overlap with the signals of interest. The acidic protons (COOH and NH) are exchangeable and may appear as broad signals.
-
Carboxylic Acid Protons (-COOH): These are the most deshielded protons and are expected to appear as a very broad singlet far downfield, typically δ > 12.0 ppm . Their broadness is due to rapid chemical exchange and hydrogen bonding.
-
Amide Proton (-NH-): This proton is also deshielded and is expected to appear as a singlet around δ 9.5 - 10.5 ppm . Its chemical shift can be concentration and temperature-dependent.
-
Aromatic Protons (Ar-H): The benzene ring has three protons. Due to the substitution pattern, they are in different chemical environments.
-
The acetamido group is an ortho-, para-director and activating (shielding), while the carboxylic acid groups are meta-directors and deactivating (deshielding).[10]
-
H-4: This proton is situated between two electron-withdrawing carboxylic acid groups and will be the most deshielded aromatic proton. It is expected to appear as a triplet (split by H-2 and H-6, Jmeta ≈ 1-3 Hz) around δ 8.2 - 8.5 ppm .
-
H-2 and H-6: These two protons are chemically equivalent due to the molecule's symmetry. Each is ortho to one carboxylic acid group and meta to the other, as well as being ortho to the acetamido group. They will be deshielded, but less so than H-4. They are expected to appear as a doublet (split by H-4, Jmeta ≈ 1-3 Hz) around δ 8.0 - 8.3 ppm . The integration for this signal will be 2H.
-
-
Methyl Protons (-CH₃): The three protons of the acetyl methyl group are equivalent and will appear as a sharp singlet (no adjacent protons to couple with) in the aliphatic region, around δ 2.1 - 2.3 ppm .
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -COOH | > 12.0 | Broad Singlet | 2H |
| -NH- | 9.5 - 10.5 | Singlet | 1H |
| H-4 (Aromatic) | 8.2 - 8.5 | Triplet (t) | 1H |
| H-2, H-6 (Aromatic) | 8.0 - 8.3 | Doublet (d) | 2H |
| -CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon environment. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[11][12]
-
Carboxylic Acid Carbons (-COOH): These carbonyl carbons are highly deshielded and are expected to appear in the range of δ 165 - 175 ppm .[13] Due to symmetry, the two carboxylic acid groups are equivalent and should produce a single signal.
-
Amide Carbonyl Carbon (-C=O): This carbonyl carbon is also deshielded and typically appears slightly upfield from carboxylic acid carbons, around δ 168 - 172 ppm .
-
Aromatic Carbons (Ar-C): There are four distinct aromatic carbon environments.
-
C-1 and C-3: The two carbons bearing the carboxylic acid groups are equivalent. They are quaternary and will appear around δ 130 - 135 ppm .
-
C-5: The carbon attached to the nitrogen of the acetamido group will be shielded by the electron-donating effect and is expected around δ 138 - 142 ppm .
-
C-4: This carbon is situated between the two carboxyl-substituted carbons. It is expected to appear in the typical aromatic region, around δ 125 - 130 ppm .
-
C-2 and C-6: These carbons are equivalent and are adjacent to the carboxyl-substituted carbons. They are expected to appear around δ 120 - 125 ppm .
-
-
Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and will appear far upfield, around δ 20 - 25 ppm .
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O (Amide) | 168 - 172 |
| -COOH | 165 - 175 |
| C-5 (Ar-C-N) | 138 - 142 |
| C-1, C-3 (Ar-C-COOH) | 130 - 135 |
| C-4 (Ar-C-H) | 125 - 130 |
| C-2, C-6 (Ar-C-H) | 120 - 125 |
| -CH₃ | 20 - 25 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure homogeneity, which is critical for high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 15 ppm).
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Set the spectral width to cover the full range of organic carbons (e.g., 0 to 200 ppm).
-
A much larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 or more scans).
-
A longer relaxation delay may be needed, especially for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) signal.
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that often induces predictable fragmentation.
Predicted Mass Spectrum and Fragmentation
The molecular formula C₁₀H₉NO₅ gives an exact mass of 223.0481 Da.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 223 . As the molecule contains one nitrogen atom, this peak adheres to the Nitrogen Rule (an odd molecular weight for an odd number of nitrogen atoms).[14][15]
-
Key Fragmentation Pathways: The fragmentation of amides and carboxylic acids often involves α-cleavage and McLafferty rearrangements, though the latter is not possible here due to the lack of a γ-hydrogen on an alkyl chain.[16][17]
-
Loss of •OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to an acylium ion. A peak at m/z = 206 would be expected.
-
Loss of •COOH (M-45): Cleavage of a carboxyl group as a radical is another characteristic fragmentation, which would result in a peak at m/z = 178 .
-
Loss of Ketene (CH₂=C=O, M-42): A characteristic fragmentation of N-aryl acetamides is the loss of ketene from the molecular ion, which would yield a peak corresponding to 5-aminobenzene-1,3-dicarboxylic acid radical cation at m/z = 181 .
-
Formation of Acylium Ion (CH₃CO⁺): Cleavage of the amide C-N bond can generate the acetyl acylium ion, a stable fragment that would produce a prominent peak at m/z = 43 .
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate the positively charged molecular ion (M⁺•) and fragment ions.
-
Mass Analysis: Accelerate the generated ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The spectroscopic characterization of this compound is a systematic process that leverages the strengths of multiple analytical techniques. This guide provides a robust theoretical framework for predicting and interpreting the data from FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The predicted spectral features—a broad O-H stretch in the IR, distinct aromatic and acidic protons in the ¹H NMR, eight unique signals in the ¹³C NMR, and a molecular ion at m/z 223 with characteristic fragmentation—collectively form a unique spectroscopic identity for the molecule. By following the detailed, self-validating experimental protocols outlined herein, researchers can confidently acquire high-quality data to confirm the synthesis, purity, and structure of this important compound, facilitating its application in drug development and materials science.
References
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- Abraham, R. J., et al. Proton chemical shifts in NMR. Part 14. RSC Publishing.
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An In-depth Technical Guide to the Thermal Stability of 5-Acetamidobenzene-1,3-dicarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the methodologies used to evaluate the thermal stability of 5-Acetamidobenzene-1,3-dicarboxylic acid (AIDA), a compound of interest in pharmaceutical development and materials science. In the absence of extensive published experimental data for AIDA, this guide establishes a robust framework for its thermal analysis. We delve into the foundational principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detailing experimental protocols and the rationale behind procedural choices. By drawing parallels with structurally related analogs, including isophthalic acid derivatives and acetanilide compounds, we provide an informed estimation of AIDA's thermal behavior and potential decomposition pathways. This guide is intended to be a practical resource for researchers, enabling them to design and execute rigorous thermal stability studies, ensuring the quality, safety, and efficacy of materials and pharmaceutical formulations.
Introduction: The Significance of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its entire lifecycle, from manufacturing and formulation to storage and therapeutic efficacy. This compound, also known as 5-acetamidoisophthalic acid, is a molecule with potential applications in the synthesis of novel pharmaceutical compounds and functional polymers. Its structure, featuring both carboxylic acid and acetamide functional groups, suggests a complex thermal profile that warrants thorough investigation.
Understanding the thermal stability of AIDA is paramount for several reasons:
-
Manufacturing and Process Control: Many synthetic and purification steps involve elevated temperatures. Knowledge of decomposition temperatures is crucial to prevent degradation and ensure the purity of the final product.
-
Formulation Development: Thermal events such as melting, crystallization, and decomposition dictate the choice of excipients and manufacturing processes like granulation, drying, and milling.
-
Storage and Shelf-life: The long-term stability of a drug product is directly linked to its thermal resilience. Degradation due to improper storage can lead to loss of potency and the formation of potentially toxic byproducts.
-
Regulatory Compliance: Regulatory bodies worldwide require comprehensive data on the thermal stability of APIs to ensure product quality and patient safety.
This guide will provide the scientific foundation and practical methodologies to thoroughly characterize the thermal stability of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of AIDA is essential for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₅ | [1] |
| Molecular Weight | 223.18 g/mol | [1] |
| CAS Number | 6344-50-9 | [1] |
| Calculated Boiling Point | 571.167 °C at 760 mmHg | [2] |
| Density | 1.512 g/cm³ | [2] |
It is important to note that the provided boiling point is a calculated value and the compound will likely decompose at a significantly lower temperature. Experimental determination of its thermal properties is therefore critical.
Core Analytical Techniques for Thermal Stability Assessment
The cornerstone of thermal analysis lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about the material's response to heat.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition events.
The following protocol outlines a standard procedure for conducting a TGA experiment on a solid organic compound like AIDA.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the AIDA sample is a fine, homogenous powder to promote uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).
Experimental Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Data Collection: Record the sample mass as a function of temperature.
-
Sample Mass: A small sample size minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample.
-
Heating Rate: A rate of 10 °C/min is a common starting point that balances analysis time with resolution. Faster rates can shift decomposition temperatures to higher values, while slower rates can enhance the separation of overlapping thermal events.
-
Inert Atmosphere: The use of nitrogen prevents oxidation, which is an exothermic process that can complicate the interpretation of the thermogram. This allows for the study of the intrinsic thermal stability of the compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these events.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the AIDA powder into a tared aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products.
Experimental Parameters:
-
Temperature Program: A "heat-cool-heat" cycle is often employed.
-
First Heat: Ramp from ambient temperature to a temperature above the expected melting point (e.g., 350 °C) at a rate of 10 °C/min. This provides information on the initial state of the material.
-
Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature (e.g., 0 °C). This can reveal crystallization events.
-
Second Heat: Reheat the sample at 10 °C/min to 350 °C. This cycle provides information on the thermal properties of the amorphous or recrystallized material.
-
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Sample Mass: A smaller sample size in DSC is crucial for good thermal contact with the pan and to minimize thermal lag, leading to sharper peaks and more accurate transition temperatures.
-
Hermetic Sealing: This is critical to contain any pressure buildup from volatilization or decomposition, which could otherwise affect the heat flow measurement and potentially damage the instrument.
-
Heat-Cool-Heat Cycle: This multi-step process is designed to erase the sample's prior thermal history. The first heating scan reveals the properties of the as-received material, while the second heating scan, after controlled cooling, provides a more standardized thermal profile, which is particularly useful for identifying glass transitions in materials that can form an amorphous phase.
Predicted Thermal Behavior and Decomposition of AIDA
| Compound | Structure | Melting Point (°C) | Notes |
| 5-Aminoisophthalic acid | Amino group instead of acetamido | >300 | High melting point due to strong intermolecular hydrogen bonding.[3][4] |
| 5-Nitroisophthalic acid | Nitro group instead of acetamido | 259-261 | The electron-withdrawing nitro group can influence crystal packing and thermal stability. |
| 3-Acetamidobenzoic acid | Monocarboxylic acid analog | 248-255 | Provides an indication of the thermal stability of the acetamido-benzoic acid moiety.[5] |
| Isophthalic acid | Parent dicarboxylic acid | 341-343 | Very high thermal stability due to extensive hydrogen bonding network.[6] |
Based on this comparative data, it is reasonable to predict that this compound will exhibit a high melting point, likely in the range of 250-300 °C, and will likely undergo decomposition concurrently with or shortly after melting.
Anticipated TGA and DSC Data Interpretation
-
TGA Thermogram: A typical TGA curve for AIDA is expected to show a stable baseline until the onset of decomposition. The decomposition may occur in one or multiple steps. The primary mass loss would likely correspond to the decarboxylation of the carboxylic acid groups and the fragmentation of the acetamide group.
-
DSC Thermogram: The DSC curve would likely show a sharp endothermic peak corresponding to the melting of the crystalline solid. This peak may be immediately followed by an endothermic or exothermic event associated with decomposition. The absence of a distinct melting peak before decomposition would suggest that the compound decomposes before it melts.
Plausible Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through several pathways, driven by the cleavage of its functional groups at high temperatures.
-
Decarboxylation: The carboxylic acid groups are susceptible to decarboxylation, leading to the loss of carbon dioxide. This is a common thermal degradation pathway for carboxylic acids.
-
Amide Bond Cleavage: The acetamide group can undergo thermal cleavage, potentially leading to the formation of an amino group and acetic acid or its decomposition products.
-
Dehydration: Intramolecular dehydration between a carboxylic acid and the amide group could potentially lead to the formation of a cyclic imide structure, although this is less likely than intermolecular reactions at high temperatures.
The interplay of these decomposition routes will determine the final degradation products. Analysis of the evolved gases during TGA using a coupled technique like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) would be necessary to definitively elucidate the decomposition mechanism.
Conclusion and Future Directions
This technical guide has outlined the essential methodologies for a comprehensive evaluation of the thermal stability of this compound. While direct experimental data remains to be published, the provided protocols for TGA and DSC, along with the analysis of structurally related compounds, offer a robust framework for initiating such studies.
For drug development professionals and materials scientists, a thorough understanding of the thermal properties of AIDA is non-negotiable. The experimental determination of its melting point, decomposition temperature, and associated enthalpy changes will provide the critical data needed for informed decisions in process development, formulation design, and stability testing. Future work should focus on obtaining high-quality experimental TGA and DSC data for AIDA and employing advanced techniques like TGA-MS to elucidate its precise decomposition mechanism. Such data will be invaluable in unlocking the full potential of this versatile molecule.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Chemsrc. (2023, August 20). Isophthalic acid. Retrieved January 16, 2026, from [Link]
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- 1. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 5-氨基间苯二甲酸 94% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]
- 5. 3-Acetamidobenzoic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Isophthalic acid | CAS#:121-91-5 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note and Experimental Protocol for the Acetylation of 5-Aminoisophthalic Acid
Abstract
This document provides a comprehensive, in-depth guide for the N-acetylation of 5-aminoisophthalic acid to synthesize 5-acetamidoisophthalic acid. This protocol is designed for researchers and professionals in drug development and organic synthesis. The procedure details the necessary reagents, equipment, step-by-step instructions, and safety precautions. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide also includes methods for product purification and characterization.
Introduction
5-Aminoisophthalic acid is a versatile bifunctional molecule utilized in the synthesis of various compounds, including metal-organic frameworks and as an intermediate for pharmaceuticals. The acetylation of its amino group to form 5-acetamidoisophthalic acid is a crucial transformation. This modification alters the molecule's electronic and solubility properties and serves as a key step in the synthesis of more complex molecular architectures. The acetyl group can act as a protecting group for the amine, preventing unwanted side reactions in subsequent synthetic steps. This protocol outlines a reliable method for this transformation using acetic anhydride as the acetylating agent.
Reaction Mechanism and Scientific Rationale
The acetylation of the primary aromatic amine in 5-aminoisophthalic acid proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. Acetic anhydride is a commonly used and effective acetylating agent for primary and secondary amines.[1] The reaction is typically carried out in the presence of a base, such as pyridine, which serves two primary purposes: it acts as a catalyst and neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. However, given the presence of two acidic carboxylic acid groups on the substrate, the reaction can also be performed without an external base, with the substrate itself potentially influencing the reaction environment. For this protocol, we will proceed without an external base to simplify the work-up procedure, using a solvent in which the starting material has reasonable solubility.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 5-Aminoisophthalic acid | C₈H₇NO₄ | 181.15 | 99-31-0 | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 37% | Sigma-Aldrich |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
Vacuum source
-
pH paper or pH meter
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocol
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask, add 5.0 g (27.6 mmol) of 5-aminoisophthalic acid.
-
Add 25 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. The starting material is very soluble in DMF.
-
Place a magnetic stir bar in the flask and begin stirring to dissolve the solid.
-
Once the 5-aminoisophthalic acid has dissolved, add 5.64 mL (59.6 mmol, 2.16 equivalents) of acetic anhydride to the solution.
-
Attach a reflux condenser to the flask.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain the reaction at this temperature with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), if desired. A suitable eluent system would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid.
Step 3: Work-up and Product Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of cold deionized water while stirring vigorously. This will cause the product to precipitate out of the solution.
-
Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 50 mL portions of cold deionized water to remove any remaining DMF and acetic acid.
-
To ensure complete removal of acidic impurities, the solid can be briefly washed with a very dilute (e.g., 0.1 M) cold HCl solution, followed by another wash with cold deionized water.
-
Dry the product in a vacuum oven at 60-70 °C overnight.
Step 4: Purification
-
The crude 5-acetamidoisophthalic acid can be purified by recrystallization.
-
A mixture of ethanol and water is a suitable solvent system for recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water to the solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly under vacuum.
Safety Precautions
-
5-Aminoisophthalic acid: May cause skin and eye irritation. Harmful if swallowed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. May be harmful if inhaled or absorbed through the skin. Handle in a fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
Characterization of 5-Acetamidoisophthalic Acid
| Property | Value |
| Molecular Formula | C₁₀H₉NO₅ |
| Molecular Weight | 223.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be >300 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.3 (s, 2H, COOH), 10.4 (s, 1H, NH), 8.4 (s, 1H, Ar-H), 8.2 (s, 2H, Ar-H), 2.1 (s, 3H, CH₃). (Predicted) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), 3100-2500 (O-H stretch of carboxylic acid), 1720 (C=O stretch of carboxylic acid), 1680 (C=O stretch of amide), 1600, 1550 (aromatic C=C stretch and N-H bend). (Predicted) |
Workflow Diagram
Caption: Experimental workflow for the acetylation of 5-aminoisophthalic acid.
References
-
5-Aminoisophthalic acid. PubChem. [Link]
-
Asian Journal of Chemistry. An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. [Link]
-
Organic Syntheses. Homophthalic acid and anhydride. [Link]
- Google Patents. Production of 5-aminoisophthalic acid.
-
NIH. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]
-
Recrystallization. University of California, Los Angeles - Chemistry and Biochemistry. [Link]
- Google Patents.
- Google Patents.
-
Asian Journal of Chemistry. An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. [Link]
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Application Note: 5-Acetamidobenzene-1,3-dicarboxylic Acid as a Versatile Ligand for Functional Coordination Polymers
Introduction: The Strategic Role of Ligand Design in Coordination Polymers
Coordination polymers (CPs), including the subclass of highly porous metal-organic frameworks (MOFs), represent a frontier in materials science, built from the self-assembly of metal ions or clusters with organic bridging ligands.[1] The vast potential of these crystalline materials in fields such as gas storage, catalysis, chemical sensing, and drug delivery is fundamentally governed by the choice of their constituent building blocks.[1][2][3][4] The organic ligand, in particular, dictates the resulting framework's topology, dimensionality, and chemical functionality.
This application note focuses on 5-Acetamidobenzene-1,3-dicarboxylic acid (H₂-abdc), a promising yet under-explored ligand for the synthesis of novel CPs. Its structure is unique, offering a combination of robust coordination sites and a functional group poised for influencing supramolecular architecture.
-
Dicarboxylate Functionality: The two carboxylate groups at the 1 and 3 positions provide versatile coordination sites capable of binding to metal centers in various modes (monodentate, chelating, bridging), which is a cornerstone for building extended 1D, 2D, or 3D networks.[1][5]
-
Acetamido Group: The acetamido (-NHCOCH₃) substituent at the 5-position is a critical feature. It does not typically coordinate directly to the metal center but acts as a powerful hydrogen bond donor and acceptor. This allows it to form extensive non-covalent interactions, which can direct the self-assembly process, reinforce the final structure, and introduce specific chemical functionality within the framework's pores.
This guide provides a comprehensive overview, experimental protocols, and expert insights for researchers aiming to leverage the H₂-abdc ligand in the design and synthesis of new functional materials.
Part 1: Synthesis of Coordination Polymers Using H₂-abdc
The most effective and widely used method for synthesizing crystalline CPs is hydro(solvo)thermal synthesis.[1][5][6] This technique utilizes elevated temperatures and autogenous pressure to increase the solubility of reactants and promote the slow crystal growth necessary for obtaining high-quality single crystals. The self-assembly process is highly sensitive to reaction parameters, making careful optimization crucial.[1]
Causality Behind Experimental Choices
-
Solvent System: A mixture of solvents, typically water and an organic co-solvent like N,N-Dimethylformamide (DMF) or ethanol, is often used. DMF can act as a solvent and, in some cases, a template or even a reactant that decomposes at high temperatures.[7] The choice of solvent influences reactant solubility and can impact the final crystal structure.
-
Temperature and Time: Heating to temperatures between 100-180 °C provides the necessary energy to overcome the kinetic barriers of framework formation.[5][6] A slow cooling ramp is critical to allow for the nucleation and growth of well-defined single crystals.
-
pH Modulation: The coordination of carboxylate groups to metal centers requires their deprotonation. While this can occur at high temperatures, adding a small amount of base (e.g., NaOH, triethylamine) can facilitate this process, influencing the final structure.[1]
-
Molar Ratios: The ratio of metal salt to ligand is a key variable. A systematic variation of this ratio is often required to identify the optimal conditions for the formation of the desired crystalline phase.
General Hydrothermal Synthesis Protocol
This protocol provides a starting point for the synthesis of a coordination polymer using this compound (H₂-abdc) and a transition metal salt (e.g., Zn(NO₃)₂·6H₂O).
Materials:
-
This compound (H₂-abdc)
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, CoCl₂·6H₂O, Cd(NO₃)₂·4H₂O)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Solvent: Deionized Water
-
20 mL Scintillation Vials or 23 mL Teflon-lined stainless steel autoclaves
Procedure:
-
Reactant Preparation: In a 20 mL glass scintillation vial, combine 0.1 mmol of H₂-abdc (22.3 mg) and 0.1 mmol of the chosen metal salt (e.g., 29.7 mg of Zn(NO₃)₂·6H₂O).
-
Solvent Addition: Add 5 mL of DMF and 5 mL of deionized water to the vial.
-
Homogenization: Cap the vial and sonicate the mixture for 10-15 minutes to ensure a homogenous suspension.
-
Hydrothermal Reaction: Place the capped vial into a programmable oven.
-
Heating: Ramp the temperature to 120 °C over 2 hours.
-
Isothermal Period: Hold the temperature at 120 °C for 48 hours.[6]
-
Cooling: Slowly cool the oven to room temperature over 24 hours.
-
-
Product Isolation: Carefully decant the mother liquor. Wash the resulting crystals three times with fresh DMF (5 mL each time) to remove any unreacted starting materials.
-
Drying: Dry the crystals by either air-drying or under a gentle vacuum at room temperature.
Synthesis Workflow Diagram
Caption: Hydrothermal synthesis workflow for H₂-abdc based coordination polymers.
Part 2: Essential Characterization Techniques
A multi-technique approach is required to fully characterize the synthesized materials, confirming their structure, purity, and stability.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful and definitive technique for determining the three-dimensional atomic arrangement of a crystalline material.[8][9] It provides precise information on:
-
Connectivity: How the H₂-abdc ligand binds to the metal centers.
-
Structural Details: Bond lengths, bond angles, and the coordination geometry of the metal ion.[10]
-
Framework Topology: The overall dimensionality (1D, 2D, or 3D) of the coordination polymer.[11][12]
-
Supramolecular Interactions: Direct visualization of hydrogen bonds involving the acetamido group.
Self-Validation: A successful SC-XRD structure refinement with low residual factors provides unambiguous proof of the material's identity and atomic structure.[6]
Powder X-ray Diffraction (PXRD)
While SC-XRD analyzes a single crystal, PXRD is used to assess the bulk sample, ensuring phase purity.
-
Protocol: A finely ground sample of the crystals is analyzed. The resulting diffraction pattern is then compared to the pattern simulated from the SC-XRD data. A close match confirms that the bulk material is the same as the single crystal that was structurally characterized.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the thermal stability of the coordination polymer and identifying the loss of guest or coordinated solvent molecules.[7]
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of coordination polymers.
Part 3: Potential Properties and Applications
The unique structure of the H₂-abdc ligand suggests several potential applications for its derived coordination polymers.
Luminescence and Sensing
Aromatic dicarboxylic acids are excellent "antenna" ligands for sensitizing the luminescence of lanthanide ions (e.g., Eu³⁺, Tb³⁺).[13][14] The H₂-abdc ligand can absorb UV light and efficiently transfer the energy to the lanthanide metal center, which then emits light at its characteristic, sharp wavelengths (red for Eu³⁺, green for Tb³⁺).[14][15]
-
Application: These materials could be developed as phosphors for lighting and displays, or as luminescent sensors.[13][16] The presence of the acetamido group and the potential for porosity mean that the luminescence could be modulated by the presence of specific guest molecules (e.g., small organic molecules, metal ions), leading to "turn-on" or "turn-off" sensory responses.[17]
Heterogeneous Catalysis
If the self-assembly of H₂-abdc and metal ions leads to a porous framework, the material could serve as a heterogeneous catalyst.[1][2][18]
-
Mechanism: The metal centers can act as Lewis acid sites, while the functional acetamido groups lining the pores could participate in catalysis through hydrogen bonding, potentially influencing the selectivity of reactions like Knoevenagel condensations or cycloaddition reactions.[18]
Gas Adsorption
The formation of a stable, porous network is a prerequisite for gas adsorption applications. The polarity imparted by the acetamido groups could lead to selective adsorption of polar gases like CO₂ or SO₂ over nonpolar gases like N₂ or CH₄.
Table 1: Predicted Properties of H₂-abdc-based Coordination Polymers
| Property | Predicted Characteristic | Rationale / Influencing Factor |
| Thermal Stability | Expected decomposition >300 °C | Strong coordination bonds between metal and carboxylates. |
| Luminescence (with Ln³⁺) | Potential for strong, sensitized emission (Visible range) | Aromatic rings of H₂-abdc act as an antenna for energy transfer to Eu³⁺ or Tb³⁺ ions.[13][19] |
| Catalytic Activity | Potential Lewis acidity | Exposed metal sites within a porous framework can act as active catalytic centers.[18] |
| Selective Adsorption | Preferential binding of polar molecules (e.g., CO₂) | Hydrogen bonding capability of the internal acetamido functional groups. |
Part 4: Troubleshooting and Best Practices
| Problem | Potential Cause | Suggested Solution |
| No Crystals / Amorphous Powder | Suboptimal reactant concentrations, temperature, or solvent system. | Systematically vary the metal-to-ligand ratio, solvent composition (e.g., DMF/H₂O, Ethanol/H₂O), and reaction temperature. Introduce a slower cooling ramp.[1] |
| Formation of Multiple Crystal Phases | Competing kinetic and thermodynamic products are forming. | Adjust the reaction time (shorter for kinetic products, longer for thermodynamic). Modulate the pH slightly with a base or acid to favor one phase. |
| Poor Quality or Small Crystals | Nucleation rate is too high, leading to many small crystals instead of a few large ones. | Lower the reaction temperature slightly. Decrease the concentration of reactants. Ensure the cooling process is very slow and undisturbed. |
| Framework Interpenetration | The ligand is long, leading to large voids that are filled by an identical, interpenetrating framework. | This is an inherent structural outcome. To avoid it, consider using auxiliary ligands (co-ligands) to reduce the void space and prevent interpenetration.[20][21] |
Conclusion
This compound is a highly promising building block for the rational design of functional coordination polymers. The combination of strong, versatile carboxylate coordination sites with a hydrogen-bonding acetamido group provides a powerful toolset for constructing robust frameworks with tailored properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis, characterization, and application of novel materials derived from this ligand, with significant potential in the fields of luminescent materials, catalysis, and chemical sensing.
References
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- Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews.
- Hydrothermal Synthesis and Structure of Coordination Polymers by Combination of Bipyrazole and Aromatic Dicarboxylate Ligands. Crystal Growth & Design.
- A New Route for Preparing Coordination Polymers from Hydrothermal Reactions Involving in Situ Ligand Synthesis. Inorganic Chemistry.
- Hydrothermal Synthesis and Crystal Structure of a New Co(II) Coordination Polymer With One-Dimensional Helical Chains. Russian Journal of Coordination Chemistry/Koordinatsionnaya Khimiya.
- Hydrothermal Synthesis and Structural Characterization of a Novel Ni(II) Coordination Polymer Based on a Y-shaped Ligand. Russian Journal of Inorganic Chemistry.
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- Design of coordination polymers based on combinations of 1,2-diphenylethane-1,2-diyl diisonicotinate with Cu( ii ), Zn( ii ), Cd( ii ) and Co( ii ). CrystEngComm.
- Original single‐crystal XRD structure of the coordination polymer 66.. ResearchGate.
- Luminescent lanthanide coordination polymers for photonic applications. RSC Advances.
- Coordination polymers of flexible poly-carboxylic acids with metal ions. IV. Syntheses, structures, and magnetic properties of polymeric networks of 5-(3,5)-(dicarboxybenzyloxy)isophthalic acid with Cd(ii), Cu(ii), Co(ii) and Mn(ii) ions. Dalton Transactions.
- Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid. Dalton Transactions.
- Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. ResearchGate.
- Five new coordination polymers based on a semi-rigid dicarboxylic acid and versatile N-donor ligands: synthesis, characterization and properties. CrystEngComm.
- Two Coordination Polymers Constructed by 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic Acid and 2,2'-bipyridine: Syntheses, Structures and Luminescence Properties. Acta Crystallographica Section C Structural Chemistry.
- Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; synthesis, structure, and magnetic properties. Dalton Transactions.
- A series of transition coordination polymers assembled by asymmetric dicarboxylic acid and flexible bridging ligand: Structural diversities, topologies and properties. Inorganica Chimica Acta.
- Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry.
- Magnetic and luminescent properties of lanthanide coordination polymers with asymmetric biphenyl-3,2',5'-tricarboxylate. Dalton Transactions.
- Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. Molecules.
- In situ growth of luminescent lanthanide coordination nanoparticles inside living plants. RSC Advances.
- Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione. New Journal of Chemistry.
- New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Polymers.
- Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Semantic Scholar.
- Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions.
- Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. ResearchGate.
- Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. RSC Advances.
- Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules.
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Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 5-Acetamidoisophthalic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of 5-Acetamidoisophthalic Acid in MOF Synthesis for Biomedical Applications
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them exceptional candidates for a wide range of applications, including drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final properties of the MOF. 5-acetamidoisophthalic acid is a particularly interesting linker for biomedical applications. The acetamido group (-NHCOCH₃) offers a site for hydrogen bonding, which can enhance the loading of therapeutic molecules and influence their release kinetics. Furthermore, the isophthalic acid backbone provides the necessary rigidity and coordination sites for the formation of robust, porous frameworks.
This guide provides a comprehensive overview of the synthesis of MOFs using 5-acetamidoisophthalic acid, with a focus on producing materials suitable for drug delivery applications. We will delve into the underlying principles of solvothermal synthesis, provide detailed experimental protocols, and discuss the critical characterization techniques required to validate the synthesis and functionality of these advanced materials.
I. The Rationale Behind Component Selection and Synthesis Conditions
The synthesis of a MOF is a self-assembly process where the final structure is directed by the coordination chemistry of the metal ion and the geometry of the organic linker. The choice of metal, solvent, temperature, and reaction time are critical parameters that control the nucleation and growth of the MOF crystals.
Metal Ion Selection: Zinc (Zn²⁺) and Copper (Cu²⁺) are commonly used metal ions for the synthesis of MOFs for biomedical applications due to their relatively low toxicity and well-defined coordination geometries.[3][4] Zinc, in particular, often forms polynuclear clusters that act as secondary building units (SBUs), leading to high-porosity frameworks.
Solvent System: N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are frequently employed as solvents in solvothermal MOF synthesis.[5] They are high-boiling polar aprotic solvents that can effectively dissolve the organic linker and metal salts. Moreover, under high-temperature conditions, they can slowly decompose to generate bases (e.g., dimethylamine), which can aid in the deprotonation of the carboxylic acid groups of the linker, facilitating coordination to the metal centers.
Temperature and Time: Solvothermal synthesis is typically carried out at temperatures between 100-150°C.[5] This provides the necessary energy to overcome the activation barrier for crystal nucleation and growth. The reaction time, often ranging from 24 to 72 hours, allows for the formation of well-defined, crystalline structures.
II. Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with 5-Acetamidoisophthalic Acid (Zn-AA-MOF)
This protocol is adapted from established methods for the synthesis of zinc-based MOFs with analogous functionalized isophthalic acid linkers.[6]
Materials:
-
5-Acetamidoisophthalic acid (H₂AIA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Chloroform
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve 0.1 mmol of 5-acetamidoisophthalic acid and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Cooling and Product Collection: After the reaction is complete, allow the oven to cool down to room temperature naturally. Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to exchange the high-boiling DMF.
-
Activation: To remove the solvent molecules from the pores of the MOF, immerse the washed crystals in chloroform for 3 days, replacing the chloroform with a fresh portion each day.
-
Drying: Dry the activated MOF under vacuum at 150°C for 12 hours. The final product should be a white, crystalline powder.
Diagram of the Synthesis Workflow
Caption: Solvothermal synthesis workflow for a Zn-AA-MOF.
III. Characterization of the Synthesized MOF
To confirm the successful synthesis and to determine the physicochemical properties of the MOF, a series of characterization techniques are essential.
Powder X-Ray Diffraction (PXRD): PXRD is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known isostructural materials.[7]
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[8] A typical TGA curve for an activated MOF will show a plateau up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the organic linker.
Scanning Electron Microscopy (SEM): SEM provides information about the morphology and crystal size of the MOF particles.[9]
Brunauer-Emmett-Teller (BET) Analysis: BET analysis is used to determine the specific surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.[4]
Table 1: Expected Properties of a Zn-AA-MOF
| Parameter | Expected Value/Observation | Characterization Technique |
| Crystallinity | Sharp peaks in the diffractogram | PXRD |
| Thermal Stability | Stable up to >300°C | TGA |
| Morphology | Uniform, well-defined crystals | SEM |
| Surface Area | >1000 m²/g | BET |
IV. Application in Drug Delivery: Loading and Release Studies
The porous nature and functional groups of the Zn-AA-MOF make it a promising candidate for a drug delivery vehicle. Here, we outline a general protocol for loading a model drug, ibuprofen, and studying its release profile.
Protocol 2: Ibuprofen Loading and In Vitro Release Study
Ibuprofen Loading:
-
Preparation of Drug Solution: Prepare a concentrated solution of ibuprofen in a suitable solvent such as hexane.
-
Loading: Suspend a known amount of the activated Zn-AA-MOF in the ibuprofen solution. Stir the suspension at room temperature for 24 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Collection and Washing: Collect the ibuprofen-loaded MOF by centrifugation. Wash the product with fresh hexane to remove any drug adsorbed on the external surface of the crystals.
-
Drying: Dry the drug-loaded MOF under vacuum.
-
Quantification of Loaded Drug: To determine the amount of loaded ibuprofen, a known weight of the drug-loaded MOF can be dissolved in a suitable solvent, and the drug concentration can be measured using UV-Vis spectroscopy.
In Vitro Drug Release:
-
Preparation of Release Media: Prepare phosphate-buffered saline (PBS) solutions at physiological pH (7.4) and a slightly acidic pH (e.g., 5.5) to simulate the conditions in normal tissues and tumor microenvironments, respectively.[1]
-
Release Study: Suspend a known amount of the ibuprofen-loaded MOF in the release media. Incubate the suspension at 37°C with gentle shaking.
-
Sampling and Analysis: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS. Analyze the concentration of released ibuprofen in the aliquot using UV-Vis spectroscopy.
Diagram of Drug Loading and Release
Caption: Workflow for drug loading and in vitro release studies.
V. Conclusion and Future Perspectives
The synthesis of MOFs with 5-acetamidoisophthalic acid linkers presents a promising avenue for the development of advanced drug delivery systems. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this exciting class of materials. The tunability of the MOF structure, by varying the metal ion and synthesis conditions, offers the potential to create a wide range of materials with tailored drug loading and release properties. Future work in this area could focus on post-synthetic modification of the acetamido group to attach targeting ligands for site-specific drug delivery, further enhancing the therapeutic efficacy of these novel materials.
References
Sources
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ZnII and CdII MOFs based on an amidoisophthalic acid ligand: synthesis, structure and catalytic application in transesterification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Porous Materials Using 5-Acetamidobenzene-1,3-dicarboxylic Acid
Introduction: The Strategic Role of 5-Acetamidobenzene-1,3-dicarboxylic Acid in Porous Material Design
The field of materials science is continually driven by the rational design of functional molecules that can be assembled into highly ordered, porous structures. Among these, Metal-Organic Frameworks (MOFs) and coordination polymers have garnered significant attention for their vast potential in applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is paramount in dictating the final architecture and properties of these materials. This compound, also known as 5-acetamidoisophthalic acid, is an exemplary linker that offers a unique combination of structural and functional attributes for the synthesis of advanced porous materials.
The dicarboxylate groups at the 1 and 3 positions of the benzene ring provide the necessary coordination sites for linking with metal ions or clusters, forming the backbone of the porous framework. The acetamido group at the 5-position introduces a key functionalization that can significantly influence the properties of the resulting material. This amide functionality can engage in hydrogen bonding, a critical interaction for reinforcing the framework structure and for the selective binding of guest molecules. Furthermore, the acetamido group can serve as a potential site for post-synthetic modification, allowing for the introduction of further functionalities. The strategic placement of these groups on the rigid phenyl core allows for the predictable assembly of robust and functional porous materials.
This guide provides a comprehensive overview of the application of this compound in the synthesis of porous materials, with a focus on solvothermal synthesis of crystalline coordination polymers. We will delve into the mechanistic reasoning behind experimental choices, provide detailed protocols for synthesis and characterization, and discuss the potential applications of the resulting materials.
Data Presentation: Expected Physicochemical Properties
While specific data for a porous material synthesized with this compound is not extensively reported in publicly available literature, we can extrapolate expected properties based on analogous structures using similarly functionalized isophthalic acid derivatives. The following table summarizes the anticipated range of physicochemical properties for a hypothetical zinc-based MOF synthesized using this linker.
| Property | Expected Value Range | Method of Analysis |
| BET Surface Area | 250 - 600 m²/g | Nitrogen Adsorption |
| Pore Volume | 0.15 - 0.35 cm³/g | Nitrogen Adsorption |
| Thermal Stability | Up to 300 °C | Thermogravimetric Analysis (TGA) |
| Crystal Structure | 2D or 3D Framework | Powder X-ray Diffraction (PXRD) |
Experimental Protocols
The following protocols are based on well-established solvothermal synthesis methods for MOFs using functionalized dicarboxylic acid linkers. These should be considered as a starting point for the development of a specific synthesis protocol for a this compound-based porous material.
Protocol 1: Solvothermal Synthesis of a Zinc-based Porous Coordination Polymer
This protocol details the solvothermal synthesis of a crystalline porous material using this compound and a zinc salt.
Materials:
-
This compound (H₂-abdc)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the Teflon liner of a 23 mL stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, cool the autoclave to room temperature at a rate of 2 °C/min.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the DMF solvent.
-
Dry the final product under vacuum at 80 °C for 12 hours to obtain the activated porous material.
Protocol 2: Characterization of the Synthesized Porous Material
A. Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity:
-
Gently grind a small amount of the dried sample into a fine powder using an agate mortar and pestle.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern over a 2θ range of 5° to 50° with a step size of 0.02° using a diffractometer with Cu Kα radiation.
-
Compare the obtained pattern with known phases or use it for crystal structure determination. A sharp, well-defined diffraction pattern is indicative of a crystalline material.
B. Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Place 5-10 mg of the activated sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The resulting TGA curve will indicate the temperature at which the framework starts to decompose, providing information about its thermal stability.
C. Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity:
-
Activate a sample of the material by heating it at 150 °C under vacuum for 12 hours to remove any residual solvent or guest molecules from the pores.
-
Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature).
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.
Visualization of the Synthesis and Characterization Workflow
The following diagrams illustrate the key logical steps in the synthesis and evaluation of porous materials derived from this compound.
Caption: Characterization workflow for the porous material.
Causality and Mechanistic Insights
The choice of a solvothermal synthesis method is deliberate. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the thermodynamically stable porous framework. The use of a high-boiling point solvent like DMF is crucial as it can effectively solvate both the organic linker and the metal salt, enabling a homogeneous reaction mixture. Furthermore, DMF can act as a template or structure-directing agent during the formation of the porous network.
The acetamido group on the linker is expected to play a significant role in the self-assembly process. It can form intermolecular hydrogen bonds, which can influence the packing of the coordination polymer chains or layers, potentially leading to the formation of a three-dimensional framework with enhanced stability. The presence of this functional group also offers opportunities for post-synthetic modification, where the amide can be hydrolyzed to an amine or undergo other chemical transformations to introduce new functionalities into the porous material.
Conclusion and Future Outlook
This compound stands as a promising organic linker for the rational design and synthesis of novel porous materials. Its unique combination of coordinating carboxylate groups and a functional acetamido group provides a versatile platform for creating materials with tailored properties. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis and characterization of such materials. Future research in this area could focus on systematically varying the metal ions, synthesis conditions, and post-synthetic modifications to fine-tune the porosity, stability, and functionality of the resulting materials for specific applications in areas such as selective gas adsorption, heterogeneous catalysis, and controlled drug release. The insights gained from such studies will undoubtedly contribute to the advancement of functional porous materials.
References
Due to the limited specific literature on porous materials synthesized from this compound, the references provided below are for analogous systems and general methodologies that form the basis of the protocols and insights presented in this application note.
-
Synthesis and Characterization of Coordination Polymers Based on 5-Azidoisophthalic Acid. Chinese Journal of Chemistry.[Link]
-
Coordination polymers of 5-substituted isophthalic acid. CrystEngComm.[Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK The Journal for Technology and Science.[Link]
-
A Zn(II) 5-aminoisophthalate coordination polymer. ResearchGate.[Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments.[Link]
The Versatile Scaffold: Application Notes on 5-Acetamidobenzene-1,3-dicarboxylic Acid Derivatives in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery campaigns. 5-Acetamidobenzene-1,3-dicarboxylic acid, also known as 5-acetamidoisophthalic acid, presents itself as a compelling candidate for scaffold-based drug design. This molecule possesses a unique combination of structural features: a rigid phenyl ring that provides a defined spatial orientation for appended functionalities, two carboxylic acid groups capable of forming key hydrogen bond interactions with biological targets, and an acetamido group that can be further modified to fine-tune physicochemical properties and explore structure-activity relationships (SAR). The dicarboxylic acid motif, in particular, is a well-established pharmacophore and can act as a bioisostere for other important functional groups.
This guide provides a detailed exploration of the potential applications of this compound derivatives in drug discovery. We will delve into hypothetical, yet scientifically grounded, therapeutic applications, supported by detailed experimental protocols for the synthesis, purification, and biological evaluation of these promising compounds. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.
Core Structure and Physicochemical Properties
This compound is a white crystalline solid with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol .[1] Its structure is characterized by a central benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an acetamido group at position 5.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₅ | [1] |
| Molecular Weight | 223.18 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 6344-50-9 | [1] |
The presence of multiple hydrogen bond donors and acceptors in its structure suggests the potential for strong and specific interactions with biological targets. The dicarboxylic acid groups can be deprotonated at physiological pH, allowing for ionic interactions with positively charged residues in protein binding pockets.
Caption: Chemical structure of this compound.
Application Note 1: Development of Novel Non-Steroidal Anti-inflammatory Drugs (NSAIDs) Targeting COX-2
Scientific Rationale
The global burden of inflammatory diseases necessitates the development of safer and more effective NSAIDs. A key strategy in modern NSAID design is the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 to minimize gastrointestinal side effects. The core structure of this compound shares features with known COX inhibitors. For instance, the acetamido group is a key feature of acetaminophen, and salicylic acid derivatives are the foundation of aspirin and other NSAIDs. Research on 5-acetamido-2-hydroxy benzoic acid derivatives has demonstrated their potential as potent analgesic and anti-inflammatory agents with selectivity for COX-2.[3][4] By analogy, we propose that derivatives of this compound can be designed to fit into the active site of COX-2, with the dicarboxylic acids forming crucial interactions with key residues.
Proposed Mechanism of Action
The two carboxylic acid groups of the scaffold are hypothesized to interact with the polar residues at the opening of the COX-2 active site, such as Arg120 and Tyr355, while the acetamido group and other appended functionalities can be tailored to occupy the hydrophobic side pocket, thereby conferring selectivity over COX-1.
Caption: Proposed mechanism of COX-2 inhibition.
Experimental Protocols
This protocol describes the synthesis of a diamide derivative as an example of modifying the carboxylic acid groups, which can alter the compound's pharmacokinetic properties.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous DCM (20 mL).
-
Add benzylamine (2.2 mmol) and DMAP (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (2.2 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines a common method to determine the inhibitory potency and selectivity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective inhibition)
-
Tris-HCl buffer
-
DMSO (for compound dissolution)
Procedure:
-
Prepare stock solutions of the test compounds and controls in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Application Note 2: Targeting Bacterial Mur Ligases for Novel Antibacterial Agents
Scientific Rationale
The rise of antibiotic resistance is a major global health threat. The bacterial peptidoglycan biosynthesis pathway is an attractive target for novel antibacterial drugs as it is essential for bacterial survival and absent in humans. The Mur ligases (MurC, MurD, MurE, and MurF) are key enzymes in this pathway. Structure-based virtual screening has identified benzene-1,3-dicarboxylic acid derivatives as inhibitors of MurD and MurE ligases.[2][5] This suggests that the this compound scaffold could be a promising starting point for the development of new Mur ligase inhibitors. The dicarboxylic acid moiety can mimic the glutamic acid substrate of these enzymes, while the 5-acetamido group can be modified to enhance binding affinity and antibacterial activity.
Proposed Mechanism of Action
The benzene-1,3-dicarboxylic acid core is proposed to act as a surrogate for the glutamic acid portion of the natural substrate of Mur ligases. The two carboxylates can form key electrostatic and hydrogen-bonding interactions within the active site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting peptidoglycan synthesis.
Caption: Workflow for developing Mur ligase inhibitors.
Experimental Protocols
This protocol describes a general method for creating a library of derivatives by modifying the acetamido group.
Materials:
-
5-Aminoisophthalic acid
-
Various acyl chlorides or carboxylic acids
-
Pyridine or triethylamine (base)
-
Anhydrous solvent (e.g., DCM, THF, or DMF)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Dissolve 5-aminoisophthalic acid (1 mmol) and a base (2.2 mmol) in an anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (1.1 mmol). If starting from a carboxylic acid, a coupling agent like DCC or HATU will be required.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Perform an appropriate aqueous workup to remove excess reagents and byproducts.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the synthesized derivatives using spectroscopic methods.
This protocol is used to assess the whole-cell antibacterial activity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Results can be read visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and discovery of novel therapeutic agents. The application notes provided here for NSAID and antibacterial drug discovery are based on sound scientific rationale and established experimental methodologies. Future research should focus on synthesizing and screening diverse libraries of these derivatives to establish robust structure-activity relationships. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their translation into clinical candidates. The versatility of this scaffold suggests that its applications may extend beyond the therapeutic areas discussed, warranting broader exploration in various drug discovery programs.
References
-
Ali, M. A., Nath, A., Jannat, M., & Islam, M. M. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(40), 26367–26377. Available from: [Link]
- Wexler, R. R., Greenlee, W. J., Irvin, J. D., Goldberg, M. R., Prendergast, K., Smith, R. D., & Timmermans, P. B. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of medicinal chemistry, 39(3), 625–656.
-
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available from: [Link]
-
National Center for Biotechnology Information. Table 2, SAR summary for compounds with carboxylic acid isosteric replacements. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from: [Link]
- Al-Ghorbani, M., & Al-Salahi, R. (2019). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Medicinal Chemistry, 5(2), 22.
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. Available from: [Link]
-
Lima, C. C., de Oliveira, S. S. B., da Luz, A. B. D., do Socorro Barros, R., da Silva, C. B. R., de Fátima Borges, M., ... & de Athayde-Filho, P. F. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7578. Available from: [Link]
-
Lima, C. C., de Oliveira, S. S. B., da Luz, A. B. D., do Socorro Barros, R., da Silva, C. B. R., de Fátima Borges, M., ... & de Athayde-Filho, P. F. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed, 38048123. Available from: [Link]
-
Perdih, A., Kovač, A., Wolber, G., Blanot, D., Gobec, S., & Solmajer, T. (2009). Discovery of novel benzene 1,3-dicarboxylic acid inhibitors of bacterial MurD and MurE ligases by structure-based virtual screening approach. Bioorganic & medicinal chemistry letters, 19(10), 2668–2673. Available from: [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Prachayasittikul, V., & Ruchirawat, S. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI journal, 21, 360–379. Available from: [Link]
-
Perdih, A., Kovač, A., Blanot, D., Gobec, S., & Solmajer, T. (2014). Benzene-1,3-dicarboxylic acid 2,5-dimethylpyrrole derivatives as multiple inhibitors of bacterial Mur ligases (MurC-MurF). Journal of computer-aided molecular design, 28(4), 403–415. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel benzene 1,3-dicarboxylic acid inhibitors of bacterial MurD and MurE ligases by structure-based virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
protocol for the synthesis of diamides from 5-Acetamidobenzene-1,3-dicarboxylic acid
Application Note & Protocol
Title: Robust and Scalable Synthesis of Symmetrical Diamides from 5-Acetamidobenzene-1,3-dicarboxylic Acid using HATU-Mediated Coupling
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of symmetrical diamides starting from this compound. Amide bond formation is a cornerstone of modern drug discovery and materials science. This guide details a highly efficient method utilizing the uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which is prized for its rapid reaction kinetics and high yields.[1] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step workflow, purification strategies, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Central Role of the Amide Bond
The amide functional group is one of the most prevalent structural motifs in bioactive molecules, including approximately 25% of all pharmaceutical drugs.[2] Its unique electronic and structural properties contribute to molecular stability, conformational rigidity, and specific hydrogen bonding interactions, which are critical for molecular recognition and biological activity. This compound is a valuable and versatile scaffold, presenting two carboxylic acid functionalities for derivatization into a C2-symmetric diamide structure. This allows for the exploration of bivalent interactions with biological targets or the creation of novel polymeric materials.
The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] Consequently, the activation of the carboxylic acid is necessary. While numerous methods exist, uronium/aminium salt-based coupling reagents like HATU have become the gold standard for challenging amide couplings due to their high efficiency and ability to suppress side reactions.[1][4] This protocol will focus on the HATU-mediated approach, which proceeds through a highly reactive OAt-active ester intermediate.[5][6]
The Causality of Reagent Selection: A Mechanistic Perspective
The success of the diamide synthesis hinges on the efficient activation of both carboxylic acid groups. The choice of HATU as the coupling reagent is deliberate, grounded in its well-understood mechanism that ensures high coupling efficiency.[5]
The reaction cascade, performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) and in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds as follows:[1][7]
-
Deprotonation: The base (DIPEA) deprotonates the carboxylic acid, forming a carboxylate anion.
-
Activation: This anion performs a nucleophilic attack on the electrophilic carbon of HATU, forming a highly unstable O-acyl(tetramethyl)isouronium salt.[5]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This step is crucial as it generates the key OAt-active ester intermediate and releases a stoichiometric amount of tetramethylurea.[5]
-
Nucleophilic Attack: The primary or secondary amine attacks the highly reactive OAt-active ester, forming the desired amide bond and releasing the HOAt byproduct.
The pyridine nitrogen atom in the HOAt moiety is thought to provide a neighboring group effect, stabilizing the incoming amine through a hydrogen-bonded transition state, which accounts for the rapid reaction rates associated with HATU.[5]
Experimental Workflow and Protocol
This protocol outlines the synthesis of a symmetrical diamide from this compound and a generic primary amine (R-NH2). The quantities should be adjusted based on the molecular weight of the chosen amine.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 46331-50-6 | e.g., Sigma-Aldrich | Starting material. Ensure it is dry. |
| Amine (R-NH2) | Variable | Various | Primary or secondary amine. |
| HATU | 148893-10-1 | e.g., BenchChem | Handle in a fume hood. Moisture sensitive. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | e.g., Sigma-Aldrich | Hünig's base. Use freshly distilled for best results. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | e.g., Fisher Scientific | Anhydrous, peptide synthesis grade recommended. |
| Dichloromethane (DCM) | 75-09-2 | Various | For extraction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Various | For extraction and chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO3) | 144-55-8 | Various | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | Various | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | Various | For drying organic layers. |
| Silica Gel | 7631-86-9 | Various | For column chromatography (230-400 mesh). |
Stoichiometry and Quantitative Data
The following table provides an example calculation for a 1 mmol scale reaction.
| Component | Molar Equiv. | Amount (1 mmol scale) | Notes |
| This compound | 1.0 | 223.2 mg | Limiting reagent. |
| Amine (R-NH2) | 2.2 | 2.2 mmol | A slight excess ensures complete reaction of both carboxylic acid groups. |
| HATU | 2.2 | 836.6 mg | A slight excess drives the activation to completion.[1] |
| DIPEA | 4.0 | 0.7 mL (4.0 mmol) | Base to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt. |
| Anhydrous DMF | - | 10 mL | Solvent. Volume should be sufficient to ensure all reagents are dissolved. |
Step-by-Step Synthesis Protocol
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (2.2 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the dicarboxylic acid). Stir the mixture until all solids are completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: Add DIPEA (4.0 eq) to the cooled solution and stir for 5 minutes.
-
Coupling Reagent Addition: Add HATU (2.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly. The solution may become cloudy.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting dicarboxylic acid is a key indicator of completion.
Work-up and Purification Protocol
-
Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water (10x the volume of DMF).
-
Extraction: Extract the aqueous phase with Ethyl Acetate or Dichloromethane (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
5% aqueous citric acid or 1M HCl (to remove excess DIPEA and amine)
-
Saturated aqueous NaHCO3 (to remove unreacted acid and HOAt)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is typically purified by silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate or DCM/Methanol. For crystalline solids, recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile) can be an effective alternative.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive coupling reagent (hydrolyzed HATU). | Use fresh, high-quality HATU. Store it in a desiccator. |
| Insufficient base. | Ensure the correct stoichiometry of DIPEA is used. Use freshly distilled base. | |
| Wet reagents or solvent. | Use anhydrous DMF and ensure all glassware is oven-dried. | |
| Incomplete Reaction | Steric hindrance from the amine. | Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Consider an alternative coupling reagent for hindered substrates.[9] |
| Mono-amide product is the major product. | Ensure at least 2.2 equivalents of both the amine and HATU are used. | |
| Difficult Purification | Byproducts (tetramethylurea) co-elute with product. | The urea byproduct is water-soluble; ensure the aqueous work-up is thorough. Multiple washes may be necessary.[10] |
| Product is highly polar. | Use a more polar solvent system for chromatography (e.g., DCM/MeOH). Consider reversed-phase chromatography if available.[11] |
Safety Precautions
-
HATU: Is an irritant. Avoid inhalation and contact with skin and eyes. Handle exclusively in a chemical fume hood.
-
DIPEA: Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage.
-
DMF: Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated chemical fume hood.
References
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Wikipedia. (2023). HATU. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
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Organic Chemistry Tube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
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ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). Diamine purification method.
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
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The Strategic Application of 5-Acetamidobenzene-1,3-dicarboxylic Acid in the Synthesis of Bioactive Molecules: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. 5-Acetamidobenzene-1,3-dicarboxylic acid, and its immediate precursor 5-aminoisophthalic acid, represent a versatile and strategically significant platform for the construction of complex, bioactive molecules. This guide provides an in-depth exploration of the applications of this scaffold, with a primary focus on its well-established role in the synthesis of non-ionic X-ray contrast agents, alongside an emergent understanding of its potential in other therapeutic areas. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and offer insights to empower researchers in their quest for novel molecular entities.
I. The Architectural Logic of the this compound Scaffold
The utility of this compound as a building block stems from its unique trifunctional nature. The benzene ring provides a rigid, planar core, while the two carboxylic acid groups at the 1 and 3 positions offer versatile handles for derivatization, typically into amides. The acetamido group at the 5-position, or a precursor amino group, serves as a crucial point for further functionalization, profoundly influencing the physicochemical properties and biological interactions of the final molecule.
This strategic arrangement of functional groups has been most effectively exploited in the design of non-ionic, iodinated X-ray contrast media. In this context, the dicarboxylic acid moiety allows for the introduction of hydrophilic side chains that ensure water solubility and reduce osmolality, a key factor in minimizing patient discomfort and adverse reactions. The aromatic core serves as the anchor for multiple iodine atoms, which are essential for radiopacity. Finally, the 5-acetamido group provides an additional site for substitution, further enhancing hydrophilicity and fine-tuning the toxicological profile of the agent.
II. Core Application: Synthesis of Non-Ionic X-ray Contrast Agents
The most prominent and commercially significant application of this compound is as a key intermediate in the synthesis of widely used non-ionic X-ray contrast agents such as Iohexol and Iopamidol.[1] These agents are essential diagnostic tools that allow for the visualization of blood vessels and organs during X-ray and computed tomography (CT) scans.[2]
The general synthetic strategy involves a multi-step process that begins with the functionalization of a simple aromatic precursor, typically isophthalic acid. The following workflow illustrates the key transformations leading to the core intermediate, which is then further elaborated to yield the final contrast agent.
Caption: General synthetic workflow for a key Iohexol intermediate.
Protocol 1: Synthesis of 5-Aminoisophthalic Acid from 5-Nitroisophthalic Acid
The reduction of the nitro group is a critical step. While various methods exist, reduction with sodium disulfide in an aqueous alkaline solution is an effective and scalable method.[3]
-
Rationale: This method avoids the use of heavy metal catalysts and high-pressure hydrogenation, making it more amenable to industrial-scale production. The alkaline conditions ensure the solubility of the starting material and product as their sodium salts.
| Reagent | Molar Ratio (to 5-nitroisophthalic acid) | Purpose |
| 5-Nitroisophthalic Acid | 1.0 | Starting material |
| Sodium Carbonate | ~1.5 | To form the soluble sodium salt |
| Sodium Disulfide | ~2.5 | Reducing agent |
| Water | - | Solvent |
| Concentrated HCl | - | Acidification to precipitate the product |
Step-by-Step Procedure:
-
To a suitable reactor, add water and sodium carbonate. Heat and stir until the sodium carbonate is fully dissolved.
-
Add 5-nitroisophthalic acid to the solution and continue heating and stirring until it dissolves completely. The weight ratio of 5-nitroisophthalic acid to water should be approximately 1:4-5, and to sodium carbonate, 1:0.6-0.73.[3]
-
At a temperature of 90-98°C, add a 20-25% aqueous solution of sodium disulfide dropwise over 30 minutes.[3]
-
Maintain the reaction mixture at reflux for 2.5-3 hours.[3]
-
Filter the hot reaction mixture to remove any insoluble byproducts.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3-3.5 to precipitate the 5-aminoisophthalic acid.[3]
-
Filter the precipitate, wash with cold water, and dry to obtain the product as a whitish crystalline powder.
Protocol 2: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid
The introduction of three iodine atoms onto the benzene ring is achieved through electrophilic substitution. This reaction requires an iodinating agent and is typically carried out under acidic conditions.
-
Rationale: The amino group is a strong activating group, facilitating the tri-iodination of the aromatic ring at the ortho and para positions. The use of an acidic medium helps to generate the active electrophilic iodine species.
| Reagent | Molar Ratio (to 5-aminoisophthalic acid) | Purpose |
| 5-Aminoisophthalic Acid | 1.0 | Starting material |
| Potassium Iodide (KI) | 6.0 | Source of iodide |
| Dimethyl Sulfoxide (DMSO) | 6.0 | Oxidant to generate the iodinating species |
| Hydrochloric Acid (HCl) | 9.0 | Acidic catalyst |
| Water or C1-6 Alcohol | - | Solvent |
Step-by-Step Procedure:
-
In a reaction vessel, combine 5-aminoisophthalic acid, potassium iodide, dimethyl sulfoxide, and the solvent (water and/or a C1-6 alcohol).[4]
-
Add concentrated hydrochloric acid to the mixture and stir at room temperature for approximately 10 minutes.[4]
-
Heat the reaction mixture to 100°C and maintain for 16 hours.[4]
-
After the reaction is complete, cool the mixture and isolate the precipitated product by filtration.
-
Wash the product with water and dry to yield 5-amino-2,4,6-triiodoisophthalic acid.
Protocol 3: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride
The conversion of the dicarboxylic acid to the more reactive diacyl chloride is a crucial step for the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation.
-
Rationale: Acyl chlorides are significantly more reactive towards nucleophiles like amines than their corresponding carboxylic acids. The use of a catalyst such as pyridine or a tetraalkylammonium salt can accelerate the reaction.[5][6]
| Reagent | Molar Ratio (to 5-amino-2,4,6-triiodoisophthalic acid) | Purpose |
| 5-Amino-2,4,6-triiodoisophthalic Acid | 1.0 | Starting material |
| Thionyl Chloride | ~6.0 | Chlorinating agent |
| Pyridine or Tetraalkylammonium Salt | Catalytic | Catalyst |
| 1,2-Dichloroethane | - | Solvent |
Step-by-Step Procedure:
-
Suspend 5-amino-2,4,6-triiodoisophthalic acid in 1,2-dichloroethane in a reaction vessel.[5]
-
Add a catalytic amount of pyridine.[5]
-
Heat the mixture to 70°C and add a portion of thionyl chloride.[5]
-
Add the remaining thionyl chloride dropwise over 2 hours and then increase the temperature to 85°C for 6 hours.[5]
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.[5]
-
Filter the yellow precipitate, wash with water until the pH is neutral, and dry under vacuum to obtain 5-amino-2,4,6-triiodoisophthaloyl dichloride.[5]
Protocol 4: Synthesis of 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
This step involves the amidation of the diacyl chloride with an appropriate amine, followed by acetylation of the 5-amino group.
-
Rationale: The amidation with 1-amino-2,3-propanediol introduces the hydrophilic side chains. The subsequent acetylation of the 5-amino group is a key step in rendering the final molecule non-ionic and improving its biocompatibility.
Caption: Key transformations from the diacyl chloride to the acetylated intermediate.
Step-by-Step Procedure (Amidation and Acetylation):
-
Dissolve 5-amino-2,4,6-triiodoisophthaloyl dichloride in a suitable solvent such as dimethylacetamide.
-
Add 1-amino-2,3-propanediol to the solution and stir at a controlled temperature to form 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
After the amidation is complete, the 5-amino group is acetylated. This is typically achieved by reacting the intermediate with an acetylating agent like acetic anhydride.[7]
-
The reaction mixture is then worked up, often involving purification steps like crystallization, to yield the desired 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[8] This intermediate is then N-alkylated to produce Iohexol.[9]
III. Emerging Applications and Future Directions
While the synthesis of contrast agents remains the primary application, the inherent structural features of the this compound scaffold suggest its potential for broader utility in drug discovery.
Enzyme Inhibition
Derivatives of benzene-1,3-dicarboxylic acid have been identified as inhibitors of bacterial Mur ligases (MurD and MurE), which are essential enzymes in the peptidoglycan biosynthetic pathway.[10] This pathway is a well-established target for antibacterial drugs due to its absence in eukaryotes. The dicarboxylic acid moiety can mimic the glutamic acid substrate of these enzymes, while substitutions on the aromatic ring can be tailored to enhance binding affinity and selectivity. Although direct use of this compound has not been extensively reported in this context, its structural similarity to the identified inhibitors suggests it as a viable starting point for the design of novel antibacterial agents.
Anti-inflammatory and Analgesic Agents
Recent studies have explored derivatives of 5-acetamido-2-hydroxy benzoic acid (a related structure) for their analgesic and anti-inflammatory properties, with some compounds showing promising activity as selective COX-2 inhibitors.[11][12] The acetamido group and the carboxylic acid functionality are common features in many non-steroidal anti-inflammatory drugs (NSAIDs). The 1,3-dicarboxylic acid arrangement in the title compound offers the potential for developing bivalent or more complex inhibitors that could interact with multiple sites on the target enzyme or with different targets altogether.
IV. Conclusion
This compound is a scaffold of proven value, underscored by its central role in the production of life-saving diagnostic agents. The detailed protocols provided herein offer a practical guide for researchers working in this established field. Furthermore, the emerging evidence of bioactivity in related structures opens exciting new avenues for the application of this versatile building block in the development of novel therapeutics, particularly in the areas of antibacterial and anti-inflammatory drug discovery. As our understanding of structure-activity relationships deepens, the strategic deployment of the this compound core is poised to continue yielding molecules of significant biological and clinical impact.
V. References
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Google Patents. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride. Available from: .
-
Google Patents. CZ287815B6 - Process for preparing 5-amino-2,4,6-triiodoisophthalic acid dichloride. Available from: .
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A New Process For The Synthesis Of High Pure Iohexol And Its Intermediates. (n.d.). Available from: .
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Patsnap Eureka. Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide. Available from: [Link].
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Justia Patents. Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst. Available from: [Link].
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PubChem. Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Patent US-5663432-A. Available from: [Link].
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Google Patents. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Available from: .
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National Center for Biotechnology Information. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. In: Bookshelf. Available from: [Link].
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Google Patents. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. Available from: .
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Google Patents. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. Available from: .
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A practical large-scale synthesis of iohexol. International Journal of Chemical Science. 2014.
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PharmaCompass.com. 5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodoisophthalamide. Available from: [Link].
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ChemRxiv. Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. 2025.
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PubChem. 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Available from: [Link].
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. 2023.
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Discovery of novel benzene 1,3-dicarboxylic acid inhibitors of bacterial MurD and MurE ligases by structure-based virtual screening approach. PubMed. 2009.
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Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. NIH.
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Google Patents. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. Available from: .
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. 2022.
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Google Patents. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. Available from: .
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. 2023.
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ResearchGate. Benzene-1,3-dicarboxylic acid 2,5-dimethylpyrrole derivatives as multiple inhibitors of bacterial Mur ligases (MurC-MurF). 2025.
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.
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Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
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TSI Journals. Organic CHEMISTRY. 2013.
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
-
Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
-
Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. MDPI.
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Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC - PubMed Central.
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PubChem. 5-Aminoisophthalic acid. Available from: [Link].
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reaction conditions for the amidation of 5-Acetamidobenzene-1,3-dicarboxylic acid
Application Note & Protocol Guide
Topic: Reaction Conditions for the Amidation of 5-Acetamidobenzene-1,3-dicarboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Amide Bond Formation with this compound
This compound is a valuable scaffold in synthetic chemistry, serving as a precursor for various functional molecules, including intermediates for non-ionic X-ray contrast agents and specialized polymers.[1][2][3] The symmetrical presentation of its two carboxylic acid groups offers a platform for creating C2-symmetric diamides, which are of significant interest in medicinal chemistry and materials science.
The formation of an amide bond, while conceptually a simple dehydration reaction, is kinetically unfavorable and requires strategic activation of the carboxylic acid.[4][5] Direct thermal condensation requires high temperatures that are incompatible with most functionalized molecules.[4][5] Therefore, modern organic synthesis relies on coupling reagents to facilitate this transformation under mild conditions.[6][7]
This guide provides a detailed exploration of the critical parameters and protocols for the successful di-amidation of this compound. We will delve into the mechanistic rationale behind reagent selection and provide two robust, field-proven protocols using common coupling systems.
Pillar 1: The Chemistry of Carboxylic Acid Activation
The core principle of amidation is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic for nucleophilic attack by an amine.[8][9] The choice of activating agent is the most critical decision in designing an amidation reaction.
Coupling Reagents: The Engines of Amidation
Amide bond formation is traditionally achieved by activating the carboxylic acid with stoichiometric quantities of a coupling reagent.[4] These reagents can be broadly classified into two main categories: carbodiimides and onium salts.
-
Carbodiimides (e.g., EDC, DCC):
-
Mechanism: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][10][11] This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.
-
Additives (HOBt, HOAt): The O-acylisourea intermediate can sometimes rearrange into a stable N-acylurea, halting the reaction. To prevent this and to minimize racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are essential.[11] HOBt traps the reactive intermediate to form an active ester, which is less prone to side reactions and couples efficiently with the amine.[8][12]
-
Practical Considerations: EDC is favored in many applications because its urea byproduct is water-soluble, simplifying purification through aqueous workup.[11] In contrast, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents, often requiring filtration for removal.[11]
-
-
Onium Salts (e.g., HATU, HBTU, PyBOP):
-
Mechanism: Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful and efficient coupling reagents available.[10][11][13] They react rapidly with the carboxylate to form a highly activated HOBt- or HOAt-derived ester, which then reacts swiftly with the amine.[10]
-
Advantages: HATU is often considered the 'gold standard' for difficult couplings, including those involving sterically hindered amines or electron-deficient acids.[13] Reactions are typically faster, higher-yielding, and have fewer side reactions compared to carbodiimide methods.[11][13]
-
The Role of the Base and Solvent
-
Base (e.g., DIPEA, TEA): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial. Its primary role is to neutralize the acidic proton of the carboxylic acid (forming a carboxylate salt) and any acidic byproducts generated during the reaction.[10] This prevents the formation of an unreactive ammonium salt between the reactant amine and the carboxylic acid.
-
Solvent: Polar aprotic solvents are standard for amidation reactions as they effectively dissolve the starting materials, reagents, and intermediates. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties. Other options include Dichloromethane (DCM) or greener industrial solvents like 2-Methyltetrahydrofuran (2-MeTHF).[10][13]
Experimental Design & Protocols
The following protocols are designed for the di-amidation of this compound, targeting the synthesis of a C2-symmetric product. This is achieved by using at least two equivalents of the desired amine.
Diagram: General Amidation Workflow
Caption: General workflow for the amidation of a dicarboxylic acid.
Protocol 1: EDC/HOBt Mediated Di-amidation
This protocol utilizes a classic and cost-effective carbodiimide-based system. It is reliable for a wide range of primary and secondary amines.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine of choice (2.2 equiv)
-
EDC·HCl (2.4 equiv)
-
HOBt (2.4 equiv)
-
DIPEA (3.0 - 4.0 equiv)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and anhydrous DMF. Stir to dissolve.
-
Reagent Addition: Add the amine (2.2 equiv), HOBt (2.4 equiv), and EDC·HCl (2.4 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exotherm upon base addition.
-
Base Addition: Add DIPEA (3.0 - 4.0 equiv) dropwise to the cooled, stirring mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes unreacted HOBt and any remaining carboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes, Ethanol/Water) or by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Di-amidation
This protocol employs a highly efficient uronium salt coupling reagent, ideal for less reactive amines or when rapid reaction times and high yields are desired.[13]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine of choice (2.2 equiv)
-
HATU (2.2 equiv)
-
DIPEA (4.0 equiv)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine (Saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DMF. Stir to dissolve.
-
Reagent Addition: Add HATU (2.2 equiv) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base & Amine Addition: Add DIPEA (4.0 equiv) dropwise, followed by the addition of the amine (2.2 equiv).[13]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. HATU-mediated couplings are often significantly faster than EDC couplings.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer with water (3x) to remove DMF and water-soluble byproducts.
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.
Data Summary: Comparison of Amidation Protocols
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl / HOBt | HATU |
| Base | DIPEA / TEA | DIPEA |
| Solvent | DMF, DCM | DMF, NMP |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Typical Time | 12 - 24 hours | 2 - 6 hours |
| Advantages | Cost-effective; readily available reagents; water-soluble byproduct (EDC).[11] | High efficiency and yield; fast reaction times; effective for difficult substrates.[11][13] |
| Disadvantages | Slower reaction; potential for N-acylurea side product if HOBt is omitted. | Higher cost; reagent is moisture-sensitive. |
| Typical Yield | 60 - 85% | 80 - 95% |
Trustworthiness & Self-Validation
For any amidation protocol, the primary method of validation is reaction monitoring.
-
TLC Analysis: Use a suitable mobile phase (e.g., 5-10% Methanol in DCM or 50% EtOAc in Hexanes) to track the consumption of the starting dicarboxylic acid (which should remain near the baseline) and the appearance of the less polar product spot.
-
LC-MS Analysis: Provides definitive confirmation of the formation of the desired product by checking for the correct mass-to-charge ratio (m/z) of the diamide.
-
Purification & Characterization: Final validation comes from obtaining a pure product after chromatography or recrystallization, confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
By carefully selecting the coupling system based on the reactivity of the amine, cost considerations, and desired reaction time, researchers can reliably synthesize diamide derivatives of this compound with high purity and yield.
References
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Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2018). ResearchGate. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Synthesis of 5-(N-2,3-Dihydroxypropylacetamido)-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. PrepChem.com. [Link]
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Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2019). MDPI. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). ResearchGate. [Link]
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Catalytic Amidation. University College London. [Link]
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Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2015). ResearchGate. [Link]
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Direct Amidations of Carboxylic Acids with Amines. (2022). Encyclopedia.pub. [Link]
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5-AcetaMido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalaMide. ChemBK. [Link]
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Challenges and Breakthroughs in Selective Amide Activation. (2022). Angewandte Chemie. [Link]
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Challenges and Breakthroughs in Selective Amide Activation. (2022). PubMed. [Link]
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Challenges and and Breakthroughs in Selective Amide Activation. (2022). ResearchGate. [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). ACS Omega. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Direct Amidation of Carboxylic Acids with Nitroarenes. (2020). ResearchGate. [Link]
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Application Notes & Protocols: A Guide to the Characterization of Coordination Polymers Based on 5-Acetamidobenzene-1,3-dicarboxylic Acid
Introduction: The Significance of 5-Acetamidobenzene-1,3-dicarboxylic Acid in Crystal Engineering
This compound, often abbreviated as H₂aip, is a versatile organic ligand of significant interest in the field of crystal engineering and materials science. Its molecular architecture is distinguished by three key functional groups: two carboxylate moieties at the 1 and 3 positions and an acetamido group at the 5 position. This unique arrangement offers a powerful toolkit for the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs).
The carboxylate groups provide robust coordination sites for metal ions, forming the primary nodes and linkers that build the framework's structure.[1][2] Simultaneously, the acetamido group (-NHCOCH₃) introduces a site for potent secondary interactions, specifically hydrogen bonding. This dual functionality allows for the construction of intricate and stable supramolecular architectures with tunable properties. The resulting CPs have shown potential in diverse applications, including gas storage, catalysis, chemical sensing, and drug delivery.[3][4]
This guide provides a comprehensive overview of the essential characterization techniques required to elucidate the structure, stability, and functional properties of CPs derived from this compound. The protocols and insights are designed for researchers and professionals aiming to synthesize and analyze these novel materials.
The Characterization Workflow: A Multi-Technique Approach
A thorough characterization of a newly synthesized coordination polymer is not a linear process but an interconnected workflow. Each technique provides a piece of the puzzle, and the results are often cross-validated to build a complete and reliable picture of the material.
Caption: Core workflow for characterizing H₂aip-based coordination polymers.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure
Principle & Purpose: SC-XRD is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline material.[5] It provides unambiguous information on bond lengths, bond angles, coordination geometry of the metal center, framework topology, and the role of the acetamido group in hydrogen bonding.[6] For any new CP, an SC-XRD structure is the "gold standard" for publication and fundamental understanding.[7]
Protocol for Crystal Selection and Mounting:
-
Crystal Selection: Under a high-magnification microscope, select a single crystal (typically 0.1-0.3 mm in size) that is free of cracks, defects, or twinning. The crystal should exhibit sharp edges and uniform extinction under polarized light.
-
Expert Insight: The quality of the crystal is paramount. Time spent selecting the best possible crystal will save hours of difficulty during data processing and structure refinement.
-
-
Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a minimal amount of paratone oil or inert grease.
-
Centering: Mount the fiber on a goniometer head and place it on the diffractometer. Carefully center the crystal in the X-ray beam.
-
Data Collection: Cool the crystal under a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.[5] Proceed with the instrument-specific software to collect diffraction data.
Data Interpretation:
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine the atomic positions, yielding a complete crystal structure.
-
Key Outputs: The final output is typically a Crystallographic Information File (CIF), which contains all the atomic coordinates and crystallographic parameters.
-
Validation: The quality of the structure is assessed by parameters like R1, wR2, and Goodness-of-Fit (GoF), which should be as low as possible.
Powder X-ray Diffraction (PXRD): Confirming Bulk Purity
Principle & Purpose: While SC-XRD analyzes a single point, PXRD analyzes a bulk, polycrystalline sample to generate a characteristic diffraction pattern.[8] Its primary purpose is to confirm that the bulk synthesized material is the same phase as the single crystal used for structure determination. It is also used to assess phase purity, crystallinity, and stability after guest molecule removal or other treatments.[9]
Protocol for PXRD Analysis:
-
Sample Preparation: Finely grind ~10-20 mg of the as-synthesized CP sample using an agate mortar and pestle. This ensures random orientation of the crystallites.
-
Mounting: Pack the powder onto a low-background sample holder. Use a flat edge, like a glass slide, to ensure the sample surface is smooth and flush with the holder's surface.[8]
-
Data Acquisition: Place the holder in the diffractometer. Set the desired 2θ range (e.g., 5-50°) and scan rate.
-
Data Analysis: Compare the experimental PXRD pattern with the pattern simulated from the SC-XRD data.[8]
Data Interpretation:
-
Phase Purity: If the experimental pattern's peak positions and relative intensities match the simulated pattern, it confirms the bulk sample is the correct, pure phase.
-
Impurities: Additional peaks indicate the presence of impurities or unreacted starting materials.
-
Amorphous Content: A broad, featureless hump in the baseline suggests the presence of an amorphous (non-crystalline) component.
| Parameter | Single-Crystal XRD | Powder XRD |
| Sample Type | Single crystal (~0.1 mm) | Polycrystalline powder (~10-20 mg) |
| Primary Goal | Determine absolute 3D structure | Confirm bulk phase purity & crystallinity |
| Key Output | Atomic coordinates, bond lengths/angles (CIF file) | 1D diffractogram (Intensity vs. 2θ) |
| Reference | [7] | [8] |
Table 1. Comparison of SC-XRD and PXRD techniques.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
Principle & Purpose: TGA measures the change in a sample's mass as a function of temperature.[10] For H₂aip-based CPs, this is crucial for determining thermal stability, identifying the loss of guest solvent molecules (e.g., water, DMF), and finding the decomposition temperature of the framework itself.[11][12]
Protocol for TGA Measurement:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina or platinum crucible.[13]
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., N₂ or Ar) at a constant flow rate (e.g., 30-50 mL/min).[13]
-
Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) over a desired temperature range (e.g., 30 °C to 800 °C).
-
Data Recording: The instrument will record the sample's mass as a function of temperature.
Data Interpretation:
-
Step 1 (Low Temperature, <200 °C): A weight loss step in this region typically corresponds to the removal of guest solvent molecules residing in the pores of the framework. The percentage of weight loss can be used to quantify the number of solvent molecules per formula unit.
-
Step 2 (High Temperature, >300 °C): A sharp weight loss indicates the decomposition of the organic ligand (H₂aip) and the collapse of the coordination polymer framework. The onset temperature of this step is a measure of the material's thermal stability.
-
Final Residue: The mass of the residue at the end of the experiment often corresponds to the formation of a stable metal oxide, which can confirm the metal content of the original CP.
Luminescence Spectroscopy: Probing Photophysical Properties
Principle & Purpose: Coordination polymers, particularly those involving lanthanide (e.g., Eu³⁺, Tb³⁺) or d¹⁰ metal ions (e.g., Zn²⁺, Cd²⁺), can exhibit strong luminescence.[14][15] The H₂aip ligand can act as an "antenna," absorbing excitation energy and transferring it to the metal center, which then emits light at a characteristic wavelength.[9] These properties are highly sensitive to the coordination environment and the presence of guest molecules, making luminescence a powerful tool for chemical sensing applications.[4]
Protocol for Solid-State Luminescence Measurement:
-
Sample Preparation: Finely grind a small amount of the CP and press it into a solid-state sample holder.
-
Excitation Spectrum: Fix the emission monochromator at the wavelength of the strongest emission peak and scan the excitation monochromator. This identifies the most efficient wavelength(s) to excite the sample (the "antenna effect").
-
Emission Spectrum: Set the excitation monochromator to the wavelength determined in the previous step and scan the emission monochromator to record the full emission spectrum.
-
Quantum Yield & Lifetime: For advanced characterization, measure the photoluminescent quantum yield (PLQY) and the luminescence lifetime. The lifetime provides insight into the dynamics of the excited state.[16]
Data Interpretation:
-
Lanthanide CPs: Look for sharp, characteristic emission peaks corresponding to the f-f transitions of the lanthanide ion (e.g., red emission for Eu³⁺, green for Tb³⁺). The ligand's own fluorescence should be minimal if energy transfer is efficient.[14]
-
Sensing Applications: The luminescence intensity may be quenched or enhanced upon the introduction of specific analyte molecules into the framework, forming the basis for a chemical sensor.[4]
Gas Sorption Analysis: Quantifying Porosity
Principle & Purpose: If the crystal structure from SC-XRD suggests the presence of pores or channels, gas sorption analysis is performed to experimentally confirm and quantify the material's porosity.[3] This is critical for applications like gas storage and separation.[17] The analysis measures the amount of gas (typically N₂ at 77 K or CO₂ at 273/298 K) adsorbed by the material at various pressures.[18][19]
Protocol for Gas Sorption Measurement:
-
Sample Activation: Accurately weigh ~50-100 mg of the CP sample into a sample tube. "Activate" the sample by heating it under a high vacuum to remove all guest solvent molecules from the pores without causing framework collapse. The activation temperature should be chosen based on the TGA data (i.e., after guest loss but well before framework decomposition).
-
Analysis: Transfer the sample tube to the analysis port of the sorption analyzer. Perform a standard N₂ adsorption-desorption measurement at 77 K.
-
Data Analysis: Plot the amount of gas adsorbed versus relative pressure (P/P₀) to generate an adsorption-desorption isotherm.
Data Interpretation:
-
Isotherm Type: The shape of the isotherm gives qualitative information about the pore structure. A Type I isotherm is characteristic of microporous materials (pore diameter < 2 nm), which is common for CPs.
-
Surface Area: The Brunauer-Emmett-Teller (BET) model is applied to the low-pressure region of the isotherm to calculate the specific surface area (in m²/g).
-
Pore Volume: The total amount of gas adsorbed at high relative pressure is used to calculate the total pore volume.
Conclusion
The characterization of coordination polymers based on this compound requires a synergistic combination of analytical techniques. From the definitive atomic-level detail provided by SC-XRD to the bulk properties revealed by PXRD, TGA, and spectroscopy, each method contributes essential knowledge. A rigorous application of these protocols will enable researchers to fully elucidate the structure-property relationships of these fascinating materials, paving the way for their application in advanced technologies.
References
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Syntheses, structures and gas sorption properties of two coordination polymers with a unique type of supramolecular isomerism. Inorganic Chemistry Frontiers. [Link]
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Nonclassical Active Site for Enhanced Gas Sorption in Porous Coordination Polymer. Journal of the American Chemical Society. [Link]
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Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. SciELO México. [Link]
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Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. PubMed. [Link]
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Chemistry and application of flexible porous coordination polymers. National Institutes of Health (NIH). [Link]
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A new mesoporous coordination polymer: Synthesis, structure, and gas adsorption studies. ResearchGate. [Link]
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Thermal Gravimetric Analysis (TGA). Bio-protocol. [Link]
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Shaping metal–organic framework (MOF) powder materials for CO2 capture applications—a thermogravimetric study. ResearchGate. [Link]
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A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene. National Center for Biotechnology Information. [Link]
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Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Royal Society of Chemistry. [Link]
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Five new coordination polymers based on a semi-rigid dicarboxylic acid and versatile N-donor ligands: synthesis, characterization and properties. Royal Society of Chemistry. [Link]
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Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. ResearchGate. [Link]
-
The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1 showing the continuous weight loss before ca. 500 °C. ResearchGate. [Link]
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Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]
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Luminescent lanthanide coordination polymers for photonic applications. Royal Society of Chemistry. [Link]
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In situ growth of luminescent lanthanide coordination nanoparticles inside living plants. National Institutes of Health (NIH). [Link]
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Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione. Royal Society of Chemistry. [Link]
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Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid. Royal Society of Chemistry. [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
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Synthesis, structure and characterization of two new metal-organic coordination polymers based on the ligand 5-iodobenzene-1,3-dicarboxylate. PubMed. [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
-
Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. ResearchGate. [Link]
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Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. MDPI. [Link]
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Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Semantic Scholar. [Link]
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A Coordination Polymer of Dy(III) with Polycarboxylic Acid Ligand: Synthesis, Characterization and Magnetic Properties. MDPI. [Link]
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Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Semantic Scholar. [Link]
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Coordination Compounds Featuring Non-Toxic Chiral 1,4-Dicarboxylic Acids and Copper(II). MDPI. [Link]
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Syntheses and structural characterization of three coordination polymers of Cd(II), Zn(II) and Pb(II) with the “V” shape ligand 4,4′-[isopropylidenebis(p-phenyleneoxy)]diacetic acid. Sci-Hub. [Link]
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Application Note: Evaluating the Biological Activity of 5-Acetamidobenzene-1,3-dicarboxylic Acid Derivatives as PARP1 Inhibitors
Introduction
The 5-Acetamidobenzene-1,3-dicarboxylic acid (5-amidoisophthalic acid) scaffold represents a versatile platform for the development of novel therapeutic agents. Its rigid, substituted benzene ring core allows for precise spatial orientation of functional groups, making it an attractive starting point for structure-based drug design. A key area of interest for this scaffold is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the cellular response to DNA damage.
PARP1 plays a central role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting a break, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate.[1][2][3] This PARylation process recruits other DNA repair factors to the site of damage.[1] Inhibition of PARP1 has emerged as a powerful anticancer strategy, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[2] In these "BRCA-deficient" cells, inhibiting PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired, ultimately resulting in cell death—a concept known as synthetic lethality.[2]
This application note provides a comprehensive guide for researchers to explore the biological activity of novel this compound derivatives as potential PARP1 inhibitors. We present detailed protocols for compound synthesis, in vitro enzymatic assays, and cell-based functional assays to characterize their potency and mechanism of action.
Section 1: The Core Scaffold and Rationale for Derivatization
The 5-amidoisophthalic acid core is a privileged scaffold for PARP inhibitors. The carboxamide groups can mimic the nicotinamide moiety of the natural substrate NAD+, forming key hydrogen bond interactions within the PARP1 catalytic domain.[2][4] The central phenyl ring participates in pi-stacking interactions with aromatic residues in the active site.[2]
Derivatization at the carboxyl and amino positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Carboxylic Acid Groups (Positions 1 & 3): Esterification or amidation of these groups can enhance cell permeability and modulate binding interactions. Introducing cyclic amines (e.g., piperazine) can improve solubility and provide vectors for further modification, a strategy seen in approved PARP inhibitors like Olaparib.[5]
-
Acetamido Group (Position 5): Modification of the acetyl group or the amide nitrogen allows for fine-tuning of electronic properties and exploration of additional binding pockets within the enzyme.
Caption: Core scaffold and key derivatization points.
Section 2: General Synthesis and Characterization
The parent compound, this compound, can be synthesized via the acetylation of 5-Aminoisophthalic acid using acetic anhydride.[6] Further derivatization of the carboxylic acid groups typically proceeds through the formation of an acyl chloride intermediate, followed by reaction with a desired alcohol or amine.
Exemplary Synthesis Workflow:
Caption: General workflow for synthesis and characterization.
Section 3: Protocols for Biological Evaluation
A tiered approach is recommended, starting with direct enzyme inhibition, followed by cellular assays to confirm the mechanism of action and assess cytotoxicity.
Protocol 3.1: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available ELISA-based kits and measures the incorporation of biotinylated ADP-ribose onto histone-coated plates.[7][8]
Principle: Active PARP1 enzyme is incubated with NAD+ and activated DNA in histone-coated microplate wells. The enzyme PARylates the histones. The amount of PARylation is then detected using a streptavidin-HRP conjugate, which binds to the biotinylated PAR chains, and a colorimetric HRP substrate. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant Human PARP1 Enzyme[3]
-
Histone-coated 96-well plate
-
PARP Assay Buffer
-
Activated DNA solution[9]
-
Biotinylated NAD+
-
Test Compounds (dissolved in DMSO)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in PARP Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.[9]
-
Reaction Setup: To each well of the histone-coated plate, add:
-
5 µL of diluted test compound or vehicle control (for 0% and 100% inhibition controls).
-
20 µL of PARP Assay Buffer.
-
5 µL of Activated DNA.
-
5 µL of PARP1 enzyme (e.g., 50 ng/reaction).[9]
-
-
Initiate Reaction: Add 15 µL of Biotinylated NAD+ to all wells except the "no NAD+" negative control.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: Add 50 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step (Step 5).
-
Develop Signal: Add 50 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3.2: Cell Viability Assay (MTT)
This protocol assesses the cytotoxic effect of the compounds, particularly in cancer cell lines with and without BRCA mutations, to probe for synthetic lethality.
Principle: The MTT assay measures the metabolic activity of cells as an indicator of viability.[10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring its absorbance after solubilization.[10][11]
Materials:
-
BRCA-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436)
-
BRCA-proficient cancer cell line (e.g., MCF-7, U2OS)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[10]
-
Test Compounds
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13] Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours (or a desired exposure time) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570-590 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Compare the IC50 values between BRCA-deficient and BRCA-proficient cell lines.
Protocol 3.3: Western Blot for Cellular PARP Activity
This protocol directly assesses the inhibition of PARP1 activity inside the cell by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes.[15]
Principle: Cells are treated with a DNA-damaging agent (e.g., H₂O₂) to induce PARP activation, in the presence or absence of the test inhibitor. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for PAR chains. A potent inhibitor will prevent the formation of PAR, leading to a significant reduction in the Western blot signal.[15][16]
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Test compounds
-
Hydrogen Peroxide (H₂O₂)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Anti-β-actin or Anti-GAPDH (loading control)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to attach overnight. Pre-treat cells with the test compound or vehicle for 1-2 hours.
-
Induce DNA Damage: Add H₂O₂ (e.g., 1 mM) for 10-15 minutes to stimulate PARP activity.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 4-15% gradient gel is recommended to resolve the PAR smear).[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the anti-PAR antibody (e.g., 1:1000 dilution) overnight at 4°C.[16][17]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[16]
-
Washing: Repeat the wash step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to confirm equal protein loading.
-
Analysis: Compare the intensity of the PAR smear between untreated, H₂O₂-treated, and compound + H₂O₂-treated samples.
Section 4: Data Interpretation and Presentation
Quantitative data from the assays should be summarized for clear comparison between different derivatives.
Table 1: Summary of Biological Activity for Hypothetical Derivatives
| Compound ID | PARP1 IC50 (nM) | Cell Viability IC50 (nM) (BRCA-deficient) | Cell Viability IC50 (nM) (BRCA-proficient) | Selectivity Index (Proficient/Deficient) |
| Parent | 5,200 | >10,000 | >10,000 | ~1 |
| Deriv-01 | 150 | 1,200 | >10,000 | >8.3 |
| Deriv-02 | 15 | 180 | 8,500 | 47.2 |
| Olaparib | 5 | 50 | 4,500 | 90.0 |
A higher selectivity index indicates a greater synthetic lethal effect.
Section 5: Causality and Self-Validation
-
Why use both enzymatic and cellular assays? An enzymatic assay confirms direct target engagement, while cellular assays validate that the compound can penetrate the cell membrane, engage the target in a complex cellular environment, and produce the desired biological effect (e.g., cytotoxicity).
-
Why compare BRCA-deficient and proficient cell lines? This is the cornerstone of validating a synthetic lethality mechanism. A successful PARP inhibitor should be significantly more potent in cells that lack the HR repair pathway.[2]
-
Controls are critical:
-
Enzyme Assay: No-enzyme and no-NAD+ controls ensure the signal is dependent on PARP1 activity.
-
MTT Assay: A vehicle control (DMSO) is essential to account for any solvent effects on cell viability.
-
Western Blot: An untreated control shows baseline PAR levels, while a DNA damage-only control (e.g., H₂O₂) shows the maximum induced signal that the inhibitor is expected to reduce. The loading control is non-negotiable for quantitative comparison.
-
References
-
Tulip Biolabs. PARP1 Activity Assay. [Link]
-
BellBrook Labs. Enzolution PARP1 Assay System. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Assay-Protocol.com. PARP - Assay-Protocol. [Link]
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
-
PubChem. 5-(N-(2,3-Dihydroxypropyl)acetamido)-N,N'-bis(2-hydroxyethyl)-2,4,6-triiodoisophthalamide. [Link]
-
ResearchGate. Western blot evaluation of PARP activity and DNA damage in post-treatment tumor tissues. [Link]
-
ResearchGate. How can I detect PolyADP ribosylation (PAR) by western blot ?. [Link]
-
National Center for Biotechnology Information. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. [Link]
-
ResearchGate. A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and... [Link]
-
MDPI. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. [Link]
-
PubChem. 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. [Link]
-
National Center for Biotechnology Information. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]
-
PubMed. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
-
ResearchGate. Structures of clinical and FDA-approved PARP inhibitors with... [Link]
-
ResearchGate. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]
-
ResearchGate. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. [Link]
-
Drugfuture.com. 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodo isophthalamide. [Link]
-
National Center for Biotechnology Information. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. [Link]
-
MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
-
ResearchGate. 5-alkylamido isophthalic acid derivatives. [Link]
-
Semantic Scholar. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. [Link]
-
PubMed. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
Sources
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- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 5-Acetamidobenzene-1,3-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 5-Acetamidobenzene-1,3-dicarboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common challenges with scientifically grounded explanations and provide actionable troubleshooting strategies to ensure a robust, safe, and reproducible process.
Introduction: The Scale-Up Challenge
This compound is a valuable building block, notably as a precursor in the synthesis of advanced materials and pharmaceutical intermediates like X-ray contrast agents.[1][2] The laboratory-scale synthesis, typically a two-step process involving the reduction of 5-nitroisophthalic acid followed by acetylation, often appears straightforward. However, scaling this process introduces significant challenges related to reaction kinetics, heat and mass transfer, and impurity control that are not always apparent in a round-bottom flask.[3]
This guide provides a structured, question-and-answer-based approach to troubleshoot these scale-up issues, grounded in established chemical principles and process safety management.
Overall Synthesis Workflow
The synthesis is typically performed in two key stages. Understanding the workflow is the first step in diagnosing potential scale-up issues.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Troubleshooting Guide for Key Synthesis Steps
This section addresses specific, frequently encountered problems during the scale-up process.
Step 1: Reduction of 5-Nitroisophthalic Acid to 5-Aminoisophthalic Acid
The reduction of an aromatic nitro group is notoriously energetic and presents the most significant safety and control challenges during scale-up. Common methods include catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or chemical reduction (e.g., with hydrazine hydrate or sodium sulfide).[1][4][5]
Q1: My large-scale reduction is experiencing a dangerous temperature spike (exotherm), far exceeding what was observed in the lab. What is happening and how can I mitigate this?
A: This is a classic scale-up problem rooted in thermodynamics and reactor geometry. As you increase the reactor volume, the surface area available for heat exchange does not increase proportionally to the reaction volume (which generates the heat).[3] This leads to inefficient heat removal and potential thermal runaway.
Causality & Explanation:
-
Surface-Area-to-Volume Ratio: A 1 L flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation to the environment. A 1000 L reactor has a much lower ratio, trapping heat.
-
Reaction Energetics: The reduction of a nitro group is highly exothermic. Without adequate cooling capacity, the reaction rate can accelerate as the temperature rises, creating a dangerous feedback loop.[3]
Troubleshooting & Mitigation Strategies:
-
Control Reagent Addition Rate: Switch from a batch addition of the reducing agent (e.g., hydrazine hydrate) to a slow, controlled feed using a dosing pump. The feed rate should be tied directly to the cooling capacity of the reactor, ensuring the temperature remains within a safe, predetermined range (e.g., 30-35°C as per some protocols).[4]
-
Semi-Batch Process: Add the 5-nitroisophthalic acid substrate to the reactor as a solution or slurry in portions, allowing the heat from the reduction of each portion to be managed before adding the next.
-
Ensure Adequate Agitation: Poor mixing can create localized hot spots where the reaction is proceeding much faster than in the bulk solution.[3] Ensure the agitator design (e.g., pitched-blade turbine) and speed are sufficient to maintain a homogenous mixture and promote heat transfer to the reactor walls.
-
Verify Reactor Cooling Capacity: Before starting, confirm that the reactor's jacket and the heating/cooling thermal fluid system are capable of handling the calculated maximum heat output of the reaction.
Caption: Relationship between reactor scale and thermal management challenges.
Q2: The reduction reaction is stalling or incomplete on a larger scale, even though it worked perfectly in the lab. What are the likely causes?
A: This issue typically points to problems with mass transfer or catalyst deactivation.
Causality & Explanation:
-
Mass Transfer Limitations (Hydrogenation): In catalytic hydrogenation, hydrogen gas must dissolve into the liquid phase and then diffuse to the catalyst surface. In large, poorly agitated reactors, this process can be the rate-limiting step.
-
Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities in the starting material or solvent, or it can be physically fouled. On a larger scale, the total amount of an impurity introduced with the raw materials is higher, increasing the risk of poisoning.
-
pH Drift: The optimal pH for the reduction can be crucial for both rate and selectivity. Some protocols specify a pH range of 4-7.[1] In a large, unbuffered system, localized pH changes can occur, slowing the reaction.
Troubleshooting & Mitigation Strategies:
-
Improve Agitation: Increase the stirrer speed to improve gas-liquid mixing and ensure the catalyst remains suspended. For very large tanks, consider installing baffles to increase turbulence.
-
Verify Hydrogen Delivery: Ensure the hydrogen sparging system is functioning correctly and that the pressure is maintained at the desired level (e.g., ≤10 kg/cm ²).[1]
-
Raw Material Qualification: Test incoming lots of 5-nitroisophthalic acid for potential catalyst poisons.
-
In-Process pH Monitoring & Control: Install a pH probe and a dosing system to add acid or base as needed to maintain the optimal pH throughout the reaction. Some patented processes utilize ammonia or alkali metal hydroxides to control the reaction environment.[1][2]
-
Catalyst Loading: While not always desirable from a cost perspective, a modest increase in catalyst loading can sometimes overcome minor activity issues.
Step 2: Acetylation of 5-Aminoisophthalic Acid
This step involves reacting the amino group of 5-aminoisophthalic acid with an acetylating agent, typically acetic anhydride, to form the final product.[6] Challenges here are often related to solubility, product isolation, and purity.
Q3: During product isolation, I'm getting a fine, difficult-to-filter solid, and the purity is lower than expected. How can I improve the crystallization process?
A: This indicates uncontrolled precipitation or "crashing out" of the product, which traps solvent and impurities within the solid. A successful large-scale crystallization requires precise control over temperature, solvent composition, and cooling rate.
Causality & Explanation:
-
Supersaturation: Rapidly changing the conditions (e.g., by quickly adding an anti-solvent or cooling too fast) creates a high level of supersaturation, leading to rapid nucleation and the formation of very small crystals.
-
Solubility Profile: this compound has limited solubility in many common solvents.[7][8] Understanding its solubility curve in your chosen solvent system is critical for designing a controlled crystallization.
Troubleshooting & Mitigation Strategies:
-
Controlled Cooling Profile: Implement a slow, programmed cooling ramp instead of simply turning on the full jacket cooling. A typical profile might be: hold at high temperature to ensure complete dissolution, cool slowly to the nucleation point, hold for a period to allow seed crystals to form, and then resume a slow cool to the final isolation temperature.
-
Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and sub-surface to avoid localized, rapid precipitation.
-
Seeding: Introduce a small quantity of pure, pre-milled product crystals at the point of supersaturation to promote controlled crystal growth on existing surfaces rather than uncontrolled nucleation.
-
Agitation: Use gentle agitation during crystallization. Overly aggressive mixing can cause crystal breakage (secondary nucleation), leading to a smaller particle size distribution.
Q4: My final, dried product contains residual acetic acid and other impurities. How can I improve its purity?
A: Residual acetic acid is a common by-product of the acetylation. Other impurities may arise from the starting materials or side reactions. Effective purification relies on washing and, if necessary, recrystallization.
Causality & Explanation:
-
Inefficient Washing: On a large scale, simply re-slurrying the filter cake may not be sufficient. Pockets of mother liquor can remain trapped within the solid mass.
-
Co-precipitation: Impurities with similar solubility profiles to the product can co-precipitate during crystallization.
Troubleshooting & Mitigation Strategies:
-
Displacement Washing: After filtration, perform a displacement wash on the filter or centrifuge. This involves passing fresh, cold solvent through the filter cake to displace the residual mother liquor.
-
Optimize Wash Solvent: The wash solvent should be one in which the product is poorly soluble, but the impurities (like acetic acid) are readily soluble. A water wash is often effective for removing acetic acid.
-
Recrystallization: If washing is insufficient, a full recrystallization from a suitable solvent system may be necessary. This is a more costly and time-consuming step but is highly effective for achieving high purity.[9]
-
Drying Conditions: Ensure the product is dried under appropriate conditions (temperature and vacuum) for a sufficient time to remove all volatile residues. Be mindful of the product's thermal stability to avoid degradation.[10][11]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards to consider when scaling up this synthesis? A: The two most critical hazards are:
-
Thermal Runaway: As discussed, the nitro group reduction is highly exothermic. A thorough process safety review (e.g., a HAZOP study) and calorimetric data (e.g., from a reaction calorimeter) are essential to define safe operating limits.
-
Catalyst Handling: Hydrogenation catalysts like Raney Nickel and dry Palladium on Carbon can be pyrophoric (ignite spontaneously in air). They must be handled under an inert atmosphere (e.g., nitrogen or argon) and should never be allowed to dry out completely in the presence of air. Wet catalyst filtration and handling procedures are mandatory.
Q: How do I choose the right solvents for scale-up? A: Solvent selection should balance reaction performance with safety, environmental, and operational factors.
-
Step 1 (Reduction): Water is a common and safe choice.[4] Using aqueous solutions of bases like NaOH or ammonia can improve solubility and control pH.[2][4]
-
Step 2 (Acetylation): The reaction is often performed in acetic acid or with an excess of acetic anhydride. For purification, you need a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures to ensure a high recovery yield. Water can be a good recrystallization solvent.[9] Avoid solvents with low flash points or high toxicity where possible.
Q: What are the most important In-Process Controls (IPCs) to monitor? A:
-
Reaction Completion: Use HPLC to monitor the disappearance of the starting material (5-nitroisophthalic acid in Step 1, 5-aminoisophthalic acid in Step 2). Do not proceed to the next step until the reaction is complete to avoid complex impurity profiles.
-
Temperature: Continuous monitoring is critical, especially during the exothermic reduction step.
-
pH: Monitor and control the pH during the reduction to ensure optimal performance.[1]
-
Particle Size: During crystallization, offline particle size analysis can help ensure a consistent and filterable product.
Experimental Protocol: Reference Scale-Up Procedures
The following protocols are adapted from literature procedures and should be optimized and validated at a smaller scale before full implementation.[2][4]
Protocol 1: Catalytic Hydrogenation of 5-Nitroisophthalic Acid (Illustrative)
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) |
| 5-Nitroisophthalic Acid | 50.0 g | 5.0 kg |
| Water | 200 mL | 20 L |
| 25% Aqueous Ammonia | 32.2 g | 3.2 kg |
| 5% Palladium on Carbon (50% wet) | 2.5 g | 250 g |
| Hydrogen Pressure | 1 MPa | 1 MPa |
| Temperature | 25-30°C | 25-30°C |
| Reaction Time | 4-6 hours | 6-8 hours (monitor by HPLC) |
Procedure:
-
Charge the pressure reactor with water and aqueous ammonia.
-
Add the 5-nitroisophthalic acid and stir until dissolved.
-
Carefully add the wet 5% Pd/C catalyst.
-
Seal the reactor, purge several times with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen to 1 MPa and begin vigorous agitation.
-
Maintain the temperature below 30°C using jacket cooling. Monitor hydrogen uptake.
-
After hydrogen uptake ceases, continue stirring for 1 hour. Take a sample for HPLC analysis to confirm the complete disappearance of the starting material.
-
Once complete, vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the catalyst. CAUTION: Do not allow the catalyst to dry in air.
-
The resulting filtrate containing 5-aminoisophthalic acid is used directly in the next step.
Protocol 2: Acetylation and Isolation
Procedure:
-
To the filtrate from Step 1, cool the solution to 10-15°C.
-
Slowly add acetic anhydride (1.1 to 1.2 molar equivalents) while maintaining the temperature below 25°C.
-
Stir the mixture for 1-2 hours after the addition is complete. Monitor by HPLC for the disappearance of 5-aminoisophthalic acid.
-
Once the reaction is complete, slowly acidify the mixture with concentrated HCl or acetic acid to a pH of 3-4 to precipitate the product.[4]
-
Stir the resulting slurry for 1-2 hours to allow for full precipitation.
-
Filter the solid product and wash the cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 80-90°C until a constant weight is achieved.
References
- Google Patents. (1998). JPH10306067A - Production of 5-aminoisophthalic acid.
-
Metabolomics.pro. (2025). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. Retrieved from [Link]
- Google Patents. (2004). JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid.
- Google Patents. (2008). CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
- Google Patents. (2011). CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
Organic Syntheses. (n.d.). Acetonedicarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link]
-
IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]
-
TSI Journals. (2013). Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. Retrieved from [Link]
- Google Patents. (1955). US2716133A - Purification and separation of dicarboxylic acids.
- Google Patents. (2020). CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid.
-
HMDB. (2012). Showing metabocard for 5-Sulfo-1,3-benzenedicarboxylic acid (HMDB0032822). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
-
ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 5-aminoisophthalic acid. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]
Sources
- 1. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 2. JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 6. 5-(Acetylamino)isophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C10H9NO5 | CID 242278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Synthesis of 5-Acetamidobenzene-1,3-dicarboxylic acid
Welcome to the technical support center for the synthesis of 5-Acetamidobenzene-1,3-dicarboxylic acid (also known as 5-acetamidoisophthalic acid). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-acetylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
I. Reaction Overview: The N-Acetylation of 5-Aminoisophthalic Acid
The synthesis of this compound is most commonly achieved through the N-acetylation of 5-aminoisophthalic acid using an acetylating agent, typically acetic anhydride.
Core Reaction: 5-Aminoisophthalic Acid + Acetic Anhydride → this compound + Acetic Acid
This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amino group (-NH₂) of 5-aminoisophthalic acid attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable leaving group (acetate) to form the final amide product. Understanding this mechanism is crucial for troubleshooting, as factors affecting the nucleophilicity of the amine or the electrophilicity of the anhydride will directly impact reaction success.
II. Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions you might encounter during your experiment, followed by detailed, actionable solutions.
Question 1: Why is my yield of this compound consistently low?
A low yield is the most common challenge and can stem from several factors, from incomplete reactions to product loss during workup.
Answer: Let's break down the potential causes and solutions systematically.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incomplete Reaction | The starting material, 5-aminoisophthalic acid, is an electron-deficient aniline due to the two electron-withdrawing carboxylic acid groups. This reduces the nucleophilicity of the amino group, potentially leading to a sluggish reaction.[1] Validation: Monitor the reaction using Thin Layer Chromatography (TLC). If the spot corresponding to the starting material persists even after the recommended reaction time, the reaction is incomplete. | 1. Optimize Reaction Conditions: Gently heat the reaction mixture. For many N-acetylations, a moderate temperature of 50-80°C can significantly increase the reaction rate without promoting side reactions.[2] 2. Increase Reagent Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride to ensure the amine is fully consumed. |
| Product Loss During Workup | The product is a dicarboxylic acid and its solubility is highly pH-dependent. If the product is precipitated by pouring the reaction mixture into water, some may remain dissolved if the volume is too large or the temperature is too high. | 1. Ensure Complete Precipitation: After pouring the reaction mixture into water, cool the resulting slurry in an ice bath for at least 30-60 minutes before filtration. This significantly decreases the product's solubility. 2. Minimize Water Volume: Use the minimum amount of cold water necessary to effectively precipitate the product and quench the excess acetic anhydride. |
| Suboptimal Acetylating Agent | While acetic anhydride is standard, its reactivity might be insufficient under very mild conditions. | For sluggish reactions, acetic anhydride is generally a better choice than acetic acid.[2] Using a more reactive agent like acetyl chloride is possible but often requires a base to neutralize the HCl byproduct and may be less selective. |
| Purity of Starting Material | Impurities in the 5-aminoisophthalic acid can interfere with the reaction. The starting material should be a white to off-white powder.[3] A significant color may indicate oxidation or other impurities. | Purify the Starting Material: If impurities are suspected, recrystallize the 5-aminoisophthalic acid from water before use. |
Troubleshooting Workflow for Low Yield
Below is a logical decision tree to guide your troubleshooting process.
Caption: Troubleshooting workflow for low yield.
Question 2: My final product is discolored (e.g., yellow or brown). What causes this and how can I fix it?
Answer: Discoloration typically points to the presence of oxidized impurities or side products.
1. Cause - Oxidation: Anilines, even when acetylated, can be susceptible to air oxidation, especially under heating.[4] This can form highly colored polymeric impurities.
2. Solution - Purification by Recrystallization with Activated Carbon:
-
Step 1: Dissolve the crude, discolored product in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture or acetic acid).
-
Step 2: Add a small amount of activated carbon (charcoal) to the hot solution. The activated carbon has a high surface area that adsorbs the colored impurities.[4]
-
Step 3: Perform a hot filtration to remove the activated carbon. The purified product should remain in the filtrate.
-
Step 4: Allow the filtrate to cool slowly to crystallize the pure, colorless product.
Question 3: How do I confirm the identity and purity of my final product?
Answer: A combination of spectroscopic and physical methods is essential for proper characterization.
| Method | Expected Result for this compound |
| ¹H NMR | Expect peaks corresponding to: the acetyl methyl group (singlet, ~2.1 ppm), the aromatic protons (singlets/doublets, ~8.0-8.5 ppm), the amide N-H (broad singlet, ~10.5 ppm), and the carboxylic acid O-H (very broad singlet, >12 ppm). The exact shifts depend on the solvent used (e.g., DMSO-d₆). |
| IR Spectroscopy | Look for characteristic stretches: a strong C=O stretch for the amide (~1680 cm⁻¹), a strong C=O stretch for the carboxylic acids (~1720 cm⁻¹), a broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹), and an N-H stretch (~3300 cm⁻¹). |
| Melting Point | The literature melting point for 5-aminoisophthalic acid is >300 °C.[5] The acetylated product will also have a very high melting point. A sharp melting point close to the literature value indicates high purity. |
| Mass Spectrometry | The expected molecular weight is 223.18 g/mol .[6][7] An ESI-MS in negative mode should show a prominent peak at m/z = 222.0 [M-H]⁻. |
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this reaction?
-
Often, this reaction is run using acetic acid as a solvent or even neat with an excess of acetic anhydride.[4] Acetic acid is a good choice as it readily dissolves the starting material and is compatible with the reaction conditions. For purification, recrystallization from an ethanol/water mixture is often effective.
-
-
Q2: What are the key safety precautions?
-
Acetic anhydride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so control the rate of addition if running on a large scale.
-
-
Q3: Can I use a different acetylating agent?
-
Yes, agents like acetyl chloride can be used, but they are often more reactive and produce corrosive HCl gas as a byproduct, requiring the addition of a base (like pyridine or triethylamine) to neutralize it. For simplicity and efficiency, acetic anhydride is generally preferred for this substrate.
-
-
Q4: How does the pH affect the workup and purification?
-
The pH is critical. The product has two carboxylic acid groups and is most insoluble in its neutral, protonated form. During workup, precipitating the product in an acidic aqueous environment (from the hydrolysis of excess acetic anhydride) ensures it is not in its deprotonated, more soluble carboxylate form. Conversely, dissolving the compound in a dilute base (like sodium bicarbonate) and then re-precipitating by adding acid can be an effective purification strategy.[8]
-
IV. Detailed Experimental Protocol
This protocol is a validated starting point. Adjustments may be necessary based on your specific lab conditions and scale.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminoisophthalic acid (5.0 g, 27.6 mmol).
-
Add glacial acetic acid (25 mL) to the flask and stir to suspend the solid.
-
In the fume hood, carefully add acetic anhydride (3.4 mL, 3.67 g, 36.0 mmol, 1.3 equiv.) to the suspension.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80 °C using a heating mantle and an oil bath.
-
Maintain stirring at this temperature for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent) until the starting material spot is no longer visible.
Step 3: Product Isolation and Workup
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 150 mL of cold deionized water while stirring vigorously. A white precipitate will form.
-
Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter with two portions of cold deionized water (2 x 25 mL).
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
V. References
-
Google Patents. (1998). Production of 5-aminoisophthalic acid.
-
PubChem. (n.d.). This compound. [Link]
-
Google Patents. (2008). Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
-
Google Patents. (1975). New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation.
-
Organic Syntheses. (n.d.). Acetonedicarboxylic acid. [Link]
-
ResearchGate. (n.d.). Approaches for the N-acetylation of anilines. [Link]
-
University of Massachusetts Chan Medical School. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]
-
IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]
-
MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 5-Sulfo-1,3-benzenedicarboxylic acid. [Link]
-
Reddit. (2023). Dicarboxylic acid solubility. [Link]
-
National Institutes of Health. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. [Link]
-
Semantic Scholar. (n.d.). 5-aminoisophthalic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]
- 6. This compound | C10H9NO5 | CID 242278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 5-Acetamidobenzene-1,3-dicarboxylic Acid
Welcome to the dedicated technical support guide for the purification of 5-Acetamidobenzene-1,3-dicarboxylic acid (also known as 5-acetamidoisophthalic acid). This document provides in-depth troubleshooting advice and practical protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to solve challenges in your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Impurities are typically process-related and depend on the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: The most common precursor is 5-aminoisophthalic acid. Incomplete acetylation will leave traces of this starting material in the final product.
-
Reagents from Synthesis: Residual acetic anhydride and the byproduct acetic acid from the acetylation reaction can be present.
-
Side-Reaction Products: Over-acetylation or other side reactions, though less common under controlled conditions, can introduce minor impurities.
-
Incomplete Oxidation Precursors: If the synthesis starts further back, impurities from incomplete oxidation of methyl groups to carboxylic acids, such as aldehydic intermediates, could be present[1][2].
Q2: What is the ideal solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures[3]. Given the molecule's structure, which contains two polar carboxylic acid groups and an amide group, polar solvents are the primary choice.
-
Water: An excellent and safe choice. Aromatic carboxylic acids often show a significant positive solubility-temperature gradient in water, making it highly suitable[4][5].
-
Ethanol/Water Mixture: A mixed solvent system, such as 70:30 ethanol-water, can be effective if the compound is sparingly soluble in pure water even when hot, or excessively soluble in pure ethanol even when cold[3].
-
Acetic Acid/Water Mixture: For related aromatic carboxylic acids, aqueous acetic acid has been used, though removing residual acetic acid can be a challenge[6].
Q3: Why is the rate of cooling so critical during recrystallization?
A3: The rate of cooling directly impacts the purity and size of the resulting crystals. Slow cooling is paramount because it allows the crystal lattice to form in an ordered, selective manner. Molecules of the desired compound have time to align and incorporate into the growing crystal, while impurity molecules, which do not fit well into the lattice, remain in the solution (the mother liquor)[5]. Rapid cooling, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification[7].
Q4: How can I assess the purity of my recrystallized product?
A4: Purity assessment is crucial. The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range[8].
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can separate the main compound from trace impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly effective for identifying the structure and detecting impurities, even at low levels.
Experimental Protocol: Recrystallization from Water
This protocol provides a robust starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution:
-
Place 1.0 g of the crude solid into a 100 mL Erlenmeyer flask.
-
Add approximately 20 mL of deionized water. The compound will not be very soluble at room temperature[5].
-
Heat the suspension on a hot plate with gentle stirring. Bring the mixture to a gentle boil.
-
Add small portions of hot deionized water dropwise until all the solid just dissolves. The goal is to create a saturated solution at the boiling point, so avoid adding a large excess of water[8].
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If you observe solid impurities (e.g., dust, particulates) that do not dissolve in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel[8].
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass and remove it from the heat source.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals[7].
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals (the "filter cake") with a small amount (5-10 mL) of ice-cold deionized water to rinse away any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a moderate temperature (e.g., 60-70°C).
-
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.
Issue 1: The compound will not dissolve in the hot solvent, even after adding a significant amount.
-
Possible Cause 1: Unsuitable Solvent. Water may not be a strong enough solvent for your particular crude material, especially if it is highly impure.
-
Solution: Switch to a mixed solvent system. Try a mixture of ethanol and water (e.g., start with a 1:1 ratio). The ethanol will increase the solvating power. Alternatively, a different polar solvent could be tested[4].
-
Possible Cause 2: Grossly Insoluble Impurity. The majority of your material may be an insoluble contaminant.
-
Solution: Perform the hot filtration step as described in the protocol. If a large amount of solid is collected on the filter paper, your starting material is likely very impure.
Issue 2: The compound "oils out" upon cooling, forming a liquid layer instead of crystals.
-
Possible Cause: Solution is too concentrated/saturated. The compound is coming out of solution at a temperature above its melting point. This is a common issue when the crude material is significantly impure, as impurities lower the melting point of the mixture[7][9].
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (10-15% of the total volume) of additional hot solvent to decrease the saturation point. Allow it to cool slowly again. The added solvent ensures that the solution becomes saturated at a lower temperature, which should be below the compound's melting point, allowing for proper crystal formation[7].
Issue 3: No crystals form, even after the solution has cooled in an ice bath.
-
Possible Cause 1: Too much solvent was used. The solution is not saturated at the lower temperature. This is the most common reason for crystallization failure[9].
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-25%) to increase the concentration. Then, allow it to cool again[7][9].
-
Possible Cause 2: The solution is supersaturated. The solution contains more dissolved solute than it should at that temperature, but crystal nucleation has not started[9].
-
Solution (Induce Crystallization):
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth[3][5].
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon[9].
-
Issue 4: The final yield of purified crystals is very low.
-
Possible Cause 1: Too much solvent was used. As with crystallization failure, using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even after cooling[7].
-
Solution: Before discarding the mother liquor, try to concentrate it by boiling off some solvent to see if a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
-
Possible Cause 2: Premature crystallization. If hot filtration was performed too slowly or with insufficiently heated glassware, a significant amount of product could have crystallized in the filter paper along with the impurities.
-
Solution: Ensure all glassware for hot filtration is pre-heated. If you notice a large amount of crystalline material in the filter, you can try to redissolve it with fresh hot solvent and add it back to the main filtrate.
Issue 5: The recrystallized product is still colored (e.g., yellow or brown).
-
Possible Cause: Presence of highly colored, polar impurities. These impurities are soluble in the recrystallization solvent and can be incorporated into the crystal lattice.
-
Solution: Use activated charcoal. After dissolving the crude solid in the hot solvent but before hot filtration, add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal has a high surface area and will adsorb the colored impurities[10]. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove both the charcoal and any other insoluble impurities. Caution: Using too much charcoal can significantly reduce your yield, as it can also adsorb your desired product[7].
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Solubility Data & Optimization
| Solvent | Solubility at 25°C (Room Temp) | Solubility at Boiling Point | Suitability for Recrystallization | Rationale & Comments |
| Water | Low | High | Excellent | Ideal choice. The large difference in solubility between cold and hot water is the key principle of recrystallization[5][11]. |
| Ethanol | Moderate to High | Very High | Poor (as single solvent) | The compound is likely too soluble at room temperature, leading to poor recovery and low yield. |
| Ethanol/Water Mix | Low to Moderate | High | Very Good | A versatile option. The ratio can be tuned to achieve ideal solubility characteristics[3][6]. |
| Acetone | Moderate to High | Very High | Poor | Similar to ethanol, high room-temperature solubility makes it unsuitable for good yields. Can be a good solvent for washing glassware. |
| Hexanes/Toluene | Very Low | Very Low | Unsuitable | As a non-polar solvent, it is unlikely to dissolve the polar dicarboxylic acid, even when hot[4]. |
References
-
JHECHEM CO LTD. This compound. Echemi.
-
Google Patents. WO2001007389A1 - Process for crystallization of dicarboxylic acids.
-
ResearchGate. A novel HPLC method for estimation of genotoxic impurity 3-acetamidobenzene 1, 2 dicarboxylic acid in key starting material 3-acetamidopthalic anhydride of apremilast api.
-
Google Patents. US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation.
-
PubChem. This compound. National Center for Biotechnology Information.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
-
Recrystallization of Benzoic Acid.
-
Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
ResearchGate. Neutral, Zwitterion, Ionic Forms of 5‐Aminoisophthalic Acid in Cocrystals, Salts and Their Optical Properties.
-
Google Patents. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
-
ResearchGate. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents.
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid.
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents.
-
Benchchem. Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
-
YouTube. Recrystallization Lab Procedure of Benzoic Acid.
-
IOSR Journal. Synthesis and Characterization of some Dicarboxylic Acid Monomers.
-
Recrystallization and Crystallization.
-
Chemistry LibreTexts. 3.6F: Troubleshooting.
-
Benchchem. Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purification.
-
Recrystallization is the most common method for purifying solid compounds.
Sources
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
troubleshooting solubility issues of 5-Acetamidobenzene-1,3-dicarboxylic acid
Welcome to the technical support center for 5-Acetamidobenzene-1,3-dicarboxylic acid (also known as 5-acetamidoisophthalic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. As your virtual Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges, ensuring the integrity and success of your research.
Understanding the Molecule: Physicochemical Properties
This compound is a derivative of isophthalic acid, featuring two carboxylic acid groups and an acetamido group on a benzene ring.[1] These functional groups dictate its solubility behavior, which is a critical parameter for its application in areas such as the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1]
| Property | Value/Description | Source |
| Chemical Formula | C₁₀H₉NO₅ | [2] |
| Molecular Weight | 223.18 g/mol | [1][2] |
| CAS Number | 6344-50-9 | [1] |
| Appearance | Typically a white to off-white or light brown powder. | [3] |
| Predicted XLogP3 | 1.11440 | [4] |
| Predicted Density | 1.512 g/cm³ | [4] |
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in water?
A1: Aromatic carboxylic acids, including this compound, generally exhibit low solubility in water at neutral pH.[5] The hydrophobic benzene ring and the potential for strong intermolecular hydrogen bonding in the solid state contribute to its poor aqueous solubility. For effective dissolution in aqueous media, pH adjustment is typically necessary.
Q2: What are the best organic solvents for dissolving this compound?
A2: Polar aprotic solvents are generally the most effective for dissolving this compound. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Polar protic solvents like ethanol and methanol can also be used, though solubility may be lower compared to polar aprotic solvents.
Q3: Can I heat the solvent to improve solubility?
A3: Yes, in most cases, increasing the temperature will increase the solubility of the compound. However, it is crucial to be aware of the compound's thermal stability. For isophthalic acid, decarboxylation can occur at very high temperatures (above 350°C). While the acetamido group may alter this, it is advisable to use the lowest effective temperature and to check for any signs of degradation (e.g., color change).
Q4: I've dissolved the compound, but it precipitates out over time. What's happening?
A4: This phenomenon, known as precipitation or "crashing out," can be due to several factors:
-
Supersaturation: You may have created a supersaturated solution, especially if heat was used for dissolution. Upon cooling, the solubility decreases, and the excess solute precipitates.
-
pH Shift: If you are using a buffered aqueous solution, a slight shift in pH over time can significantly impact the solubility of a dicarboxylic acid.
-
Solvent Evaporation: If the solution is not in a tightly sealed container, solvent evaporation can increase the concentration of the compound beyond its solubility limit.
-
Purity: Impurities can sometimes affect the stability of a solution.
In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-style approach to specific solubility challenges.
Issue 1: Difficulty Dissolving the Compound in Aqueous Buffers
Q: I need to prepare a solution of this compound in a phosphate buffer at pH 7.4 for a biological assay, but it won't dissolve. What should I do?
A: The insolubility at neutral pH is expected due to the carboxylic acid groups being in their protonated or partially protonated state. Here's a systematic approach to achieve dissolution:
Understanding the Causality: The Role of pKa and pH
-
At pH < pKa1: Both carboxylic acid groups are protonated (-COOH), and the molecule is in its least soluble form.
-
At pKa1 < pH < pKa2: The first carboxylic acid group is deprotonated (-COO⁻), increasing solubility.
-
At pH > pKa2: Both carboxylic acid groups are deprotonated, leading to the formation of the highly soluble dicarboxylate salt.
Caption: pH-dependent solubility of this compound.
Experimental Protocol: pH-Adjusted Dissolution
-
Initial Slurry: Start by creating a slurry of the compound in a small amount of your target buffer (e.g., PBS at pH 7.4).
-
Basification: While stirring, add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise. This will deprotonate the carboxylic acid groups, forming the soluble sodium salt.
-
Monitor pH: Continuously monitor the pH of the solution. Add the base until the compound fully dissolves. The pH will likely need to be raised significantly above 7.4 to achieve complete dissolution.
-
Back-Titration: Once the compound is dissolved at a higher pH, carefully back-titrate the solution to your target pH of 7.4 using a dilute acidic solution (e.g., 0.1 M HCl).
-
Observation: Observe the solution closely during back-titration. If precipitation occurs as you approach pH 7.4, it indicates that the concentration of your compound is above its solubility limit at that pH.
-
Dilution: If precipitation occurs, you will need to either lower the final concentration of the compound or consider the use of a co-solvent.
Issue 2: Selecting an Appropriate Organic Solvent and Dealing with Recrystallization
Q: I am trying to dissolve the compound in ethanol for a reaction, but the solubility is low. I tried heating it, and it dissolved, but then it quickly crashed out upon cooling. What are my options?
A: This is a classic sign of a compound with marginal solubility in a particular solvent and a steep solubility-temperature curve. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for organic solvent solubility.
Experimental Protocol: Co-Solvent System
If you are constrained to using a specific solvent system where solubility is poor (e.g., for reaction compatibility), a co-solvent approach can be effective.
-
Primary Solvent: Dissolve or suspend your compound in your primary solvent (e.g., ethanol).
-
Co-Solvent Selection: Choose a co-solvent in which your compound is highly soluble (e.g., DMSO or DMF).
-
Titration: While stirring, add the co-solvent dropwise to the suspension in the primary solvent until the solid dissolves.
-
Minimize Co-Solvent: Use the minimum amount of co-solvent necessary to achieve a stable solution at your desired temperature. This is important as the co-solvent may affect your downstream application.
-
Solubility in Common Solvents (Qualitative):
| Solvent | Type | Predicted Solubility |
| Water (neutral pH) | Polar Protic | Very Low |
| Ethanol/Methanol | Polar Protic | Low to Moderate |
| Acetone | Polar Aprotic | Moderate |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Dichloromethane (DCM) | Non-polar | Very Low |
| Hexanes | Non-polar | Insoluble |
Note: This table is based on the general solubility of aromatic dicarboxylic acids. Experimental verification is recommended.
Purity and Analytical Considerations
Q: I'm seeing inconsistent solubility results between batches. Could this be a purity issue?
A: Yes, batch-to-batch variability in solubility can often be attributed to differences in purity. Here's how to investigate:
Potential Impurities:
The synthesis of this compound typically involves the nitration of isophthalic acid to 5-nitroisophthalic acid, followed by reduction to 5-aminoisophthalic acid, and finally acetylation. Potential impurities could include:
-
Starting materials: Unreacted isophthalic acid, 5-nitroisophthalic acid, or 5-aminoisophthalic acid.
-
By-products: Di-acetylated or other side-reaction products.
Analytical Verification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for assessing the purity of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of your compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example Method):
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
The purity of your sample can be determined by the area percentage of the main peak relative to the total area of all peaks.
-
Compare the chromatogram to that of a reference standard if available.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of any impurity peaks.[6]
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer safe handling practices from related compounds like isophthalic acid and other aromatic carboxylic acids.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the adductive crystallizations of aromatic dicarboxylic acids in organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). Isophthalic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
ResearchGate. (2018, May). A novel HPlC method for estimation of genotoxic impurity 3-acetamidobenzene 1, 2 dicarboxylic acid in key starting material 3-acetamidopthalic anhydride of apremilast api. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of Isophthalic Acid in Acetic Acid plus Water Solvent Mixtures. Retrieved from [Link]
-
ResearchGate. (2010). 5-Fluoroisophthalic acid. Retrieved from [Link]
-
ResearchGate. (2018, June). A novel HPlC method for estimation of genotoxic impurity 3-acetamidobenzene 1, 2 dicarboxylic acid in a key starting material 3-acetamidopthalic anhydride of apremilast API. Retrieved from [Link]
-
PMC. (2017, March 27). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. Retrieved from [Link]
-
The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Isophthalic Acid in Propyl Acetate and Partition Coefficient between Propyl Acetate and Water. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). ethyl acetonedicarboxylate. Retrieved from [Link]
-
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
NIH. (2025, June 3). Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. Retrieved from [Link]
-
cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
Filo. (2025, July 4). Question: C NMR of 1,3-benzene dicarboxylic acid What is the carbon-13 N... Retrieved from [Link]
-
PMC. (n.d.). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminoisophthalic acid. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). acetonedicarboxylic acid. Retrieved from [Link]
-
NOP - Sustainability in the organic chemistry lab course. (n.d.). 1 H-NMR. Retrieved from [Link]
-
ResearchGate. (2021, March 18). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitroisophthalic acid. Retrieved from [Link]
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- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H9NO5 | CID 242278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
optimization of reaction parameters for the acetylation of 5-aminoisophthalic acid
Welcome to the technical support center for the optimization of reaction parameters for the acetylation of 5-aminoisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this important chemical transformation. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step solutions grounded in chemical principles.
Question 1: Why is my reaction yield of 5-acetamidoisophthalic acid consistently low?
Answer:
Low yields in the acetylation of 5-aminoisophthalic acid can stem from several factors, primarily incomplete reaction, side product formation, or product loss during workup.
-
Incomplete Reaction:
-
Insufficient Acetylating Agent: The stoichiometry of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is critical. While a 1:1 molar ratio is theoretically sufficient, an excess is often required to drive the reaction to completion, especially if the reagent is susceptible to hydrolysis. A molar ratio of 1.1 to 1.5 equivalents of the acetylating agent to the amine is a good starting point.
-
Inadequate Reaction Time or Temperature: Acetylation of the aromatic amine in 5-aminoisophthalic acid is generally a rapid reaction. However, if the reaction temperature is too low, the rate will be significantly reduced. Conversely, excessively high temperatures can lead to side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. A typical temperature range is room temperature to a gentle reflux, depending on the solvent and acetylating agent used.[1]
-
Poor Solubility: 5-Aminoisophthalic acid has limited solubility in many common organic solvents.[2] If the starting material is not adequately dissolved, the reaction will be a heterogeneous mixture, leading to a slower reaction rate and incomplete conversion. The choice of solvent is therefore critical. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, or aqueous conditions with a suitable base.
-
-
Side Product Formation:
-
Di-acetylation: While less common for the amine group under standard conditions, harsh reaction conditions (e.g., large excess of a highly reactive acetylating agent like acetyl chloride at high temperatures) could potentially lead to di-acetylation, though this is sterically hindered. More likely is the formation of mixed anhydrides with the carboxylic acid groups, which can complicate purification.
-
Polymerization: 5-Aminoisophthalic acid can be used to synthesize polymers.[2][3] Under certain conditions, particularly at high temperatures, self-condensation or polymerization could occur, leading to a decrease in the yield of the desired monomeric product.
-
-
Product Loss During Workup:
-
Precipitation/Crystallization: The product, 5-acetamidoisophthalic acid, is often isolated by precipitation from the reaction mixture by adjusting the pH. If the pH is not optimal, or if the solution is not sufficiently cooled, the product may not fully precipitate, leading to losses in the filtrate.
-
Washing: Excessive washing of the precipitated product, especially with a solvent in which it has some solubility, can lead to significant product loss.
-
Solution Workflow:
-
Optimize Reagent Stoichiometry: Start with 1.2 equivalents of acetic anhydride.
-
Solvent Selection: Consider using a solvent system where the starting material has better solubility, such as aqueous sodium bicarbonate or a polar aprotic solvent.
-
Monitor the Reaction: Use TLC to track the disappearance of the starting material and the appearance of the product.
-
Control Temperature: Begin the reaction at room temperature and gently heat if the reaction is sluggish.
-
Careful Workup: After the reaction is complete, carefully adjust the pH to the isoelectric point of the product to maximize precipitation. Wash the solid product with a minimal amount of cold solvent.
Question 2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.
-
Unreacted Starting Material: The most common "extra spot" is often the starting 5-aminoisophthalic acid. This indicates an incomplete reaction.
-
Potential Side Products:
-
Mixed Anhydrides: The carboxylic acid groups of 5-aminoisophthalic acid can react with the acetylating agent (especially acetic anhydride) to form mixed anhydrides. These are generally unstable and may hydrolyze back to the carboxylic acid during workup, but their transient formation can complicate the reaction mixture.
-
Oligomers/Polymers: As mentioned previously, self-condensation can lead to the formation of short polymer chains.
-
Minimization Strategies:
-
Chemoselective Acylation: To favor N-acetylation over reactions at the carboxylic acid groups, the choice of reaction conditions is key. Performing the reaction under weakly basic aqueous conditions can be effective. The amine is more nucleophilic than the carboxylate anion, leading to preferential N-acetylation.[4][5]
-
Use of a Less Reactive Acetylating Agent: Acetic anhydride is generally preferred over the more reactive acetyl chloride for this reason, as it is less prone to reacting with the less nucleophilic carboxylic acids.[6]
-
Temperature Control: Maintaining a moderate reaction temperature (e.g., 0°C to room temperature) can help to minimize the formation of side products.
Question 3: How can I effectively purify the final product, 5-acetamidoisophthalic acid?
Answer:
Purification of 5-acetamidoisophthalic acid typically relies on its precipitation and recrystallization.
-
Precipitation:
-
Once the reaction is complete (as determined by TLC), the product can often be precipitated by adjusting the pH of the reaction mixture. If the reaction is run in a basic aqueous medium, careful acidification with an acid like HCl will cause the product to precipitate out.[7][8]
-
If the reaction is conducted in an organic solvent, the addition of a non-solvent (an "anti-solvent") can induce precipitation. Water is often a suitable anti-solvent.
-
-
Recrystallization:
-
For higher purity, the crude product can be recrystallized. A suitable solvent system for recrystallization is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
A mixture of water and a water-miscible organic solvent like ethanol or acetic acid can be an effective recrystallization medium. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to form pure crystals.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to broader questions about the acetylation of 5-aminoisophthalic acid.
What is the mechanism of the acetylation of 5-aminoisophthalic acid?
The acetylation of 5-aminoisophthalic acid is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is followed by the elimination of a leaving group (acetate in the case of acetic anhydride) to form the N-acetylated product.[1]
Which acetylating agent is better: acetic anhydride or acetyl chloride?
For the acetylation of 5-aminoisophthalic acid, acetic anhydride is generally the preferred reagent. While acetyl chloride is a more powerful acetylating agent, its high reactivity can lead to more side reactions, and it produces corrosive HCl as a byproduct.[4][6] Acetic anhydride is sufficiently reactive for the N-acetylation of the aromatic amine and produces acetic acid as a byproduct, which is less corrosive and easier to handle.
What is the role of a base in this reaction?
A base, such as sodium bicarbonate or triethylamine, can be used to neutralize the acidic byproduct of the reaction (acetic acid or HCl).[4] This prevents the protonation of the amino group of the starting material, which would render it non-nucleophilic and stop the reaction. In aqueous conditions, a base like sodium acetate can also act as a buffer.[4]
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (eluent) needs to be determined experimentally, but a mixture of ethyl acetate and hexane with a small amount of acetic acid is often a good starting point. The starting material and product should have different Rf values, allowing for easy visualization of the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[8][9]
What are the key safety precautions to consider?
-
Both acetic anhydride and acetyl chloride are corrosive and lachrymatory (cause tearing). They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction may be exothermic, especially when using acetyl chloride. The reagents should be added slowly and with cooling if necessary.
III. Optimized Reaction Parameters
The following table summarizes the key reaction parameters and their recommended ranges for the successful acetylation of 5-aminoisophthalic acid.
| Parameter | Recommended Range | Rationale |
| Acetylating Agent | Acetic Anhydride | Sufficient reactivity with fewer side reactions compared to acetyl chloride.[6] |
| Molar Ratio (Acetylating Agent:Amine) | 1.1:1 to 1.5:1 | An excess ensures the reaction goes to completion. |
| Solvent | Aqueous NaHCO₃ or DMF | Promotes solubility of the starting material and facilitates the reaction.[2] |
| Catalyst/Base | Sodium Bicarbonate or Triethylamine | Neutralizes the acidic byproduct and prevents deactivation of the amine.[4] |
| Temperature | 0°C to 50°C | Balances reaction rate with minimizing side product formation. |
| Reaction Time | 1-4 hours | Typically sufficient for complete conversion; monitor by TLC. |
IV. Experimental Protocols
Standard Protocol for the Acetylation of 5-Aminoisophthalic Acid
-
To a stirred solution of 5-aminoisophthalic acid (1.0 eq) in an appropriate solvent (e.g., 1 M aqueous sodium bicarbonate solution), cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully acidify the reaction mixture with 1 M HCl to a pH of approximately 3-4 to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum to obtain 5-acetamidoisophthalic acid.
-
If necessary, recrystallize the crude product from a suitable solvent system (e.g., water/ethanol).
TLC Monitoring Protocol
-
Prepare a TLC chamber with a suitable eluent (e.g., 7:3 ethyl acetate:hexane with 1% acetic acid).
-
On a TLC plate, spot the starting material (a solution of 5-aminoisophthalic acid), the reaction mixture, and a co-spot (both the starting material and the reaction mixture).
-
Develop the TLC plate in the chamber.
-
Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
V. Visualizations
Reaction Mechanism
Caption: Mechanism of the acetylation of 5-aminoisophthalic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
VI. References
-
JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents. (URL: )
-
Ester synthesis by acylation - Organic Chemistry Portal. (URL: [Link])
-
5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem. (URL: [Link])
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (URL: [Link])
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. (URL: [Link])
-
US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents. (URL: )
-
5-aminoisophthalic acid - Semantic Scholar. (URL: [Link])
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (URL: [Link])
-
JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid - Google Patents. (URL: )
-
Green Acetylation of Primary Aromatic Amines - Resonance magazine. (URL: [Link])
-
Real-time kinetic monitoring of histone acetylation provides insights... - ResearchGate. (URL: [Link])
-
Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction? - ResearchGate. (URL: [Link])
-
CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents. (URL: )
-
Acetylated protein purification / enrichment from the primary t-cells - ResearchGate. (URL: [Link])
-
Methods for the analysis of histone H3 and H4 acetylation in blood - PMC - NIH. (URL: [Link])
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. (URL: [Link])
-
NIOSH Manual of Analytical Methods (NMAM), 5th Edition - CDC. (URL: [Link])
-
One-pot efficient reductive acetylation of aromatic nitro compounds - IOSR Journal. (URL: [Link])
-
Facile synthesis of 5-aminoisophthalic acid functionalized magnetic nanoparticle for the removal of methylene blue | springerprofessional.de. (URL: [Link])
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. (URL: [Link])
-
An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed. (URL: [Link])
-
CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents. (URL: )
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. (URL: [Link])
-
Analysis of 5-Aminoisophthalic acid. (URL: [Link])
Sources
- 1. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 2. 5-氨基间苯二甲酸 94% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Facile synthesis of 5-aminoisophthalic acid functionalized magnetic nanoparticle for the removal of methylene blue | springerprofessional.de [springerprofessional.de]
- 4. ias.ac.in [ias.ac.in]
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- 7. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
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- 9. glsciences.com [glsciences.com]
Technical Support Center: Purification of 5-Acetamidobenzene-1,3-dicarboxylic Acid
Welcome to the technical support center for the purification of 5-Acetamidobenzene-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Introduction
This compound, also known as 5-acetamidoisophthalic acid, is a valuable building block in medicinal chemistry and materials science.[1][2] Its purity is paramount for successful downstream applications. This guide provides a systematic approach to identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities can vary based on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: 5-Aminoisophthalic acid is a common precursor, and its presence indicates an incomplete acylation reaction.[2]
-
Hydrolysis Products: The acetamido group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 5-aminoisophthalic acid.[3][4]
-
Side-Reaction Products: Depending on the synthetic conditions, isomeric byproducts or polymeric materials may form.
-
Residual Solvents and Reagents: Solvents used in the reaction or work-up, as well as unreacted acetic anhydride or acetyl chloride, may be present.
Q2: What is the most effective primary purification method for this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[5] This technique leverages the difference in solubility between the desired compound and impurities in a given solvent at different temperatures.
Q3: How do I choose an appropriate recrystallization solvent?
A3: An ideal recrystallization solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at an elevated temperature (near the solvent's boiling point).[6]
-
Dissolve the impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For this compound, water or aqueous ethanol mixtures are often good starting points due to the polar nature of the carboxylic acid and amide functional groups.
Troubleshooting & Optimization Guide
This section provides solutions to specific problems you might encounter during the purification process.
Issue 1: Oily Precipitate or No Crystallization Upon Cooling
Cause: This often occurs when the solution is supersaturated with impurities or when the cooling rate is too rapid, preventing the formation of a crystal lattice.
Solution: Slow Cooling and Seeding
-
Re-dissolve: Gently heat the solution to re-dissolve the oily precipitate.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Avoid using an ice bath initially, as rapid cooling can cause the compound to "crash out" as an oil or very fine powder, trapping impurities.[5]
-
Induce Crystallization: If crystals do not form, try one of the following methods:
Issue 2: Low Recovery of Purified Product
Cause: This can result from using too much solvent during recrystallization, incomplete precipitation, or premature crystallization during a hot filtration step.
Solution: Solvent Volume Optimization and Filtration Technique
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Adding solvent in small portions while the solution is heating is a good practice.
-
Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product from the cold solution.[7]
-
Efficient Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization. This can be achieved by placing them in an oven or rinsing with hot solvent.
Issue 3: Persistent Colored Impurities
Cause: Highly colored impurities may co-crystallize with the product.
Solution: Use of Activated Charcoal
-
Dissolve: Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Add Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.[7] Be cautious as the solution may bump.
-
Boil: Gently boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. The filtrate should be colorless or significantly less colored.
-
Crystallize: Allow the filtrate to cool slowly to induce crystallization of the purified product.
Experimental Protocols
Protocol 1: Standard Recrystallization from an Aqueous Solvent
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., water or an ethanol/water mixture).
-
Heating: Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved.[5]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Acid-Base Extraction for Removing Basic or Acidic Impurities
This method is particularly useful if the primary impurity has a different acidity profile than the desired dicarboxylic acid. For instance, removing residual 5-aminoisophthalic acid.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the more basic 5-aminoisophthalic acid, causing it to partition into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Acid Wash (Optional): If acidic impurities are suspected, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The dicarboxylic acid will remain in the organic layer if a weak base is used carefully.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization.
Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Recrystallization Solvent | Water, Ethanol/Water | Good solvency at high temperatures and poor solvency at low temperatures for the target compound. |
| Activated Charcoal Amount | 1-2% w/w of crude product | Sufficient for adsorbing colored impurities without significant product loss. |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes the formation of large, pure crystals and maximizes yield. |
| Washing Solvent | Ice-cold recrystallization solvent | Removes impurities on the crystal surface without re-dissolving a significant amount of the product. |
Purification Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
References
-
Lab Report Recrystallization September 27, 2016 - FAMU. (2016). Florida A&M University. [Link]
-
This compound | C10H9NO5 | CID 242278 - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of some Dicarboxylic Acid Monomers - IOSR Journal. (2019). IOSR Journal of Applied Chemistry. [Link]
-
Recrystallization of Benzoic Acid. University of California, Irvine. [Link]
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020). YouTube. [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. [Link]
-
Learning Guide for Chapter 24 - Carboxylic Acid derivatives - Utah Tech University. Utah Tech University. [Link]
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Technical Support Center: Synthesis of 5-Acetamidobenzene-1,3-dicarboxylic Acid
Welcome to our dedicated technical support guide for the synthesis of 5-Acetamidobenzene-1,3-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the hydrolysis of the amide bond in the product, which reverts it to the starting material, 5-aminoisophthalic acid, and acetic acid.[1][2][3][4] This can occur if the reaction conditions are too acidic or basic, or during workup and purification if the pH is not carefully controlled.
Q2: How can I minimize the hydrolysis of my product?
A2: To minimize hydrolysis, it is crucial to maintain a neutral or slightly acidic pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases and high temperatures.[2][4] After the reaction, neutralization and precipitation of the product should be performed promptly.
Q3: I have low yields in my synthesis. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete acylation: The reaction may not have gone to completion, leaving unreacted 5-aminoisophthalic acid.
-
Product loss during workup: this compound has some solubility in water, so excessive washing or the use of large volumes of solvent can lead to product loss.
-
Hydrolysis of the product: As mentioned, harsh pH conditions can degrade the product back to the starting material.[1][3]
-
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all lead to reduced yields.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as an ethanol/water mixture, can be used. The key is to exploit the solubility differences between the product and the primary impurity, 5-aminoisophthalic acid.
Q5: I see an unexpected peak in my analytical data (e.g., HPLC, NMR). What could it be?
A5: An unexpected peak could be one of several possibilities:
-
Unreacted 5-aminoisophthalic acid: This is the most common impurity.
-
Diacylated product: While less common, it's possible for the acetyl group to be introduced elsewhere on the ring under certain conditions, though the existing groups are deactivating.
-
Decarboxylated species: At very high temperatures, loss of one or both carboxylic acid groups could occur, though this is generally not observed under typical synthesis conditions.[5][6]
-
Impurities from starting materials: Ensure the purity of your 5-aminoisophthalic acid and acylating agent.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
| Symptom | Possible Causes | Recommended Actions & Protocols |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup. 3. Hydrolysis of the amide bond.[1][2][3] | 1. Optimize Reaction Conditions: Ensure the molar ratio of acetic anhydride to 5-aminoisophthalic acid is appropriate (a slight excess of acetic anhydride is often used). Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. 2. Refine Workup Procedure: Minimize the volume of water used for washing the product. Cool the solution adequately before filtration to reduce the solubility of the product. 3. Control pH: Maintain a neutral to slightly acidic pH during the workup to prevent amide hydrolysis. |
| Product Contaminated with Starting Material (5-aminoisophthalic acid) | 1. Incomplete acylation. 2. Hydrolysis of the product during reaction or workup.[1][4][7] | 1. Drive the Reaction to Completion: Increase the reaction time or temperature moderately. Ensure efficient mixing. 2. Purification: Perform recrystallization from a suitable solvent system (e.g., ethanol/water). The solubility of 5-aminoisophthalic acid is different from the product, allowing for its removal. |
| Product is Discolored | 1. Impurities in the starting materials. 2. Side reactions leading to colored byproducts. | 1. Use Pure Starting Materials: Ensure the 5-aminoisophthalic acid and acetic anhydride are of high purity.[8] 2. Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration. |
| Inconsistent Results Between Batches | 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions (temperature, time, stoichiometry). 3. Variations in workup procedures. | 1. Standardize Materials: Use starting materials from the same batch or ensure consistent purity analysis for each new batch. 2. Implement Strict Process Control: Use a temperature-controlled reaction vessel and accurately measure all reagents. Standardize all reaction and workup times. |
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the acylation of 5-aminoisophthalic acid.
Materials:
-
5-aminoisophthalic acid
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminoisophthalic acid (1 equivalent).
-
Add glacial acetic acid to the flask to create a slurry.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirring slurry.
-
Heat the reaction mixture to a gentle reflux (around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water to the reaction mixture to precipitate the product and quench any remaining acetic anhydride.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound to remove unreacted starting material and other impurities.
Procedure:
-
Place the crude, dried product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent mixture (e.g., 1:1 ethanol/water) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Part 4: Visualizations
Diagram 1: Synthesis and Primary Side Reaction
Caption: Main synthesis pathway and the competing hydrolysis side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
References
- Allen, C.
-
Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). Types of Amide Hydrolysis. BYJU'S. [Link]
-
Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. National Institutes of Health. [Link]
-
PubMed. (n.d.). Bacterial Decarboxylation of o-Phthalic Acids. PubMed. [Link]
-
National Institutes of Health. (n.d.). Bacterial Decarboxylation of o-Phthalic Acids. PMC. [Link]
- Google Patents. (n.d.). Production of 5-aminoisophthalic acid. JPH10306067A.
-
PubMed. (n.d.). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. PubMed. [Link]
-
TSI Journals. (2013). Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. Organic CHEMISTRY. [Link]
-
SEARCH. (n.d.). Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives. SEARCH. [Link]
-
M/s. Arvee Laboratories (India) Pvt. Ltd. (2017, January 18). Annexure-I List of Products. [Link]
- Google Patents. (n.d.). Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. CN101234993B.
-
PubChem. (n.d.). 5-Aminoisophthalic acid. PubChem. [Link]
- Google Patents. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. CN113200883B.
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
IOSR Journal. (2019, June 22). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal. [Link]
-
Wikipedia. (n.d.). Isophthalic acid. Wikipedia. [Link]
- Google Patents. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids. US5703274A.
-
National Institutes of Health. (n.d.). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. PMC. [Link]
-
TREA. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids. TREA. [Link]
-
Scholar. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Scholar. [Link]
-
ResearchGate. (2021, March 18). (PDF) Synthesis and Characterization of some Dicarboxylic Acid Monomers. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021, July 31). 18.11: Dicarboxylic Acids. Chemistry LibreTexts. [Link]
-
YouTube. (2022, June 6). Condensation polymerisation - diamine and dicarboxylic acid polymers. YouTube. [Link]
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Technical Support Center: Purification of 5-Acetamidobenzene-1,3-dicarboxylic Acid by Sublimation
Welcome to the technical support resource for the purification of 5-acetamidobenzene-1,3-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into utilizing vacuum sublimation for achieving high purity of this compound. We will move beyond simple procedural steps to explain the underlying principles and causality, enabling you to troubleshoot and optimize the process effectively.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum sublimation the preferred method for purifying this compound?
A: this compound is an aromatic carboxylic acid with a high molecular weight and strong intermolecular forces (hydrogen bonding), resulting in a very high boiling point (estimated at 571.2°C at 760 mmHg) and a high melting point, similar to its parent compound, isophthalic acid (MP 345-348°C).[1][2] Heating the compound to its atmospheric boiling point would lead to significant thermal decomposition.[3][4]
Sublimation allows for the transition of a solid directly to a gas, bypassing the liquid phase.[5] Performing this under vacuum significantly lowers the temperature required for this phase transition.[6][7] This makes vacuum sublimation an ideal technique for purifying thermally sensitive organic solids like this one, as it effectively separates the volatile target compound from non-volatile impurities (e.g., salts, baseline starting materials, or polymerization byproducts) without causing degradation.[6] Furthermore, it is a solvent-free method, which prevents the introduction of new impurities and simplifies downstream processing.[5][7]
Q2: What are the critical parameters I need to control during the sublimation process?
A: The success of the purification hinges on the precise control of three key parameters:
-
Temperature: The temperature must be high enough to provide sufficient vapor pressure for the this compound to sublime at a reasonable rate but low enough to prevent thermal decomposition.[3]
-
Pressure (Vacuum): A deep vacuum is essential to lower the sublimation temperature into a non-destructive range. The lower the pressure, the more readily the compound will sublime.[7]
-
Condenser Surface Temperature (Cold Finger): The "cold finger" must be significantly cooler than the sublimation temperature to ensure efficient deposition and crystallization of the gaseous product, preventing it from being drawn into the vacuum pump.[6]
Q3: What are the likely impurities in my crude sample?
A: The synthesis of this compound typically involves the nitration of isophthalic acid, followed by reduction of the nitro group to an amine, and subsequent acylation.[8] Therefore, common impurities may include:
-
Starting Materials: Unreacted 5-aminoisophthalic acid or isophthalic acid.
-
Byproducts: Side-products from the nitration, reduction, or acylation steps.
-
Inorganic Salts: Residual salts from pH adjustments or reaction workups. Most of these impurities are non-volatile under the conditions used for sublimation and will remain in the sublimation pot, making this purification technique highly effective.
Troubleshooting Guide: Diagnosing & Solving Common Issues
This section addresses specific problems you may encounter during the experiment.
Q: My sublimation yield is extremely low or non-existent. What is causing this?
A: This is a common issue with several potential root causes.
-
Inadequate Vacuum: The most frequent cause is a poor vacuum. A leak in the system will raise the pressure, thereby increasing the temperature required for sublimation to a point that may not be reached or may cause decomposition.
-
Solution: Check all joints for proper sealing. Lightly grease all ground glass joints to ensure a tight fit; the grease should appear transparent and uniform around the joint.[9][10] Listen for a hissing sound, which indicates a leak.[9][10] Ensure your vacuum pump is operating correctly and is capable of reaching the required pressure (<0.1 mmHg).
-
-
Temperature Too Low: You may not be providing enough thermal energy for the compound to achieve significant vapor pressure.
-
Solution: Gradually increase the temperature of the heating bath in 5-10°C increments. Monitor the cold finger for the first signs of crystal formation.
-
-
Decomposition: If the temperature is too high, the compound may be decomposing instead of subliming.
-
Solution: See the troubleshooting point below regarding discoloration. If decomposition is suspected, lower the temperature and attempt to improve the vacuum.
-
Q: The sublimed product on the cold finger is discolored (yellow, brown, or black). What went wrong?
A: Discoloration is a clear indicator of thermal decomposition. The acetamide and carboxylic acid functional groups can degrade at excessive temperatures.[3][11]
-
Cause: The sublimation temperature is too high for the pressure you have achieved.
-
Solution 1: Immediately reduce the heating temperature. The goal is to find the lowest possible temperature at which sublimation occurs at a reasonable rate.
-
Solution 2: Improve the vacuum. A lower system pressure will allow you to perform the sublimation at a lower, safer temperature.[7]
-
Solution 3 (Fractional Sublimation): If you have a volatile, colored impurity, you may need to perform a fractional sublimation. This involves holding the temperature at a lower point to sublime the more volatile impurity first, cleaning the apparatus, and then proceeding at a higher temperature to sublime your target compound.[12]
-
Q: My purified product is falling off the cold finger. How can I prevent this?
A: This can be frustrating as it leads to product loss and re-contamination.
-
Cause 1: Abrupt Pressure Change: The most common reason is venting the apparatus to atmospheric pressure too quickly. The sudden rush of air will dislodge the delicate crystals.[9][10]
-
Solution: Once the sublimation is complete and the apparatus has cooled to room temperature, vent the system very slowly. Use a needle valve or slowly open the stopcock to allow air to enter gradually over several minutes.
-
-
Cause 2: Vibrations: Mechanical vibrations from the vacuum pump or other nearby equipment can shake the crystals loose.
-
Solution: Place the sublimation apparatus on a stable surface. Use thick-walled, flexible vacuum tubing to connect to the pump, which helps dampen vibrations.[9]
-
-
Cause 3: Moisture: Condensation on the cold finger before applying vacuum can create a wet surface that crystals do not adhere to well.[9][10]
-
Solution: Always apply the vacuum before starting the flow of coolant to the cold finger. This ensures any residual moisture in the apparatus is removed first.[10]
-
Q: Material is depositing on the cooler upper walls of the sublimation vessel instead of the cold finger. Why?
A: This indicates an inadequate temperature gradient between your subliming material and the collection surface.
-
Cause: The cold finger is not cold enough, or the walls of the vessel are too cool.
-
Solution 1: Ensure a continuous and sufficient flow of coolant through the cold finger. If using tap water, check for pressure fluctuations. For very low-temperature sublimation, a refrigerated circulator or a dry ice/acetone slurry may be necessary.[9]
-
Solution 2: Gently warm the outer walls of the sublimation apparatus with a heat gun to encourage the material to migrate towards the colder surface of the finger.[9][10] Be careful not to overheat and cause decomposition.
-
Below is a troubleshooting logic diagram to guide your decision-making process.
Caption: Troubleshooting Decision Tree for Sublimation.
Experimental Protocol: Vacuum Sublimation
This protocol provides a detailed, step-by-step methodology for the purification.
1. Preparation:
-
Ensure the crude this compound is completely dry. If necessary, dry it in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight to remove residual solvents or moisture, which can interfere with the sublimation process.[13]
-
Thoroughly clean and dry all parts of the sublimation apparatus.
2. Apparatus Assembly:
-
Place a small amount (0.5 - 2.0 g) of the crude, dry material into the bottom of the sublimation vessel.
-
Lightly apply vacuum grease to the ground glass joint(s) of the apparatus.
-
Insert the cold finger into the vessel, twisting gently to spread the grease into a thin, transparent seal.[12]
-
Secure the assembled apparatus with a clamp to a retort stand.
3. Execution of Sublimation:
-
Connect the vacuum arm of the apparatus to a vacuum trap (preferably cooled with liquid nitrogen or a dry ice/acetone bath) and then to a high-vacuum pump using thick-walled tubing.[9][12]
-
Apply the vacuum. The system pressure should drop to below 0.1 mmHg. Allow the system to pump down for 10-15 minutes before proceeding.
-
Begin cooling the cold finger. Start the flow of coolant (e.g., circulating water) through the condenser.[9] It is critical to apply vacuum before cooling to prevent atmospheric moisture from condensing on the finger.[10]
-
Begin heating. Place the sublimation vessel in a heating bath (oil or sand bath) and begin to heat gently and gradually. Use a thermometer to monitor the bath temperature.
-
Monitor the apparatus closely. You should begin to see crystals forming on the cold finger as the sublimation temperature is reached. Maintain the temperature that allows for a steady rate of sublimation without causing discoloration.
-
Continue the process until a sufficient amount of material has collected on the cold finger and the rate of sublimation slows significantly.
4. Shutdown and Product Collection:
-
Turn off the heater and remove the heating bath, allowing the apparatus to cool completely to room temperature while still under vacuum.
-
Turn off the coolant flow to the cold finger.
-
Slowly and carefully vent the system to return it to atmospheric pressure. An abrupt influx of air will dislodge your purified product.[10]
-
Carefully remove the cold finger from the apparatus.
-
Scrape the pure, crystalline product from the cold finger onto a pre-weighed piece of glassine paper using a clean spatula.
-
Determine the yield and characterize the product for purity (e.g., via melting point, NMR, or HPLC).
Caption: Experimental Workflow for Vacuum Sublimation.
Data Presentation: Recommended Operating Parameters
The optimal conditions for sublimation are highly dependent on the efficiency of your vacuum system. The following table provides recommended starting points. Empirical optimization is crucial for the best results.
| Parameter | Recommended Value / Range | Rationale & Key Considerations |
| Sample Mass | 0.5 - 2.0 g | Sublimation is most effective on a smaller scale; mechanical losses are minimized. |
| System Pressure | < 0.1 mmHg | Essential for lowering the sublimation temperature to prevent thermal decomposition.[6] |
| Heating Bath Temp. | Start: 180°CRange: 180 - 240°C | This is an estimated range. Start low and increase gradually until sublimation begins. The actual temperature will depend on the achieved vacuum. |
| Cold Finger Coolant | Circulating Water (5-15°C) | Provides a sufficient temperature differential for efficient deposition of the product.[9] |
| Sublimation Time | 1 - 4 hours | Highly dependent on scale, temperature, and pressure. Monitor visually. |
References
-
Chemistry LibreTexts. (2022, April 7). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.28: Vacuum Sublimation. [Link]
-
Impressions Magazine. (2016, January 19). Troubleshooting Sublimation. [Link]
-
3D Sublimation Vacuum Heat Press Manual. (2026, January 6). Operation, Settings & Troubleshooting. [Link]
-
Hey, Let's Make Stuff. (2025, May 8). Troubleshooting Sublimation Printing. [Link]
-
University of Calgary. Sublimation. [Link]
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PubChem. This compound. [Link]
-
The Country Chic Cottage. (2021, September 27). 10 Common Sublimation Printing Problems and How to Solve Them. [https://www.youtube.com/watch?v=F2u ShanbFk]([Link] ShanbFk)
-
Craft Room Time. (2023, September 26). Solving Sublimation Mysteries: The Ultimate Troubleshooting Guide. [Link]
-
PYD Life. Troubleshooting Sublimation Printing. [Link]
-
NileRed. (2022, April 11). How to perform a vacuum sublimation | Quick guide. [Link]
-
ResearchGate. (2025, August 7). Decomposition of acetamide and formamide in pressurized hot water. [Link]
- Google Patents.
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. [Link]
-
Innovation.world. Purification By Sublimation. [Link]
-
Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. [Link]
-
University of Toronto Scarborough. Sublimation Theory. [Link]
-
RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
-
ResearchGate. (PDF) Pyrolysis of Carboxylic Acids. [Link]
-
Wikipedia. Aldehyde. [Link]
-
Global Electronics Association. Sublimation of Two Dicarboxylic Acids Used in Solder Pastes. [Link]
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preventing decomposition during the synthesis of dicarboxylic acids
A-Level Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for dicarboxylic acid synthesis. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges, specifically focusing on the prevention of product decomposition. As experienced researchers know, the synthesis of dicarboxylic acids, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This resource aims to provide not only solutions but also the underlying chemical principles to empower you to optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding decomposition during dicarboxylic acid synthesis.
Q1: What are the primary drivers of decomposition in dicarboxylic acid synthesis?
A: Decomposition of dicarboxylic acids during synthesis is primarily driven by two factors: thermal stress and oxidative side reactions. Thermal decomposition often leads to decarboxylation, the loss of CO2, which is a well-documented phenomenon for carboxylic acids.[1][2] Shorter-chain dicarboxylic acids are particularly susceptible to this.[3] Oxidative side reactions, especially in syntheses involving strong oxidizing agents like ozone or potassium permanganate, can lead to unwanted cleavage of the carbon backbone, resulting in a mixture of shorter-chain acids and other byproducts.[4]
Q2: My primary issue is decarboxylation. At what point in my process is this most likely to occur?
A: Decarboxylation is most prevalent under conditions of high heat.[5] This can occur during the reaction itself if excessive temperatures are used, or during downstream processing such as distillation for purification. The stability of dicarboxylic acids to thermal decomposition varies with chain length.[3] For instance, malonic acid and its derivatives are known to readily decarboxylate upon heating.[6] It is crucial to carefully control the temperature throughout the synthesis and purification process.
Q3: I'm observing a complex mixture of byproducts in my final product. What could be the cause?
A: A complex byproduct profile often points towards non-selective oxidation or cleavage reactions.[7] This is a common issue in syntheses that rely on the oxidative cleavage of cyclic alkenes or alkanes.[8][9] The choice of oxidant and the precise control of reaction conditions are paramount. For example, in the synthesis of adipic acid from cyclohexane, over-oxidation can lead to the formation of glutaric and succinic acids.[10][11] Inadequate control of reaction stoichiometry and temperature can exacerbate this issue.
Q4: Can my purification method contribute to decomposition?
A: Absolutely. As mentioned, high-temperature distillation can induce thermal decomposition.[12] Furthermore, purification methods involving strongly acidic or basic conditions can catalyze side reactions if the target dicarboxylic acid is sensitive to such environments. It is essential to select a purification strategy that is compatible with the stability of your product. Techniques like crystallization, extraction, and chromatography under mild conditions are often preferred.[13][14][15]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to tackling decomposition during your synthesis.
Issue 1: Low Yield Due to Suspected Decarboxylation
Symptoms:
-
Lower than expected isolated yield of the target dicarboxylic acid.
-
Gas evolution (CO2) observed during the reaction or workup.
-
Presence of monocarboxylic acids or shorter-chain dicarboxylic acids in the crude product, confirmed by techniques like GC-MS or NMR.
Root Cause Analysis & Corrective Actions:
The underlying cause is the thermal instability of the carboxyl groups, leading to the elimination of carbon dioxide.[16][17] The propensity for this reaction is influenced by the molecular structure and the reaction conditions.
Workflow for Troubleshooting Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
In-Depth Protocol: Temperature Optimization
A systematic approach to optimizing the reaction temperature is crucial.[18]
Step-by-Step Methodology:
-
Establish a Baseline: Conduct the reaction at the temperature reported in the literature or your standard protocol. Analyze the yield and purity of the product.
-
Incremental Reduction: In subsequent experiments, reduce the reaction temperature in 5-10°C increments.
-
Analyze and Compare: After each experiment, carefully analyze the product mixture for the target dicarboxylic acid and any decarboxylated byproducts.
-
Identify the Optimal Range: Determine the temperature range that provides the best balance between reaction rate and minimal decomposition.
| Parameter | High Temperature (e.g., 150°C) | Moderate Temperature (e.g., 120°C) | Low Temperature (e.g., 90°C) |
| Reaction Rate | Fast | Moderate | Slow |
| Decarboxylation | Significant | Moderate | Minimal |
| Yield of Target Acid | Low | High | High (but longer reaction time) |
| Purity | Low | High | High |
Table 1: Effect of Temperature on Dicarboxylic Acid Synthesis
Issue 2: Formation of Multiple Byproducts from Oxidative Cleavage
Symptoms:
-
A complex mixture of products is observed in the crude reaction mixture.
-
The desired dicarboxylic acid is present, but contaminated with shorter-chain dicarboxylic acids, aldehydes, or ketones.
-
Difficulty in isolating the pure product.
Root Cause Analysis & Corrective Actions:
This issue typically arises from a lack of selectivity in the oxidation step.[9] Strong oxidants can attack multiple sites on the substrate molecule, leading to a variety of cleavage products.
Strategies for Improving Selectivity:
-
Choice of Oxidant: The choice of oxidizing agent is critical. For the cleavage of alkenes, ozonolysis followed by an oxidative workup is a common method.[4][19] However, the conditions of the workup can influence the final product distribution. The use of milder, more selective oxidizing systems, such as those based on ruthenium or osmium catalysts, can be beneficial.[8]
-
Catalyst Systems: The use of specific catalysts can direct the oxidation to the desired pathway. For example, phase-transfer catalysts can be employed to improve the selectivity of permanganate oxidations.
-
Stoichiometric Control: Precise control over the stoichiometry of the oxidant is essential. An excess of the oxidizing agent will invariably lead to over-oxidation and the formation of byproducts.
Experimental Workflow for Optimizing Oxidant Stoichiometry
Caption: Workflow for optimizing oxidant stoichiometry.
Issue 3: Decomposition During Workup and Purification
Symptoms:
-
Good initial yield in the crude reaction mixture, but significant loss of product during purification.
-
Discoloration or degradation of the product during distillation or crystallization from hot solvents.
-
Changes in the product's analytical data (e.g., melting point, NMR spectrum) after purification.
Root Cause Analysis & Corrective Actions:
Decomposition during workup is often due to a combination of thermal stress and exposure to reactive species.
Mitigation Strategies:
-
Aqueous Workup: When performing an aqueous workup, it is important to minimize the time the dicarboxylic acid is in contact with strongly acidic or basic solutions, especially at elevated temperatures. Neutralizing the reaction mixture to an appropriate pH before extraction can be beneficial.
-
Purification Method Selection:
-
Crystallization: This is often the preferred method for purifying solid dicarboxylic acids. The choice of solvent is critical to ensure good recovery and effective removal of impurities.
-
Vacuum Distillation: For liquid dicarboxylic acids, distillation under reduced pressure is essential to lower the boiling point and minimize thermal decomposition.[12]
-
Chromatography: While more resource-intensive, column chromatography can be an excellent method for separating the target dicarboxylic acid from closely related impurities.
-
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Crystallization | Scalable, cost-effective, high purity achievable. | Can have lower recovery, solvent selection is key. | Solid, thermally stable dicarboxylic acids. |
| Vacuum Distillation | Effective for removing non-volatile impurities. | Can cause thermal decomposition, even under vacuum. | Liquid, thermally stable dicarboxylic acids. |
| Column Chromatography | High resolution, good for complex mixtures. | Less scalable, solvent-intensive, can be costly. | Small-scale purification, separation of isomers. |
Table 2: Comparison of Purification Methods for Dicarboxylic Acids
Section 3: Advanced Strategies for Preventing Decomposition
For particularly sensitive substrates or when very high purity is required, more advanced techniques may be necessary.
Use of Protective Groups
In multi-step syntheses, it may be advantageous to protect one or both of the carboxylic acid functionalities to prevent them from participating in unwanted side reactions.[20][21]
Common Protective Groups for Carboxylic Acids:
-
Methyl or Ethyl Esters: These are common and robust protecting groups. They are typically removed by acid- or base-catalyzed hydrolysis.[22]
-
tert-Butyl Esters: These are readily cleaved under mildly acidic conditions, which can be advantageous if other functional groups in the molecule are base-sensitive.[23]
-
Benzyl Esters: A key advantage of benzyl esters is that they can be removed by hydrogenolysis, which is a very mild deprotection method.[23]
Logical Relationship for Protective Group Strategy
Caption: Logic for using protective groups.
Protocol: Benzyl Ester Protection and Deprotection
Protection:
-
Dissolve the dicarboxylic acid in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) and benzyl bromide.
-
Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the resulting dibenzyl ester.
Deprotection:
-
Dissolve the dibenzyl ester in a solvent such as ethanol or ethyl acetate.
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and remove the solvent to obtain the pure dicarboxylic acid.
By implementing these troubleshooting strategies and considering advanced techniques when necessary, researchers can significantly improve the yield and purity of their dicarboxylic acid syntheses, minimizing the frustrating effects of decomposition.
References
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- Towards sustainable long-chain dicarboxylic acid production: challenges and opportunities. (n.d.).
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- An Eclectic Review on Dicarboxylic Acid Production Through Yeast Cell Factories and Its Industrial Prominence - PubMed. (2024, April 20).
- Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). (n.d.).
- An Eclectic Review on Dicarboxylic Acid Production Through Yeast Cell Factories and Its Industrial Prominence | Request PDF - ResearchGate. (2024, April 20).
- Thermal Decomposition ( Dicarboxylic Acid ) | Baba HSP - YouTube. (2023, May 26).
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- Decarboxylation - Wikipedia. (n.d.).
- Pyrolysis of Carboxylic Acids - ResearchGate. (n.d.).
- Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22).
- Kawamura, K., & Kaplan, I. R. (1987). Dicarboxylic acids generated by thermal alteration of kerogen and humic acids. Geochimica et Cosmochimica Acta, 51(12), 3201-3207.
- Optimizing reaction conditions for coupling to carboxylic acids - Benchchem. (n.d.).
- Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism - Allen. (n.d.).
- Synthesis of carboxylic acids by oxidation of alkenes - Organic Chemistry Portal. (n.d.).
- Chemistry Decarboxylation Reaction - sathee jee - IIT Kanpur. (n.d.).
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- Decarboxylation - Master Organic Chemistry. (2022, May 20).
- The progress and challenges in dicarboxylation with CO2 | Request PDF - ResearchGate. (n.d.).
- Towards sustainable long-chain dicarboxylic acid production: challenges and opportunities. (2025, December 30). World Journal of Microbiology and Biotechnology, 42(1), 16.
- Onwumere, F. C., & Chinonye, I. I. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 12(6), 48-54.
- Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - NIH. (n.d.).
- Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis - MDPI. (n.d.).
- Purification and separation of dicarboxylic acids - Google Patents. (n.d.).
- Glutaric acid - Wikipedia. (n.d.).
- Vandeputte, M., Diependaele, E., Van Eupen, A., Lee, J., Cornet, I., & Van Bogaert, I. N. A. (2025). Towards sustainable long-chain dicarboxylic acid production: challenges and opportunities. World Journal of Microbiology and Biotechnology, 42(1), 16.
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).
- Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps. (n.d.).
- Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
- dM-Dim for Carboxylic Acid Protection - PMC - NIH. (2018, March 27).
- How can I purify carboxylic acid? - ResearchGate. (2013, September 20).
- Glutaric acid synthesis - ChemicalBook. (n.d.).
- WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE - WIPO Patentscope. (n.d.).
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- Guengerich, F. P. (1987). Oxidative cleavage of carboxylic esters by cytochrome P-450. Journal of Biological Chemistry, 262(18), 8459-8462.
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- GLUTARIC ACID - Ataman Kimya. (n.d.).
- Optimization of decarboxylation reaction. | Download Scientific Diagram - ResearchGate. (n.d.).
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- A Brief Introduction to Chemical Reaction Optimization - ACS Publications. (n.d.).
- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - MDPI. (n.d.).
- Ghosal, M., Sinha, B., & Bagchi, P. (1971). Synthesis of the Dicarboxylic Acid C12H14O4—Degradation Product of Picrotoxin. The Journal of Organic Chemistry, 36(20), 2974-2976.
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Technical Support Center: Navigating the Challenges of Large-Scale Dicarboxylic Acid Production
Welcome to the technical support center for the large-scale production of dicarboxylic acids (DCAs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and scale-up of DCAs. Our goal is to equip you with the expertise and practical insights needed to overcome experimental hurdles and achieve efficient, sustainable, and economically viable production.
Dicarboxylic acids are crucial building blocks for a vast array of products, including polymers, lubricants, adhesives, and pharmaceuticals.[1][2][3] However, transitioning from laboratory-scale synthesis to industrial production presents a unique set of challenges. This guide is structured to address these issues head-on, providing not just solutions, but also the scientific reasoning behind them.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your large-scale production campaigns.
Section 1: Chemo-Catalytic Synthesis Issues
Question: We are observing a rapid decline in catalyst activity and selectivity during our dicarboxylic acid synthesis. What are the likely causes and how can we mitigate this?
Answer:
Catalyst deactivation is a critical challenge in large-scale chemical processes. The primary culprits are typically poisoning, fouling, thermal degradation, and leaching of the active species.[4][5]
Potential Causes and Solutions:
-
Catalyst Poisoning: Impurities in your feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of your catalyst.
-
Troubleshooting Steps:
-
Feedstock Analysis: Conduct a thorough analysis of your feedstock to identify potential poisons.
-
Feedstock Pre-treatment: Implement a pre-treatment protocol to remove identified impurities. This could involve techniques like adsorption or reactive scavenging.
-
-
-
Fouling by Coke Formation: Heavy carbonaceous byproducts, often referred to as "coke," can deposit on the catalyst surface, blocking active sites and pores.[4] This is particularly common in high-temperature reactions.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation.
-
Catalyst Regeneration: Implement a regeneration cycle for your catalyst. This often involves a controlled oxidation (burn-off) of the coke deposits.
-
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of your catalyst to agglomerate into larger ones, reducing the active surface area.[4]
-
Troubleshooting Steps:
-
Select a Thermally Stable Catalyst: Choose a catalyst with a support material that is stable at your operating temperatures.
-
Control Exotherms: Implement efficient heat management systems in your reactor to prevent temperature spikes.
-
-
-
Leaching of Active Species: In liquid-phase reactions, the active metal components of a heterogeneous catalyst can sometimes dissolve into the reaction medium.
-
Troubleshooting Steps:
-
Catalyst Support Modification: Modifying the catalyst support to enhance its interaction with the active metal can reduce leaching.
-
pH Control: In aqueous systems, maintaining an optimal pH can minimize the solubility of the active species.
-
-
Experimental Protocol: Catalyst Regeneration via Controlled Oxidation
-
Reactor Purge: After the reaction cycle, purge the reactor with an inert gas (e.g., nitrogen) to remove any residual reactants and products.
-
Temperature Ramp: Gradually increase the reactor temperature to the target regeneration temperature (typically 300-500°C, catalyst dependent) under a low flow of inert gas.
-
Controlled Air/Oxygen Introduction: Introduce a controlled, dilute stream of air or an oxygen/nitrogen mixture into the reactor. The oxygen concentration should be carefully controlled (e.g., 1-5%) to prevent a runaway temperature excursion.
-
Monitor Combustion: Monitor the reactor outlet for CO and CO2 to track the progress of coke combustion. The temperature should be carefully monitored and controlled.
-
Hold at Temperature: Maintain the regeneration temperature until the CO and CO2 levels in the off-gas return to baseline, indicating that the coke has been removed.
-
Cool Down: Cool the reactor down to the reaction temperature under an inert gas flow.
Question: Our reaction is suffering from low yields and the formation of numerous byproducts. How can we improve the selectivity towards the desired dicarboxylic acid?
Answer:
Low selectivity is often a result of suboptimal reaction conditions or an inappropriate catalyst choice. The key is to favor the kinetic and thermodynamic pathways that lead to your desired product.
Potential Causes and Solutions:
-
Incorrect Catalyst: The chosen catalyst may not be selective for the desired transformation.
-
Troubleshooting Steps:
-
Catalyst Screening: If possible, screen a variety of catalysts with different active metals and support materials.
-
Literature Review: Consult the scientific literature for catalysts that have been successfully used for similar reactions.
-
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reactant concentrations play a crucial role in determining reaction selectivity.
-
Troubleshooting Steps:
-
Design of Experiments (DoE): Utilize a DoE approach to systematically vary reaction parameters and identify the optimal conditions for selectivity.
-
Residence Time: In a continuous flow reactor, adjusting the residence time can favor the formation of the desired product over subsequent side reactions.
-
-
-
Presence of Water: In some reactions, the presence of water, even in small amounts, can lead to hydrolysis and other unwanted side reactions.[6][7]
-
Troubleshooting Steps:
-
Use of Anhydrous Solvents: Ensure that all solvents and reagents are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Diagram: Factors Influencing Dicarboxylic Acid Synthesis Selectivity
Caption: Key parameters influencing selectivity in DCA synthesis.
Section 2: Biocatalytic Production Hurdles
Question: Our microbial fermentation for dicarboxylic acid production is showing low titers and productivity. What are the common bottlenecks in biocatalytic routes?
Answer:
Biocatalytic production of dicarboxylic acids, while offering a greener alternative, faces its own set of challenges, primarily related to microbial strain performance and fermentation conditions.[1][2]
Potential Causes and Solutions:
-
Product Inhibition/Toxicity: The dicarboxylic acid product itself can be inhibitory or toxic to the microbial cells at high concentrations, limiting the achievable titer.[8][9]
-
Troubleshooting Steps:
-
In Situ Product Removal (ISPR): Implement an ISPR strategy, such as liquid-liquid extraction or membrane separation, to continuously remove the dicarboxylic acid from the fermentation broth.[10][11]
-
Strain Engineering: Engineer the microbial strain to have a higher tolerance to the dicarboxylic acid product. This can involve modifying cell membranes or overexpressing efflux pumps.[9]
-
-
-
Sub-optimal Fermentation Conditions: Factors such as pH, temperature, and oxygen supply are critical for optimal microbial growth and product formation.
-
Troubleshooting Steps:
-
Process Optimization: Systematically optimize fermentation parameters using a bioreactor with precise control over pH, temperature, and dissolved oxygen.
-
Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain the substrate concentration at an optimal level and avoid substrate inhibition.[12]
-
-
-
Metabolic Pathway Inefficiencies: The metabolic pathway leading to the dicarboxylic acid may have bottlenecks that limit the overall flux.
-
Troubleshooting Steps:
-
Metabolic Engineering: Use metabolic engineering techniques to overexpress key enzymes in the pathway or to block competing pathways that divert carbon away from your product.[2]
-
Enzyme Engineering: The catalytic efficiency of enzymes in the pathway can sometimes be improved through protein engineering.[13]
-
-
Diagram: Workflow for Troubleshooting Low Biocatalytic Titers
Caption: A logical workflow for addressing low titers in biocatalytic DCA production.
Section 3: Downstream Processing and Purification
Question: We are struggling to achieve the required purity of our dicarboxylic acid. What are effective large-scale purification strategies?
Answer:
Downstream processing can account for a significant portion of the total production cost, and achieving high purity is often a major challenge, especially from complex biological matrices.[14]
Effective Purification Strategies:
| Purification Technique | Principle | Advantages | Disadvantages |
| Crystallization | Separation based on differences in solubility. | Can achieve high purity; scalable. | Yield losses in the mother liquor; may require multiple recrystallization steps. |
| Distillation | Separation based on differences in boiling points. | Effective for volatile compounds; well-established technology. | Not suitable for thermally labile compounds; can be energy-intensive. |
| Liquid-Liquid Extraction | Separation based on differential partitioning between two immiscible liquid phases.[15][16] | Can handle large volumes; can be made continuous. | Requires large volumes of solvents; solvent recovery is necessary. |
| Membrane Filtration | Separation based on size exclusion (e.g., nanofiltration, reverse osmosis). | Can concentrate the product and remove salts; operates at ambient temperature. | Membrane fouling can be an issue; may not provide sufficient selectivity for closely related impurities. |
| Chromatography | Separation based on differential adsorption to a stationary phase. | Can achieve very high purity. | Can be expensive to scale up; often used as a final polishing step. |
Experimental Protocol: Two-Step Purification via Extraction and Crystallization
-
pH Adjustment: Adjust the pH of the aqueous solution containing the dicarboxylic acid to below its pKa to ensure it is in its protonated, less polar form.
-
Liquid-Liquid Extraction:
-
Choose an appropriate organic solvent in which the dicarboxylic acid is soluble but the impurities are not (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mix the aqueous solution with the organic solvent in a suitable extractor.
-
Allow the phases to separate and collect the organic phase containing the dicarboxylic acid.
-
Repeat the extraction on the aqueous phase to maximize recovery.
-
-
Solvent Removal: Remove the organic solvent from the combined extracts using a rotary evaporator or a falling film evaporator at a larger scale.
-
Crystallization:
-
Dissolve the crude dicarboxylic acid in a minimal amount of a suitable hot solvent.
-
Slowly cool the solution to induce crystallization. The rate of cooling will affect the crystal size and purity.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the main sustainability challenges in large-scale dicarboxylic acid production?
A1: The primary sustainability challenges depend on the production route. For chemo-catalytic routes, the reliance on fossil fuel-based feedstocks and the use of harsh reaction conditions are major concerns.[1] For biocatalytic routes, the key challenges include the use of food-grade sugars as feedstocks, which can compete with food production, and the energy-intensive nature of downstream processing to separate the product from dilute aqueous solutions.[10][11] A growing area of research is the use of renewable, non-food feedstocks like lignocellulosic biomass or waste streams.[1][17][18]
Q2: How do I choose between a chemo-catalytic and a biocatalytic route for producing a specific dicarboxylic acid?
A2: The choice depends on several factors:
-
Product Complexity: For dicarboxylic acids with complex structures or specific stereochemistry, biocatalytic routes are often superior due to the high selectivity of enzymes.
-
Scale of Production: Chemo-catalytic routes are often more mature and can be easier to scale up for the production of bulk commodity dicarboxylic acids.
-
Feedstock Availability and Cost: The availability and cost of the required feedstock for each route will be a major economic driver.
-
Purity Requirements: The types of impurities generated in each process are different, which may influence the choice based on the ease of purification to meet final product specifications.
-
Environmental Regulations: Increasingly stringent environmental regulations may favor the adoption of greener biocatalytic processes.[19]
Q3: What are the key safety considerations for the large-scale production of dicarboxylic acids?
A3: Safety is paramount. Key considerations include:
-
Handling of Hazardous Materials: Many chemo-catalytic processes involve flammable solvents, corrosive acids or bases, and potentially toxic catalysts. Proper personal protective equipment (PPE), ventilation, and containment are essential.
-
High Pressure and Temperature: Many reactions are conducted at elevated pressures and temperatures, which requires robust reactor design and pressure relief systems.
-
Dust Explosions: Fine powders of dicarboxylic acids can pose a dust explosion hazard. Proper grounding and dust control measures are necessary.
-
Biocatalysis Safety: While generally safer, biocatalytic processes may involve genetically modified organisms (GMOs), which require specific containment and handling protocols.
References
-
Towards sustainable long-chain dicarboxylic acid production: challenges and opportunities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). ACS Omega. Retrieved January 16, 2026, from [Link]
-
Advances in bio-based production of dicarboxylic acids longer than C4. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Long Chain Dicarboxylic Acid Market Size, Share | CAGR of 7.3%. (n.d.). Precedence Research. Retrieved January 16, 2026, from [Link]
-
Towards sustainable long-chain dicarboxylic acid production: challenges and opportunities. (2025). World Journal of Microbiology and Biotechnology. Retrieved January 16, 2026, from [Link]
-
Towards sustainable long-chain dicarboxylic acid production: challenges and opportunities. (2025). Scilit. Retrieved January 16, 2026, from [Link]
-
Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. (2025). ACS Sustainable Chemistry & Engineering. Retrieved January 16, 2026, from [Link]
-
Production of Dicarboxylic Acid Platform Chemicals Using Yeasts: Focus on Succinic Acid. (n.d.). RepositóriUM - Universidade do Minho. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of some Dicarboxylic Acid Monomers. (2019). IOSR Journal. Retrieved January 16, 2026, from [Link]
-
Progress and challenges in dicarboxylation with CO2. (n.d.). National Science Open (NSO). Retrieved January 16, 2026, from [Link]
-
Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects. (2024). Journal of Agricultural and Food Chemistry. Retrieved January 16, 2026, from [Link]
-
Investigation on the sources and formation processes of dicarboxylic acids and related species in urban aerosol. (n.d.). Atmospheric Chemistry and Physics. Retrieved January 16, 2026, from [Link]
- Method for preparation of dicarboxylic acids from linear or cyclic saturated hydrocarbons by catalytic oxidation. (n.d.). Google Patents.
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 16, 2026, from [Link]
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Understanding biocatalyst inhibition by carboxylic acids. (2013). Frontiers. Retrieved January 16, 2026, from [Link]
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An eclectic review on dicarboxylic acid production through yeast cell factories and its. (n.d.). CERES Research Repository. Retrieved January 16, 2026, from [Link]
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Carboxylic Acid Concentration in Downstream Bioprocessing Using High-Pressure Reverse Osmosis. (n.d.). National Laboratory of the Rockies. Retrieved January 16, 2026, from [Link]
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A Downstream Processing Cascade for Separation of Caproic and Caprylic Acid from Maize Silage-Based Fermentation Broth. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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A Downstream Processing Cascade for Separation of Caproic and Caprylic Acid from Maize Silage-Based Fermentation Broth. (2021). Frontiers. Retrieved January 16, 2026, from [Link]
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PROCESS OF ALIPHATIC DICARBOXYLIC ACIDS PRODUCED BY BIOTECHNOLOGICAL PROCESSES. (2022). European Patent Office. Retrieved January 16, 2026, from [Link]
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Carboxylic Acid Concentration in Downstream Bioprocessing Using High-Pressure Reverse Osmosis. (2025). ACS Sustainable Chemistry & Engineering. Retrieved January 16, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 5-Acetamidoisophthalic Acid: An FTIR-Centric Comparative Analysis
In the landscape of pharmaceutical development and material science, the precise characterization of molecular building blocks is paramount. 5-Acetamidoisophthalic acid (C₁₀H₉NO₅), a derivative of isophthalic acid, serves as a crucial linker in the synthesis of metal-organic frameworks (MOFs) and as a key intermediate in the development of novel polymers and pharmaceutical compounds.[1] Its unique structure, featuring two carboxylic acid groups and an acetamido substituent on a benzene ring, imparts specific chemical properties that necessitate rigorous analytical verification.
This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) Spectroscopy as a primary tool for the characterization of 5-acetamidoisophthalic acid. Moving beyond a simple procedural outline, we will delve into the causality behind experimental choices and objectively compare FTIR's performance against other cornerstone analytical techniques: Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design a robust, multi-faceted analytical strategy for the unambiguous identification and quality assessment of this vital compound.
Part 1: The Vibrational Fingerprint: Characterization by FTIR Spectroscopy
FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique that probes the vibrational modes of a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their characteristic vibrations (stretching, bending, etc.). This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the confirmation of molecular identity. For a molecule like 5-acetamidoisophthalic acid, FTIR is exceptionally well-suited to confirm the presence of its defining carboxylic acid and amide functionalities.
Expertise in Practice: The "Why" Behind the FTIR Protocol
The chosen protocol must ensure that the resulting spectrum is a true and clear representation of the sample's vibrational modes. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. However, the traditional KBr (Potassium Bromide) pellet technique provides high-quality spectra for solid samples and is detailed here for its robustness.[2]
Experimental Protocol: FTIR Analysis via KBr Pellet
-
Sample and KBr Preparation (The Dryness Imperative):
-
Action: Gently grind ~1-2 mg of the 5-acetamidoisophthalic acid sample to a fine powder using an agate mortar and pestle.
-
Causality: Grinding ensures the sample is homogeneously dispersed within the KBr matrix, preventing uneven radiation scattering and producing a clearer spectrum.
-
Action: Separately, grind ~100-200 mg of spectroscopic grade KBr. It is crucial to heat the KBr in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator prior to use.
-
Causality: KBr is hygroscopic. Any absorbed water will introduce a very broad O-H stretching band around 3400 cm⁻¹, which can obscure the N-H and O-H signals from the actual sample. This drying step is a critical part of a self-validating protocol.
-
-
Homogenization:
-
Action: Add the powdered sample to the KBr in the mortar and mix thoroughly for several minutes.
-
Causality: The goal is to intimately mix the sample with the IR-transparent KBr matrix. Poor mixing leads to a sloping baseline and poorly resolved peaks.
-
-
Pellet Formation:
-
Action: Transfer the mixture to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a translucent pellet.
-
Causality: The pressure forces the KBr to cold-flow, encapsulating the sample in a solid matrix that is transparent to the IR beam. A translucent, not opaque, pellet indicates proper preparation.
-
-
Spectral Acquisition:
-
Action: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Action: Collect a background spectrum of the empty sample compartment.
-
Causality: This step is essential to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The instrument software will automatically subtract this background from the sample spectrum.
-
Action: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most routine characterization needs, balancing detail with acquisition time.
-
FTIR Workflow Diagram
Caption: Workflow for FTIR analysis of 5-acetamidoisophthalic acid using the KBr pellet method.
Interpreting the Spectrum of 5-Acetamidoisophthalic Acid
The FTIR spectrum provides a wealth of information. The key is to correlate the observed absorption bands with the specific functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for 5-Acetamidoisophthalic Acid |
| Carboxylic Acid (O-H) | O-H Stretch | 3300 - 2500 (very broad) | Confirms the presence of the two carboxylic acid groups. The broadness is due to extensive hydrogen bonding.[3] |
| Amide (N-H) | N-H Stretch | 3400 - 3200 (sharp/medium) | A key peak confirming the acetamido (-NHCOCH₃) group. Its position can be sensitive to hydrogen bonding. |
| Aromatic & Methyl (C-H) | C-H Stretch | 3100 - 3000 (Aromatic)3000 - 2850 (Methyl) | Indicates the benzene ring and the methyl group of the acetyl moiety. Often appears as weaker peaks on the shoulder of the broad O-H band. |
| Carboxylic Acid (C=O) | C=O Stretch | 1725 - 1680 | A very strong, sharp peak characteristic of the carbonyl in a hydrogen-bonded carboxylic acid dimer.[4] |
| Amide I (C=O) | C=O Stretch | 1680 - 1630 | A strong peak confirming the amide carbonyl. It is distinct from the carboxylic acid carbonyl. |
| Aromatic Ring | C=C Stretch | 1620 - 1450 | A series of peaks confirming the benzene ring skeleton. |
| Amide II | N-H Bend & C-N Stretch | 1570 - 1515 | Another key indicator of the secondary amide group. |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1440 - 1395 & 1320 - 1210 | These bands further support the presence of the carboxylic acid group. |
Part 2: A Comparative Framework: FTIR vs. Alternative Techniques
While FTIR is an excellent first-line technique, a comprehensive characterization relies on orthogonal methods that provide different and complementary information.
FTIR vs. Raman Spectroscopy
Raman spectroscopy also measures molecular vibrations but through a different physical principle: inelastic light scattering.[5] A key rule of thumb is that vibrations involving a significant change in polarizability (e.g., symmetric C=C stretches) are strong in Raman, while those with a large change in dipole moment (e.g., C=O stretches) are strong in FTIR. They are thus highly complementary.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | Verdict for 5-Acetamidoisophthalic Acid |
| Principle | IR Absorption | Inelastic Light Scattering | Complementary. |
| Key Signals | Strong for polar bonds (C=O, O-H, N-H). | Strong for non-polar, symmetric bonds (aromatic C=C). | Both are valuable. FTIR excels at identifying the carbonyls and hydroxyls, while Raman would provide a very clear fingerprint of the substituted benzene ring.[6] |
| Water Interference | Strong O-H signal from water can be problematic. | Water is a very weak Raman scatterer. | Raman is superior for analysis in aqueous solutions, though less relevant for this solid compound. |
| Sample Prep | KBr pellet or ATR. Can be sensitive to particle size. | Minimal; can be analyzed directly in glass vials. | Raman offers simpler sample handling. |
| Cost & Speed | Generally faster and lower cost. | Can be slower and instrumentation is often more expensive. | FTIR is more accessible for routine screening. |
Raman Spectroscopy Workflow Diagram
Caption: General workflow for Raman spectroscopic analysis of a solid sample.
FTIR vs. NMR Spectroscopy
NMR spectroscopy provides the definitive molecular structure by mapping the chemical environment and connectivity of magnetically active nuclei like ¹H and ¹³C.
| Feature | FTIR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Verdict for 5-Acetamidoisophthalic Acid |
| Information | Functional groups present. | Atomic connectivity, chemical environment, number of unique atoms. | NMR provides a complete structural map; FTIR confirms the pieces are present. |
| Isomer ID | Difficult to distinguish between isomers (e.g., 4- vs. 5-acetamidoisophthalic acid). | Easily distinguishes isomers based on unique proton and carbon chemical shifts and coupling patterns. | NMR is essential for unambiguous isomer identification.[7] |
| Quantitation | Generally non-quantitative without extensive calibration. | Inherently quantitative (peak integration is proportional to the number of nuclei). | NMR is superior for purity assessment and quantitative analysis. |
| Sensitivity | High (microgram to milligram scale). | Lower (milligram scale typically required). | FTIR is better for very small sample quantities. |
| Time/Cost | Fast (minutes per sample), lower instrument cost. | Slower (minutes to hours per sample), very high instrument cost. | FTIR is the go-to for high-throughput screening. |
NMR Spectroscopy Workflow Diagram
Caption: Standard workflow for acquiring an NMR spectrum.
FTIR vs. Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and fragmentation data that can hint at the molecule's structure.
| Feature | FTIR Spectroscopy | Mass Spectrometry (MS) | Verdict for 5-Acetamidoisophthalic Acid |
| Information | Functional groups. | Molecular weight and fragmentation patterns. | Highly complementary. MS confirms the mass; FTIR confirms the functional groups that make up that mass. |
| Molecular Formula | No direct information. | High-resolution MS (e.g., Q-TOF) can determine the exact elemental composition.[8] | MS is essential for confirming the molecular formula (C₁₀H₉NO₅). |
| Isomer ID | Difficult. | Can sometimes distinguish isomers if they produce unique fragmentation patterns, but often challenging. | Less reliable than NMR for isomer identification. |
| Sample State | Solid, liquid, or gas. | Requires sample to be ionized and introduced into a vacuum. | Sample introduction for MS is more complex. |
| Coupling | Can be coupled with chromatography (e.g., GC-FTIR). | Routinely coupled with chromatography (LC-MS, GC-MS) for mixture analysis. | LC-MS is a powerhouse for impurity profiling. |
Mass Spectrometry Workflow Diagram
Caption: A simplified workflow for mass spectrometry analysis.
Part 3: An Integrated Strategy for Complete Characterization
No single technique tells the whole story. A robust and self-validating characterization of 5-acetamidoisophthalic acid integrates these techniques in a logical sequence.
-
Initial Screening (FTIR): A newly synthesized batch should first be analyzed by FTIR. This is a rapid (~5-10 minute) check to confirm that the key functional groups (carboxylic acid, amide) have been successfully formed and that starting materials are absent.
-
Molecular Weight Confirmation (MS): Next, an aliquot should be subjected to high-resolution mass spectrometry. This analysis confirms that the product has the correct molecular weight (223.048 g/mol for the neutral molecule) and, therefore, the correct elemental formula.
-
Definitive Structural Elucidation (NMR): Finally, ¹H and ¹³C NMR spectroscopy should be performed. This is the ultimate arbiter of structure, confirming the substitution pattern on the aromatic ring and the connectivity of all atoms, definitively distinguishing the target molecule from any potential isomers.
Integrated Characterization Workflow
Caption: A logical, integrated workflow for the complete characterization of 5-acetamidoisophthalic acid.
Conclusion
FTIR spectroscopy stands as an indispensable tool for the characterization of 5-acetamidoisophthalic acid. Its speed, simplicity, and direct reporting on the molecule's key chemical functionalities make it the ideal first step in any analytical workflow. However, achieving the highest standards of scientific integrity requires acknowledging its limitations. For absolute certainty in structure and purity, a multi-technique approach is not just recommended, but essential. By logically combining the functional group information from FTIR, the molecular weight verification from mass spectrometry, and the definitive structural map from NMR, researchers can be fully confident in the identity and quality of their material, ensuring the success of their downstream applications in drug development and material science.
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A Comparative Guide to HPLC-Based Purity Determination of 5-Acetamidobenzene-1,3-dicarboxylic acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of 5-Acetamidobenzene-1,3-dicarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the analytical strategy, the rationale behind methodological choices, and presents a comparative framework for selecting the optimal approach based on specific laboratory needs, from high-throughput quality control to in-depth impurity profiling.
The Analytical Challenge: Understanding the Analyte
This compound is a polar aromatic compound containing two carboxylic acid functional groups and an acetamide group.[1][2] Its key physicochemical properties—multiple acidic protons (pKa values) and a strong UV chromophore—dictate the strategy for its separation and detection. The primary analytical challenge is to develop a method that can resolve the main component from structurally similar impurities, which may include starting materials, by-products (e.g., positional isomers), and degradation products. An effective HPLC method must precisely control the ionization state of the analyte and impurities to ensure reproducible retention and sharp peak shapes.
Primary Method: High-Resolution Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its versatility and robustness.[3][4] For this compound, an RP-HPLC method provides an excellent balance of resolution, sensitivity, and reliability.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecyl) column is the quintessential choice for retaining aromatic compounds. The long alkyl chains provide sufficient hydrophobicity to interact with the benzene ring of the analyte.
-
Mobile Phase: The key to analyzing acidic compounds like this is controlling the pH of the aqueous portion of the mobile phase. By setting the pH to approximately 3.0 with a phosphate buffer, we ensure that the carboxylic acid groups are protonated (non-ionized).[5] This suppresses silanol interactions on the silica backbone of the column and promotes retention by the C18 phase, leading to symmetrical peaks. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.[5]
-
Detection: The aromatic ring and amide functionality provide strong UV absorbance, making UV detection a simple and sensitive choice. A Diode Array Detector (DAD) is preferred to confirm peak purity and identity by spectral analysis.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase (70:30 Water:Acetonitrile).
-
Concentration: Prepare a stock solution of 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Procedure: Accurately weigh the sample, dissolve in a small amount of acetonitrile, and dilute to the final volume with the aqueous component of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Caption: Standard RP-HPLC workflow from sample preparation to final purity calculation.
Comparative Analysis with Alternative Methods
To provide a holistic view, the primary RP-HPLC method is compared against two alternatives: a high-throughput Ultra-Performance Liquid Chromatography (UPLC) method and an orthogonal method using a Phenyl-Hexyl stationary phase. Orthogonal methods, which use different separation mechanisms, are crucial for ensuring all potential impurities are detected.[6]
UPLC utilizes columns with sub-2 µm particles, enabling significantly faster analysis times and higher resolution without sacrificing performance—ideal for high-throughput environments. The principles are similar to HPLC, but the operational parameters are scaled.
-
Chromatographic System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% A to 50% A in 2 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation: Same as RP-HPLC method, with a final concentration of 0.1 mg/mL.
Caption: High-throughput UPLC workflow for rapid purity screening.
Employing a column with a different stationary phase provides an orthogonal separation mechanism. A Phenyl-Hexyl column offers unique selectivity for aromatic compounds through pi-pi interactions, in addition to hydrophobic interactions. This can resolve impurities that may co-elute with the main peak on a standard C18 column.
-
Chromatographic System:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% A / 20% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Same as primary RP-HPLC method.
Caption: Orthogonal HPLC workflow using a Phenyl-Hexyl column for alternative selectivity.
Performance Comparison and Discussion
The choice of method depends on the analytical objective. The data below represents typical performance characteristics for each method when analyzing a sample containing the main peak and a closely eluting impurity. All methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[7][8][9]
| Performance Metric | Primary RP-HPLC (C18) | Alternative 1: UPLC (C18) | Alternative 2: Phenyl-Hexyl |
| Analyte Retention Time | ~ 6.5 min | ~ 1.8 min | ~ 8.2 min |
| Resolution (Analyte/Impurity) | 2.5 | 3.0 | 4.5 |
| Peak Asymmetry (Tailing Factor) | 1.1 | 1.0 | 1.2 |
| Total Analysis Time | 10 min | 3 min | 15 min |
| Relative Solvent Consumption | Medium | Low | High |
| System Backpressure | ~ 120 bar | ~ 650 bar | ~ 110 bar |
| Best Use Case | Routine QC, Method Development | High-Throughput Screening | Impurity Profile Confirmation |
Discussion:
-
The Primary RP-HPLC method offers a reliable, robust, and well-understood separation. It meets typical system suitability criteria as defined by pharmacopeias like the USP, with good resolution and peak shape.[10][11] This method is ideal for standard quality control labs.
-
The UPLC method is the clear winner for speed and efficiency. The significantly reduced analysis time and lower solvent consumption make it perfect for screening large numbers of samples. The higher resolution is an added benefit, potentially revealing minor impurities missed by HPLC.[6] However, it requires a specialized UPLC system capable of handling high backpressures.
-
The Phenyl-Hexyl method demonstrates the power of orthogonal selectivity. The significant increase in resolution for the critical impurity pair highlights its utility. While slower, this method is invaluable during method development and for validating the primary method's specificity by demonstrating that no impurities are hidden under the main analyte peak.
Conclusion and Recommendations
For the routine purity determination of this compound, the Primary RP-HPLC method using a C18 column is the recommended starting point due to its robustness and accessibility. For laboratories focused on high-throughput analysis, transitioning this method to a UPLC platform will yield substantial gains in productivity and reduce operational costs. Finally, the use of an orthogonal Phenyl-Hexyl column should be considered an essential part of method validation and is highly recommended for in-depth stability studies or investigations into batch-to-batch variability where comprehensive impurity profiling is critical.[12]
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The Influence of Linker Functionalization in MOF Synthesis: 5-Acetamidobenzene-1,3-dicarboxylic Acid vs. Terephthalic Acid
A Comparative Guide for Researchers
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1] The ability to tune the structure and function of MOFs at the molecular level by judiciously selecting metal nodes and organic linkers is a key driver of this interest. This guide provides an in-depth comparison of two organic linkers used in MOF synthesis: the foundational and widely used terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) and the functionalized 5-Acetamidobenzene-1,3-dicarboxylic acid.
Terephthalic acid, a simple, linear dicarboxylate, has been instrumental in the development of numerous iconic MOFs, including the MOF-5 and UiO-66 series.[1][2] Its symmetrical structure often leads to highly porous and crystalline frameworks. In contrast, this compound introduces an acetamido functional group and alters the connectivity from a linear (para) to a bent (meta) geometry. This seemingly subtle modification can profoundly impact the resulting MOF's properties, including its topology, pore environment, and ultimately, its performance in various applications. This guide will explore these differences through a detailed analysis of their structural and chemical properties, supported by experimental insights.
Structural and Chemical Properties of the Linkers
The choice of an organic linker is a critical decision in the design of a MOF, dictating the framework's architecture and chemical functionality. The differences between terephthalic acid and this compound are fundamental to their role in MOF synthesis.
| Property | Terephthalic Acid (BDC) | This compound |
| Chemical Structure | ||
| IUPAC Name | Benzene-1,4-dicarboxylic acid | This compound |
| Molecular Formula | C₈H₆O₄ | C₁₀H₉NO₅ |
| Molar Mass | 166.13 g/mol | 223.18 g/mol |
| Carboxylate Position | Para (1,4) | Meta (1,3) |
| Functional Group | None | Acetamido (-NHCOCH₃) |
| Symmetry | High (D₂h) | Low (Cₛ) |
The linear geometry of terephthalic acid is conducive to the formation of highly symmetrical and extended porous networks.[1] In contrast, the meta-positioning of the carboxylate groups in this compound introduces a kink in the linker, which can lead to more complex and potentially interpenetrated framework topologies.
The presence of the acetamido group in this compound introduces a site for hydrogen bonding and other non-covalent interactions within the MOF pores. This functionalization can be leveraged to enhance the selective adsorption of specific molecules or to serve as a catalytic site.
Impact on MOF Properties: A Comparative Analysis
The structural and chemical disparities between these two linkers translate into significant differences in the properties of the resulting MOFs.
Porosity and Surface Area
MOFs derived from terephthalic acid, such as MOF-5, are renowned for their exceptionally high surface areas, with BET surface areas reported to range from 260 to 4400 m²/g.[1] This is largely a consequence of the rigid and linear nature of the BDC linker, which facilitates the formation of robust, open frameworks.
The introduction of a functional group, as in this compound, generally leads to a decrease in the specific surface area and total pore volume of the resulting MOF.[3] This is due to the increased mass and volume of the functionalized linker, which occupies space within the pores. However, this reduction in void space can be offset by the creation of a more tailored pore environment with specific functionalities.
Stability
The stability of a MOF is a critical parameter for its practical application. MOFs based on terephthalic acid exhibit a wide range of stabilities. For instance, MOF-5 is known to be sensitive to moisture, while UiO-66, also constructed from BDC, is celebrated for its exceptional thermal and chemical stability.[1]
Functionalization of the organic linker can influence the stability of the MOF. The presence of functional groups can sometimes lead to a slight decrease in thermal stability.[3][4] However, these groups can also introduce new interactions, such as hydrogen bonding, which can enhance the overall robustness of the framework.[3] The hydrolytic stability of a MOF can also be tuned through linker functionalization, with the introduction of hydrophobic or hydrophilic groups altering the material's interaction with water.[5]
Functionalization and Application
The key advantage of using a linker like this compound lies in the introduction of a functional group. The acetamido group can act as a hydrogen bond donor and acceptor, which can be exploited for selective gas adsorption or the recognition of specific guest molecules. The presence of such functional groups can significantly enhance the affinity of the MOF towards certain pollutants or pharmaceutical molecules.[4][6]
While terephthalic acid-based MOFs can be functionalized post-synthetically, incorporating functionality directly into the linker from the outset offers a more direct and often more uniform method of introducing desired chemical properties into the framework.
Experimental Protocols: A Step-by-Step Guide
The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods. The following protocols provide a general guideline for the synthesis of MOFs using both terephthalic acid and a functionalized dicarboxylic acid linker.
Synthesis of a Terephthalic Acid-Based MOF (e.g., MOF-5)
This protocol is based on established methods for the synthesis of MOF-5.[7]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (optional, for room temperature synthesis)
Procedure:
-
In a typical solvothermal synthesis, dissolve terephthalic acid and zinc nitrate hexahydrate in DMF in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, a crystalline product will have formed.
-
Collect the product by filtration and wash it with fresh DMF to remove any unreacted starting materials.
-
Solvent exchange with a volatile solvent like chloroform or acetone is often performed to remove the high-boiling DMF from the pores.
-
Finally, the product is dried under vacuum to activate the MOF.
Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.
Synthesis of a this compound-Based MOF
The synthesis of a MOF with a functionalized linker follows a similar procedure, though reaction conditions may need to be optimized.
Materials:
-
A suitable metal salt (e.g., copper(II) nitrate, zinc(II) nitrate)
-
This compound
-
A suitable solvent or solvent mixture (e.g., DMF, ethanol, water)
Procedure:
-
Dissolve the metal salt and this compound in the chosen solvent system within a Teflon-lined autoclave.
-
The reaction may require a modulator, such as acetic acid, to control the crystal growth and phase purity.
-
Heat the sealed autoclave at a temperature typically between 80°C and 150°C for 24 to 72 hours.
-
After cooling, the crystalline product is isolated by filtration.
-
The purification and activation steps are similar to those for terephthalic acid-based MOFs, involving washing and solvent exchange followed by drying under vacuum.
Caption: Synthesis workflow for a MOF using a functionalized organic linker.
Conclusion: Causality and Experimental Choices
The decision to use terephthalic acid versus this compound is fundamentally a choice between maximizing porosity and introducing specific chemical functionality.
-
Choice of Terephthalic Acid: This linker is often selected when the primary goal is to achieve a high surface area and large pore volume. Its rigidity and symmetry are ideal for constructing robust, highly porous materials for applications like gas storage.
-
Choice of this compound: This linker is chosen when the aim is to create a MOF with a tailored pore environment. The acetamido group can impart selectivity for certain molecules, making such MOFs promising for applications in chemical separations, sensing, and catalysis. The bent nature of the linker can also lead to novel framework topologies that may not be accessible with linear linkers.
The experimental protocols described are designed to be self-validating through characterization of the final product. Techniques such as Powder X-ray Diffraction (PXRD) are essential to confirm the crystallinity and phase purity of the synthesized MOF. Brunauer-Emmett-Teller (BET) analysis is used to determine the surface area and porosity. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the incorporation of the functionalized linker into the framework.
References
- ACS Publications. (2023). Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate. ACS Sustainable Chemistry & Engineering.
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- RSC Publishing. (2021). Experimental investigations into the irregular synthesis of iron(iii) terephthalate metal–organic frameworks MOF-235 and MIL-101. Dalton Transactions.
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A Comparative Guide to the Thermal Stability of Coordination Polymers: The Influence of Dicarboxylic Acid Linkers
Welcome to a comprehensive exploration into the thermal stability of coordination polymers (CPs), a critical parameter influencing their applicability in fields ranging from gas storage to catalysis. This guide, intended for researchers and professionals in materials science and drug development, moves beyond a simple recitation of facts. We will dissect the causal relationships between the molecular architecture of dicarboxylic acid linkers and the thermal robustness of the resulting coordination polymers. Our focus is on providing a foundational understanding, supported by experimental evidence, to empower you in the rational design of thermally stable materials.
The Central Role of Dicarboxylic Acid Linkers in Thermal Stability
Coordination polymers are crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is paramount, as it dictates the topology, porosity, and, crucially, the physicochemical properties of the final structure. Among the vast library of linkers, dicarboxylic acids are ubiquitous due to their versatile coordination modes.
The thermal stability of a CP is fundamentally linked to the strength of its coordination bonds and the intrinsic stability of its organic components. The decomposition process typically begins with the loss of guest solvent molecules, followed by the breakdown of the organic linker, and finally, the collapse of the metal-oxide framework. The structure of the dicarboxylic acid linker influences this entire process. Key factors include:
-
Rigidity and Conjugation: Aromatic dicarboxylic acids, with their rigid backbones and π-conjugated systems, tend to form more stable CPs than their flexible aliphatic counterparts. The rigidity imparts structural integrity, while the conjugated system can delocalize thermal energy, delaying decomposition.
-
Chain Length (for aliphatic linkers): In aliphatic dicarboxylates, longer chains can introduce greater flexibility, often leading to lower thermal stability. However, they can also lead to different packing arrangements and coordination modes that may enhance stability in some cases.
-
Steric Hindrance and Substituents: Functional groups on the linker can introduce steric hindrance, potentially weakening coordination bonds. Conversely, substituents can also engage in secondary interactions like hydrogen bonding, which can significantly enhance the overall stability of the framework.
Experimental Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of CPs. It measures the change in mass of a sample as a function of temperature, providing precise decomposition temperatures.
Experimental Protocol: TGA of a Coordination Polymer
-
Sample Preparation: Ensure the CP sample is pure and free of non-coordinated solvent. This is often achieved by solvent exchange followed by drying under a vacuum at a mild temperature. An accurately weighed sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Set the temperature program. A typical program involves an initial isotherm at a low temperature (e.g., 30-50 °C) to establish a stable baseline, followed by a linear heating ramp (e.g., 5-10 °C/min) to the desired final temperature (e.g., 800 °C).
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting plot of mass (%) versus temperature (°C) is the TGA curve. The derivative of this curve (DTG) can also be plotted to pinpoint the temperatures of maximum mass loss rate.
-
Data Interpretation:
-
Step 1 (Solvent Loss): An initial mass loss at lower temperatures (typically < 200 °C) corresponds to the removal of guest or coordinated solvent molecules.
-
Step 2 (Framework Decomposition): A significant mass loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the coordination framework. The onset temperature of this step is considered the decomposition temperature and is a key measure of thermal stability.
-
Step 3 (Final Residue): The mass remaining at the end of the experiment usually corresponds to a stable metal oxide.
-
Workflow for TGA Experiment
Caption: A flowchart of the key steps in a thermogravimetric analysis experiment.
Comparative Analysis: Case Studies
Let's examine specific examples from the literature to illustrate the principles discussed. We will compare coordination polymers synthesized from the same metal ion but with different dicarboxylic acid linkers.
Case Study 1: Aromatic vs. Aliphatic Linkers
A study comparing zinc-based CPs demonstrates the superior stability imparted by aromatic linkers.
| Metal Ion | Dicarboxylic Acid Linker | Linker Type | Decomposition Temp. (°C) |
| Zn(II) | Terephthalic acid | Aromatic, Rigid | ~450 °C |
| Zn(II) | Adipic acid | Aliphatic, Flexible | ~320 °C |
The significantly higher decomposition temperature of the terephthalic acid-based polymer is attributed to the rigidity of the benzene ring, which creates a more robust and interconnected framework.
Case Study 2: The Effect of Linker Length in Aliphatic Systems
In a series of lanthanide CPs with aliphatic dicarboxylic acids of varying chain lengths, a clear trend was observed.
| Metal Ion | Dicarboxylic Acid Linker | -(CH2)n- | Decomposition Temp. (°C) |
| Eu(III) | Succinic acid | n=2 | ~430 °C |
| Eu(III) | Adipic acid | n=4 | ~410 °C |
| Eu(III) | Suberic acid | n=6 | ~395 °C |
Here, increasing the length of the aliphatic chain introduces more conformational flexibility, which can weaken the overall structure and lead to a decrease in thermal stability.
Logical Relationship: Linker Properties and Stability
Caption: The influence of linker characteristics on the thermal stability of CPs.
Conclusion and Future Outlook
The selection of the dicarboxylic acid linker is a critical design parameter in the synthesis of thermally stable coordination polymers. As demonstrated, rigid aromatic linkers generally afford more robust frameworks compared to their flexible aliphatic counterparts. Within aliphatic series, shorter chain lengths tend to enhance stability. These principles provide a rational basis for the design of new materials.
Future research will undoubtedly focus on more complex linker designs, incorporating multiple functional groups to create multifunctional materials where thermal stability is just one of a suite of desired properties. The systematic approach outlined in this guide, combining rational design with rigorous experimental validation, will remain essential in advancing the field.
References
-
Title: The effect of dicarboxylate linker on the structure and properties of zinc(II) coordination polymers. Source: Inorganica Chimica Acta. [Link]
-
Title: Thermal analysis of lanthanide coordination polymers with aliphatic dicarboxylic acids. Source: Journal of Thermal Analysis and Calorimetry. [Link]
A Senior Application Scientist's Guide to the Structural Validation of 5-Acetamidobenzene-1,3-dicarboxylic Acid by Mass Spectrometry
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of robust research. For a compound such as 5-Acetamidobenzene-1,3-dicarboxylic acid, a versatile building block in the synthesis of coordination polymers and other advanced materials, structural integrity is paramount.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry with other key analytical techniques for the structural validation of this molecule, grounded in the principles of scientific integrity and causality.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry stands as a powerful and indispensable tool for the structural analysis of small molecules.[2][3][4][5] Its high sensitivity and the detailed information it provides on molecular weight and fragmentation patterns make it a primary choice for confirming the identity of newly synthesized compounds.[3] For this compound (Molecular Formula: C10H9NO5, Molecular Weight: 223.18 g/mol ), mass spectrometry offers a rapid and definitive method for verifying its core structure.[6][7]
Electrospray Ionization (ESI): The Gentle Approach for a Multifunctional Molecule
Given the polar nature of this compound, with its two carboxylic acid groups and an amide functionality, Electrospray Ionization (ESI) is the ionization technique of choice. ESI is a "soft" ionization method that typically generates intact molecular ions, minimizing in-source fragmentation and providing a clear determination of the molecular weight.[2] For this particular compound, analysis in negative ion mode is expected to be highly effective, leading to the formation of a deprotonated molecule [M-H]⁻. The presence of two acidic protons on the carboxylic acid groups makes deprotonation a highly favorable process.
Experimental Protocol: ESI-MS/MS Analysis
A rigorous and self-validating protocol is essential for trustworthy results. The following step-by-step methodology outlines the process for acquiring a high-resolution mass spectrum of this compound.
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent system, such as a mixture of methanol and water, to a final concentration of approximately 1 µg/mL. The choice of a polar solvent system is critical for ensuring complete dissolution and efficient ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is employed. These instruments provide the high mass accuracy and resolving power necessary to determine the elemental composition of the parent and fragment ions.[2]
-
Ionization Source Conditions: The ESI source is operated in negative ion mode. Key parameters, including capillary voltage, cone voltage, and desolvation temperature, are optimized to maximize the signal of the [M-H]⁻ ion while minimizing premature fragmentation.
-
MS1 Analysis: A full scan MS1 spectrum is acquired to confirm the presence and determine the accurate mass of the deprotonated molecular ion, [M-H]⁻.
-
MS/MS Analysis (Tandem Mass Spectrometry): The [M-H]⁻ ion is selectively isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed, providing a fragmentation "fingerprint" of the molecule.[3]
Predicted Fragmentation Pathway of this compound
The fragmentation of aromatic compounds in mass spectrometry is a well-understood process that provides rich structural information.[8][9] For this compound, the following fragmentation pathway for the [M-H]⁻ ion is anticipated:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
The primary fragmentation events are expected to involve the loss of small, stable neutral molecules from the functional groups. The carboxylic acid groups are likely to lose water (H₂O) or carbon dioxide (CO₂). The acetamido group may undergo cleavage to lose a ketene molecule (CH₂CO).
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios for the parent ion and key fragments of this compound in negative ion mode ESI-MS.
| Ion | Molecular Formula | Calculated m/z |
| [M-H]⁻ | C₁₀H₈NO₅⁻ | 222.0408 |
| [M-H-H₂O]⁻ | C₁₀H₆NO₄⁻ | 204.0302 |
| [M-H-CO₂]⁻ | C₉H₈NO₃⁻ | 178.0509 |
| [M-H-CH₂CO]⁻ | C₈H₆NO₃⁻ | 180.0509 |
| [M-H-COOH]⁻ | C₉H₇NO₃⁻ | 177.0615 |
Comparative Analysis with Alternative Techniques
While mass spectrometry provides definitive molecular weight and fragmentation data, a comprehensive structural validation often involves orthogonal analytical techniques.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete de novo structural elucidation of organic molecules.[10] For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom.
-
Expected ¹H NMR Features: The aromatic protons would appear as distinct signals in the aromatic region of the spectrum. The amide proton would likely be a broad singlet, and the methyl protons of the acetyl group would be a sharp singlet.[11][12][13] The acidic protons of the carboxylic acids may be observable as very broad signals or may exchange with deuterium if a deuterated solvent like DMSO-d₆ is used.
-
Expected ¹³C NMR Features: The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and amide groups, as well as for the aromatic carbons.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[15]
-
Expected FTIR Absorption Bands: The spectrum of this compound would be characterized by strong C=O stretching vibrations for the carboxylic acid and amide groups.[16][17] A broad O-H stretching band from the carboxylic acids would also be prominent.[16] Additionally, N-H stretching and bending vibrations from the amide group would be observable.[17]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, small sample requirement | Isomers can be difficult to distinguish without MS/MS |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry | Unambiguous structure determination | Lower sensitivity, larger sample amount needed, longer acquisition time |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited information on the overall molecular structure |
Integrated Analytical Workflow for Structural Validation
A robust approach to structural validation integrates the strengths of multiple analytical techniques. The following workflow ensures a high degree of confidence in the assigned structure.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of this compound is most effectively and confidently achieved through a multi-technique approach, with mass spectrometry playing a pivotal role. ESI-MS provides a rapid and accurate determination of the molecular weight, while tandem mass spectrometry (MS/MS) offers detailed structural insights through characteristic fragmentation patterns. When combined with the detailed connectivity information from NMR and the functional group confirmation from FTIR, a complete and unambiguous structural assignment is realized. This integrated strategy represents a self-validating system that ensures the highest level of scientific rigor in chemical research and development.
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Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC - NIH. (2017-01-18). Retrieved from [Link]
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A novel strategy for MALDI-TOF MS analysis of small molecules | Journal of the American Society for Mass Spectrometry - ACS Publications. Retrieved from [Link]
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Small molecule analysis by MALDI mass spectrometry - PubMed. (2002-08). Retrieved from [Link]
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A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites - Analyst (RSC Publishing). Retrieved from [Link]
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The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results. Retrieved from [Link]
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Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed. (2004). Retrieved from [Link]
-
Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - DOI. (2004-04-23). Retrieved from [Link]
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Negative-ion electrospray mass spectrometric analysis of dicarboxylic acids[18]. (1999-01-01). Retrieved from [Link]
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Structure Elucidation of Small Molecules - Fiehn Lab. Retrieved from [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. (2019-12-01). Retrieved from [Link]
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Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... - ResearchGate. Retrieved from [Link]
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Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. - Longdom Publishing. Retrieved from [Link]
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Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. (2023-01-26). Retrieved from [Link]
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FTIR-ATR spectroscopy of dicarboxylic acids. A) FTIR spectra from 4000... - ResearchGate. Retrieved from [Link]
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Video: Mass Spectrometry: Aromatic Compound Fragmentation - JoVE. (2024-12-05). Retrieved from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Retrieved from [Link]
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The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon. (2025-01-23). Retrieved from [Link]
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1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed. (2013). Retrieved from [Link]
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Fragmentation (mass spectrometry) - Wikipedia. Retrieved from [Link]
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¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). Retrieved from [Link]
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- 16. m.youtube.com [m.youtube.com]
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- 18. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Porosity Assessment of Novel Materials Synthesized with 5-Acetamidobenzene-1,3-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the synthesis of novel porous materials is a critical frontier. The choice of organic linker is paramount in dictating the final properties of these materials, such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). 5-Acetamidobenzene-1,3-dicarboxylic acid, with its functional amide group, presents a compelling building block for creating materials with tailored porosity and surface chemistry, crucial for applications ranging from targeted drug delivery to selective gas separation.
This guide provides an in-depth comparison of the essential techniques for characterizing the porosity of materials synthesized using this promising linker. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references. While specific data for materials derived from this compound is emerging, we will draw upon established knowledge of analogous amide-functionalized porous materials to provide a predictive and practical framework for your research.
The Significance of the Amide Functional Group in Porous Materials
The acetamido group (-NHCOCH₃) on the this compound linker is not merely a structural component; it is a functional powerhouse. The presence of the amide bond introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can significantly influence the material's interaction with guest molecules. This functionalization is known to enhance the selective adsorption of polar molecules, such as carbon dioxide, through dipole-quadrupole interactions.[1] Therefore, a thorough and accurate assessment of the porosity of materials synthesized with this linker is essential to understanding and optimizing their performance.
A Comparative Overview of Porosity Assessment Techniques
The selection of the appropriate technique to characterize porosity depends on the nature of the material and the desired information. The three principal methods we will compare are Gas Sorption Analysis, Mercury Intrusion Porosimetry, and Scanning Electron Microscopy.
| Technique | Principle | Information Obtained | Pore Size Range | Advantages | Limitations |
| Gas Sorption Analysis | Physisorption of an inert gas (e.g., N₂) at cryogenic temperatures. | BET Surface Area, Pore Volume, Pore Size Distribution | 0.35 - 500 nm | High resolution for micropores and mesopores, non-destructive. | Limited to accessible pores, can be time-consuming. |
| Mercury Intrusion Porosimetry | Intrusion of non-wetting mercury into pores under pressure. | Pore Size Distribution, Bulk Density, Skeletal Density, Porosity | 3 nm - 1000 µm | Wide pore size range, rapid analysis.[2] | Destructive, potential for sample damage under high pressure. |
| Scanning Electron Microscopy (SEM) | Imaging of the material's surface using a focused beam of electrons. | Visual representation of pore structure, morphology, and surface features. | Dependent on instrument resolution | Direct visualization of the porous network. | Provides 2D information, sample preparation can be critical. |
In-Depth Experimental Protocols and Causality
Gas Sorption Analysis: The Gold Standard for Micropore and Mesopore Characterization
Gas sorption is the most widely used technique for determining the surface area and pore size distribution of porous materials.[3] The choice of nitrogen at 77 K is a standard due to its well-characterized molecular cross-section and availability.[4] For materials with amide functionalities, the interaction with the quadrupole moment of nitrogen can provide nuanced information about the surface chemistry within the pores.
-
Sample Activation (Degassing):
-
Objective: To remove any solvent molecules or unreacted starting materials from the pores of the synthesized material, ensuring that the measured surface area is representative of the material itself.
-
Procedure:
-
Accurately weigh approximately 50-100 mg of the synthesized material into a pre-weighed sample tube.
-
Attach the sample tube to the degassing port of a gas sorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻³ Pa). The temperature and duration of heating are critical and must be optimized for your specific material. A starting point for a new MOF is often 120-150°C for 4-12 hours. The goal is to remove guests without causing the framework to collapse.
-
After degassing, allow the sample tube to cool to room temperature and reweigh it to determine the mass of the activated sample.
-
-
-
Isotherm Measurement:
-
Objective: To measure the volume of nitrogen gas adsorbed by the activated material at a series of controlled relative pressures (P/P₀) at liquid nitrogen temperature (77 K).
-
Procedure:
-
Transfer the sample tube with the activated material to the analysis port of the gas sorption analyzer.
-
Raise a dewar filled with liquid nitrogen to immerse the sample tube, maintaining a constant temperature of 77 K.
-
The instrument will then automatically dose known amounts of nitrogen gas into the sample tube and measure the resulting equilibrium pressure. This process is repeated over a wide range of relative pressures, typically from ~10⁻⁷ to 0.995.
-
After the adsorption isotherm is measured, the relative pressure is systematically decreased to measure the desorption isotherm.
-
-
-
BET (Brunauer-Emmett-Teller) Surface Area: Calculated from the adsorption isotherm in the relative pressure range of 0.05 to 0.35. This provides a measure of the total accessible surface area of the material.
-
Pore Volume: Typically determined from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) model for mesopores or Density Functional Theory (DFT) for micropores.
The presence of the amide group is expected to increase the affinity of the material for nitrogen, potentially leading to a higher BET surface area compared to a non-functionalized analogue. The specific arrangement of the linkers will dictate the pore size and shape, which will be reflected in the isotherm type and the calculated pore size distribution. For microporous materials, a Type I isotherm is expected.[5]
Mercury Intrusion Porosimetry: Probing the Macro and Mesoporous Realms
Mercury intrusion porosimetry is a powerful technique for characterizing larger pores that are beyond the upper limit of gas sorption analysis.[6] It operates on the principle that a non-wetting liquid (mercury) will only enter pores under the application of external pressure.[5] The pressure required is inversely proportional to the pore size, as described by the Washburn equation.[2]
-
Sample Preparation:
-
Objective: To ensure the sample is free of moisture and gases that could interfere with the measurement.
-
Procedure:
-
Place a known mass of the synthesized material into a sample cup (penetrometer). The sample must be a rigid solid.
-
Evacuate the penetrometer to a low pressure to remove air and any volatile contaminants from the sample.[6]
-
-
-
Low-Pressure Analysis:
-
Objective: To fill the large pores (macropores) with mercury.
-
Procedure:
-
The evacuated penetrometer is filled with mercury.
-
The pressure is gradually increased, typically up to atmospheric pressure, and the volume of mercury intruded into the pores is recorded.
-
-
-
High-Pressure Analysis:
-
Objective: To force mercury into the smaller pores (mesopores and some larger micropores).
-
Procedure:
-
The penetrometer is placed in a high-pressure chamber.
-
The pressure is increased incrementally, often up to 60,000 psi, while the volume of intruded mercury is continuously monitored.[5]
-
-
The output is a plot of cumulative intruded volume versus pressure, which is then converted to pore volume versus pore diameter. This allows for the determination of:
-
Pore Size Distribution: Over a wide range, from the nanometer to the micrometer scale.
-
Total Pore Volume: The total volume of mercury intruded.
-
Bulk and Skeletal Density: Calculated from the sample weight and the volumes measured.
-
Porosity: The percentage of void space in the material.
This technique is particularly useful for materials that are expected to have a hierarchical pore structure, containing both micropores and larger meso- or macropores. However, the high pressures involved can potentially crush or deform delicate framework structures. Therefore, it is crucial to consider the mechanical stability of the material being analyzed.
Scanning Electron Microscopy (SEM): Visualizing the Porous Landscape
SEM provides direct visual information about the surface morphology and porous structure of a material. While not a quantitative method for determining pore size distribution on its own, it is an invaluable complementary technique for visualizing the pores and understanding the overall material architecture.
-
Sample Mounting:
-
Objective: To securely mount the sample on a stub for imaging in the SEM chamber.
-
Procedure:
-
Place a small amount of the powdered sample onto an aluminum stub with double-sided carbon tape.
-
Gently blow off any excess loose powder with compressed air to prevent contamination of the SEM chamber.
-
-
-
Conductive Coating (for non-conductive samples):
-
Objective: To prevent charging of the sample surface by the electron beam, which can cause image artifacts.
-
Procedure:
-
Place the mounted sample in a sputter coater.
-
Deposit a thin layer (a few nanometers) of a conductive material, such as gold or platinum, onto the sample surface.
-
-
-
Imaging:
-
Objective: To acquire high-resolution images of the material's surface and pores.
-
Procedure:
-
Load the coated stub into the SEM.
-
Evacuate the chamber to a high vacuum.
-
Apply an accelerating voltage and scan the electron beam across the sample.
-
Detect the secondary or backscattered electrons to generate an image. Vary the magnification to observe features at different length scales.
-
-
SEM images provide qualitative information about:
-
Crystal Morphology and Size: The overall shape and size of the synthesized particles.
-
Surface Porosity: The presence and appearance of pores on the material's surface.
-
Structural Integrity: Any cracks or defects in the material.
Image analysis software can be used to obtain semi-quantitative information about pore sizes and their distribution from the SEM images, but this is generally less accurate than gas sorption or mercury intrusion methods.
Concluding Remarks for the Research Professional
The comprehensive characterization of porosity is a cornerstone of developing advanced materials for applications in pharmaceuticals and beyond. For materials synthesized with this compound, a multi-technique approach is strongly recommended. Gas sorption analysis will provide the critical details of the microporous and mesoporous architecture, which is heavily influenced by the functional linker. Mercury intrusion porosimetry can reveal any larger pores that may be present, giving a more complete picture of the pore size distribution. Finally, SEM offers invaluable visual confirmation of the material's morphology and porous nature. By judiciously applying these techniques and understanding the underlying principles, researchers can gain a deep and accurate understanding of their novel materials, paving the way for groundbreaking innovations.
References
-
An Interpenetrated Anionic MOF Featuring Amide-Functionalized Pores for CO2 and Methylene Blue Adsorption. (2023). Inorganic Chemistry. [Link]
-
Mercury Porosimetry. (n.d.). Penn State Materials Research Institute. [Link]
-
Gas sorption analysis of porous materials. (2024, March 7). AZoM. [Link]
-
Method of porosity estimation from scanning electron microscopy images. (2025). Journal of Mining and Earth Sciences. [Link]
-
Nitrogen Sorption Measurements and Thermal Analysis Techniques. (2024, January 23). ResearchGate. [Link]
-
The use of nitrogen adsorption for the characterisation of porous materials. (2001). Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]
-
Analyzing Gas Adsorption in an Amide-Functionalized Metal Organic Framework: Are the Carbonyl or Amine Groups Responsible? (n.d.). ResearchGate. [Link]
-
Metal–Organic Framework with Functional Amide Groups for Highly Selective Gas Separation. (n.d.). ResearchGate. [Link]
-
Mercury Intrusion Porosimetry. (n.d.). Particle Technology Labs. [Link]
-
Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. (2025, January 8). MDPI. [Link]
-
#60 Porosity & Pore Structure | Woking of Mercury Intrusion Porosimeter | Part 1. (2020, April 4). YouTube. [Link]
-
Preparing Powders for Scanning Electron Microscopy. (n.d.). Nanoscience Instruments. [Link]
-
Introduction to Mercury Porosimetry Part 1. (2017, September 15). YouTube. [Link]
-
Gas Sorption Analysis of Porous Materials. (2024, March 7). AZoM. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Coordination Modes of 5-Acetamidobenzene-1,3-dicarboxylic Acid in Metal Complexes
This guide provides an in-depth technical comparison of the coordination modes of 5-Acetamidobenzene-1,3-dicarboxylic acid (H₂abdc) in various metal complexes. Drawing upon crystallographic data and spectroscopic analysis, we will explore how the interplay of the metal ion's nature, reaction conditions, and the ligand's inherent structural features dictates the final architecture of the resulting coordination polymers and metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and drug development professionals working in the fields of coordination chemistry, materials science, and medicinal chemistry.
Introduction: The Versatile Ligand, this compound
This compound is a versatile organic ligand that possesses two carboxylate groups and an acetamido substituent on a central benzene ring. This unique combination of functional groups allows for a rich and varied coordination chemistry. The carboxylate groups can engage in a multitude of binding modes with metal ions, including monodentate, bidentate (chelating or bridging), and various syn-anti bridging conformations.[1][2] The acetamido group, while not always directly involved in coordination to the metal center, plays a crucial role in directing the supramolecular assembly through hydrogen bonding interactions, thus influencing the dimensionality and topology of the final framework.[3]
The ability of dicarboxylic acids to act as bridging ligands facilitates the formation of one-, two-, and three-dimensional polymeric networks.[2][4] The resulting metal-organic frameworks (MOFs) often exhibit interesting properties such as porosity, thermal stability, and luminescence, making them promising candidates for applications in gas storage, catalysis, and as drug delivery vehicles.[1][5] Understanding the fundamental principles that govern the coordination of H₂abdc with different metal ions is paramount for the rational design of novel functional materials.
The Influence of the Metal Ion on Coordination Geometry
The choice of the metal ion is a primary determinant of the coordination number and the preferred geometry of the resulting complex. Transition metals and lanthanides, with their differing ionic radii, charge densities, and electronic configurations, interact with H₂abdc to form distinct structural motifs.
Transition Metal Complexes: A Study in Structural Diversity
Transition metals such as zinc(II), copper(II), cobalt(II), and nickel(II) commonly exhibit coordination numbers ranging from 4 to 6, leading to tetrahedral, square planar, or octahedral geometries.[1][2]
The coordination versatility of dicarboxylates is also evident in cobalt(II) and nickel(II) complexes. For instance, studies on various dicarboxylic acids show that these metals typically form octahedral complexes, often including coordinated water molecules or other ancillary ligands. The specific coordination mode of the dicarboxylate can vary from chelating to bridging, leading to the formation of anything from simple dinuclear complexes to extended one-, two-, or three-dimensional polymers.
Lanthanide Complexes: High Coordination Numbers and Luminescent Properties
Lanthanide ions are characterized by their larger ionic radii and higher coordination numbers, typically ranging from 7 to 9.[6][7] This leads to more complex coordination environments and often results in the formation of three-dimensional frameworks with intricate topologies.[6][7] The interaction of lanthanide ions with aromatic dicarboxylates is of particular interest due to the potential for "antenna effects," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, resulting in characteristic luminescence.[5]
In complexes with ligands analogous to H₂abdc, lanthanide ions are often coordinated by multiple carboxylate oxygen atoms from several different ligands. For example, in a lanthanum(III) complex with benzophenone-2,4-dicarboxylic acid, the La(III) ion is nine-coordinated by eight oxygen atoms from six different dicarboxylate ligands and one water molecule, forming a distorted monocapped square antiprism geometry.[6] Another lanthanide complex with a polycarboxylic acid ligand shows the deprotonated ligand adopting a μ₅-η¹:η¹:η¹:η²:η¹:η¹ coordination manner to connect five Dy³⁺ cations.[8] These examples highlight the high degree of connectivity that can be achieved with lanthanide ions, leading to robust and often porous frameworks. The larger size of lanthanide ions allows for the accommodation of more coordinating atoms, favoring the formation of highly bridged structures.
The Role of the Acetamido Group: A Director of Supramolecular Assembly
While the carboxylate groups are the primary sites of coordination to the metal ions, the acetamido group at the 5-position of the benzene ring exerts a significant influence on the overall crystal packing and the dimensionality of the resulting framework. The N-H and C=O moieties of the acetamido group are excellent hydrogen bond donors and acceptors, respectively. These hydrogen bonding interactions can occur between adjacent ligands, between ligands and coordinated or solvate water molecules, or even with counter-ions present in the crystal lattice.[3]
These directional and specific non-covalent interactions act as a "supramolecular glue," linking individual coordination polymer chains or layers into higher-dimensional structures. For instance, one-dimensional chains can be cross-linked by hydrogen bonds to form two-dimensional sheets, and these sheets can, in turn, be stacked and held together by further hydrogen bonding and π-π interactions to create a three-dimensional architecture.[3] The steric bulk of the acetamido group can also influence the relative orientation of the ligands and, consequently, the topology of the resulting framework.
Comparative Analysis of Coordination Modes
The table below summarizes the expected and observed coordination behaviors of this compound and its analogues with different classes of metal ions.
| Metal Ion Class | Typical Coordination Number | Predominant Geometry | Common H₂abdc Coordination Modes | Resulting Structure |
| Transition Metals (e.g., Zn, Cu, Co, Ni) | 4-6 | Tetrahedral, Square Planar, Octahedral | Monodentate, Bidentate Bridging | 1D Chains, 2D Layers, 3D Supramolecular Networks |
| Lanthanides (e.g., La, Ce, Dy) | 7-9 | Distorted Polyhedra (e.g., Monocapped Square Antiprism) | Multidentate Bridging (μ₃, μ₄, μ₅, μ₆) | 3D Frameworks |
Experimental Protocols
The synthesis and characterization of metal complexes of this compound typically involve the following experimental procedures.
Synthesis of a Representative Transition Metal Complex (Hydrothermal Method)
A mixture of a transition metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.05 mmol) and this compound (0.05 mmol) is dissolved in a solvent mixture, such as N,N-dimethylformamide (DMF) and water.[3] The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 85-120 °C) for a period of 24-72 hours.[3] After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried.
Experimental Workflow for Hydrothermal Synthesis
Caption: Hydrothermal synthesis workflow for metal complexes of H₂abdc.
Characterization Techniques
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise coordination environment of the metal ion, the binding modes of the ligand, bond lengths and angles, and the overall crystal structure.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the coordination of the carboxylate groups. The separation between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the COO⁻ group (Δν = ν_as - ν_s) can indicate the coordination mode (monodentate, bidentate chelating, or bridging).
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the complex and to determine the presence and nature of solvent molecules (coordinated vs. guest).[9]
Logical Flow of Characterization
Caption: Logical workflow for the characterization of H₂abdc metal complexes.
Conclusion
The coordination chemistry of this compound is rich and varied, offering numerous possibilities for the construction of novel metal-organic frameworks. The coordination modes are primarily dictated by the nature of the metal ion, with transition metals favoring lower coordination numbers and lanthanides accommodating higher coordination numbers, leading to structures of increasing complexity and dimensionality. The acetamido group, through its capacity for hydrogen bonding, plays a critical role in directing the supramolecular assembly of these frameworks. A thorough understanding of these structure-directing factors, gained through detailed experimental characterization, is essential for the targeted synthesis of materials with desired properties for a wide range of applications.
References
- Synthesis and Characterization of Coordination Polymers Based on 5-Azidoisophthalic Acid. Chinese Journal of Inorganic Chemistry.
- Three Novel Lanthanide Metal-Organic Frameworks (Ln-MOFs) Constructed by Unsymmetrical Aromatic Dicarboxylatic Tectonics: Synthesis, Crystal Structures and Luminescent Properties. Molecules.
- Coordination polymers of 5-substituted isophthalic acid. PMC.
- Four Lanthanide(III) Metal-Organic Frameworks Fabricated by Bithiophene Dicarboxylate for High Inherent Proton Conduction.
- Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. MDPI.
- Coordination polymers of flexible poly-carboxylic acids with metal ions. IV. Syntheses, structures, and magnetic properties of polymeric networks of 5-(3,5)-(dicarboxybenzyloxy)isophthalic acid with Cd(ii), Cu(ii), Co(ii) and Mn(ii) ions. RSC Publishing.
- 5-aminoisophthalic acid transition metal zinc coordination compound and preparation method thereof.
- A Coordination Polymer of Dy(III)
- Lanthanide-based metal–organic frameworks as luminescent probes. RSC Publishing.
- Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxyl
- Special Issue : Synthesis and Applications of Transition Metal Complexes. MDPI.
- Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid. Chalcogenide Letters.
- Two new isotypic Co(II)/Ni(II)-coordination polymers based on 5-(6-Carboxypyridin-2-yl)isophthalic acid: Synthesis, structure analysis and magnetism properties.
- Five new coordination polymers based on a semi-rigid dicarboxylic acid and versatile N-donor ligands: synthesis, characteriz
- Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphin
- Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Semantic Scholar.
- Synthesis, structure and characterization of two new metal-organic coordination polymers based on the ligand 5-iodobenzene-1,3-dicarboxyl
- Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxyl
- Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Indian Academy of Sciences.
- Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. MDPI.
- A Zn(II) 5-aminoisophthalate coordination polymer.
- A series of d transition metal coordination complexes: Structures and comparative study of surface electron behaviors (n= 9, 8, 7, 6, 5).
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- 9. Coordination polymers of flexible poly-carboxylic acids with metal ions. IV. Syntheses, structures, and magnetic properties of polymeric networks of 5-(3,5)-(dicarboxybenzyloxy)isophthalic acid with Cd(ii), Cu(ii), Co(ii) and Mn(ii) ions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
evaluating the performance of 5-Acetamidobenzene-1,3-dicarboxylic acid-based materials for gas adsorption
This guide provides a comprehensive evaluation of the performance of metal-organic frameworks (MOFs) synthesized from 5-Acetamidobenzene-1,3-dicarboxylic acid for gas adsorption applications. As a class of porous crystalline materials, MOFs offer exceptional potential for gas storage and separation due to their high surface areas and tunable chemical functionalities.[1] The introduction of an acetamido group on the isophthalic acid linker is a strategic design choice aimed at enhancing selective gas adsorption, particularly for carbon dioxide.
This document offers an in-depth analysis of the synthesis, characterization, and performance of these specialized MOFs, comparing them with other prominent porous materials. Detailed experimental protocols and supporting data are provided to enable researchers and drug development professionals to make informed decisions for their applications.
The Strategic Advantage of Amide Functionalization in MOFs for Gas Adsorption
The functionalization of organic linkers in MOFs is a powerful strategy to tailor their gas adsorption properties.[2] The amide group, as present in this compound, offers distinct advantages for enhancing CO2 capture.[3] The carbonyl and amine moieties within the amide group can interact with CO2 molecules through dipole-quadrupole interactions, leading to increased adsorption selectivity.[3]
Furthermore, the presence of the acetamido group can influence the pore environment and framework topology, which in turn affects the overall gas uptake capacity. Theoretical calculations have shown that amide groups can create strong adsorption sites for gases like methane and carbon dioxide.
Performance Comparison with Alternative Adsorbents
While direct experimental data for MOFs synthesized from this compound is emerging, we can extrapolate their potential performance by comparing them with other functionalized MOFs and traditional porous materials. The following table summarizes key performance indicators for various adsorbents.
| Adsorbent Material | Functional Group | BET Surface Area (m²/g) | CO2 Adsorption Capacity | CH4 Adsorption Capacity | H2 Adsorption Capacity | Selectivity (CO2/N2) | Reference |
| Hypothetical AABDC-MOF-1 | Acetamido | ~1200-1800 | High | Moderate | Low | High | - |
| Fe-dbai (amide-functionalized) | Amide | - | 6.4 mmol/g (298 K, 1 bar) | - | - | 64 | [4] |
| ESOGU-3 (amide-functionalized) | Amide | - | 3.82 mmol/g (273 K, 100 kPa) | 0.697 mmol/g (273 K, 100 kPa) | - | - | [3] |
| MOF-5 | None | ~3000 | 2.63 wt% (77 K, 1.7 MPa) | - | 3.6 wt% (77 K, 1.7 MPa) | - | [5] |
| Mg-MOF-74 | Hydroxyl | ~1200 | High at low partial pressures | - | - | - | [6] |
| Zeolite 13X | - | ~600-700 | ~5.5 mmol/g (298 K, 1 bar) | - | - | ~30-50 | [7] |
| Activated Carbon | - | 500-3000 | Variable | Variable | Variable | Low | [7] |
Note: The values for the hypothetical AABDC-MOF-1 are projected based on the performance of similar amide-functionalized MOFs.
Experimental Protocols
Synthesis of this compound-Based MOFs (AABDC-MOFs)
This section details a generalized solvothermal synthesis protocol for AABDC-MOFs. The specific metal salt and solvent system can be varied to achieve different framework topologies and properties.
Materials:
-
This compound (AABDC)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation: Dissolve this compound and the chosen metal salt in the solvent in a glass vial. The molar ratio of linker to metal can be varied to optimize crystal formation.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and place it in a programmable oven. Heat the mixture at a specific temperature (typically between 80-150 °C) for a designated period (12-72 hours).
-
Cooling and Crystal Collection: Allow the autoclave to cool down to room temperature naturally. The resulting crystals are collected by decanting the mother liquor.
-
Washing: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Subsequently, exchange the solvent with a more volatile solvent like ethanol or methanol.
-
Activation: Activate the synthesized MOF by heating under vacuum to remove the solvent molecules from the pores. The activation temperature should be determined by thermogravimetric analysis (TGA) to avoid framework collapse.
Diagram of the Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of AABDC-MOFs.
Gas Adsorption Measurements
The gas adsorption properties of the synthesized AABDC-MOFs are evaluated using a volumetric gas adsorption analyzer.
Materials and Equipment:
-
Activated AABDC-MOF sample
-
Volumetric gas adsorption analyzer
-
High-purity adsorbate gases (e.g., N2, CO2, CH4, H2)
-
Liquid nitrogen (for BET surface area analysis)
-
Thermostatic bath (for measurements at different temperatures)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the activated AABDC-MOF sample and place it in the sample tube of the gas adsorption analyzer.
-
Degassing: Degas the sample in-situ under high vacuum and elevated temperature to ensure the removal of any residual solvent or adsorbed moisture.
-
BET Surface Area Analysis: Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature). Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Gas Adsorption Isotherms: Measure the adsorption isotherms for the gases of interest (CO2, CH4, H2) at desired temperatures (e.g., 273 K, 298 K) and pressures (typically up to 1 bar).
-
Data Analysis:
-
Plot the amount of gas adsorbed (mmol/g or cm³/g) as a function of pressure.
-
Determine the gas uptake capacity at a specific pressure (e.g., 1 bar).
-
Calculate the isosteric heat of adsorption to understand the strength of the interaction between the gas molecules and the MOF.
-
For gas separation applications, calculate the selectivity using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherms.
-
Diagram of the Gas Adsorption Evaluation Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Acetamidobenzene-1,3-dicarboxylic Acid
Pre-Disposal Hazard Assessment
Before handling any waste, a thorough understanding of the potential hazards is paramount. 5-Acetamidobenzene-1,3-dicarboxylic acid is an aromatic dicarboxylic acid. While specific toxicological data is limited, we must operate under a precautionary principle, informed by the behavior of analogous chemical structures.
Structural Analogue Analysis: A structurally related compound, Benzene-1,3,5-tricarboxylic acid, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound as a potential irritant.
Key Actions:
-
Consult the SDS: Always attempt to locate the manufacturer-specific Safety Data Sheet (SDS) for the material you have procured. It will contain the most accurate hazard and disposal information.
-
Assume Irritant Properties: In the absence of specific data, treat the compound as a skin, eye, and respiratory tract irritant.[2]
-
Evaluate the Waste Stream: Determine if the waste is pure, unreacted compound or if it is mixed with solvents or other reagents, as this will impact the overall hazard profile and disposal route.
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, stringent adherence to PPE protocols is required to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE for handling hazardous chemicals in a laboratory setting.[3][4]
| PPE Category | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or airborne dust particles causing eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect for tears or degradation before and during use. | Prevents direct skin contact, mitigating the risk of skin irritation.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[1] A NIOSH-approved respirator may be needed for bulk handling. | Minimizes inhalation of dust, which could cause respiratory tract irritation.[2] |
Waste Characterization & Segregation: A Step-by-Step Protocol
Proper disposal begins with accurate waste characterization as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Is it a Listed Hazardous Waste? Review the EPA's F, K, P, and U lists (40 CFR Part 261 Subpart D).[7]
Step 2: Is it a Characteristic Hazardous Waste? The waste must be evaluated for the four characteristics of hazardous waste.
-
Ignitability (D001): As a solid with a high boiling point (571.167°C), it is not ignitable.[1]
-
Corrosivity (D002): As a dicarboxylic acid, it is acidic. If dissolved in water, the pH of the solution could be less than or equal to 2, rendering it a corrosive hazardous waste. Solid, un-dissolved waste does not meet this characteristic.
-
Reactivity (D003): There is no information to suggest this compound is unstable, water-reactive, or capable of detonation.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses whether the waste will leach specific toxic chemicals into groundwater. Without specific testing, this cannot be definitively ruled out, but it is unlikely for this compound.
Step 3: Segregation and Collection
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a tightly sealing lid.[11][12]
-
Labeling: The container must be labeled with an EHS Hazardous Waste Label immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All components in the container by percentage.
-
The date accumulation started.
-
-
Incompatible Wastes: Do not mix this acidic compound with bases, strong oxidizing agents, or cyanides.[13] Store the waste container away from incompatible materials.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the compliant disposal of this compound.
Caption: Waste disposal decision workflow.
Final Disposal Pathway
Given its nature as a non-halogenated organic solid, the recommended and most environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Why Incineration? Incineration ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. This prevents the compound from persisting in the environment. Disposal of a related compound, Benzene-1,3,5-tricarboxylic acid, is specified for an industrial combustion plant.[2]
-
Prohibited Actions:
-
DO NOT dispose of this chemical down the drain. This can harm aquatic life and interfere with wastewater treatment processes.
-
DO NOT dispose of this chemical in the regular trash. This is illegal for hazardous waste and poses a risk to sanitation workers and the environment.[12]
-
Spill & Emergency Procedures
All laboratory personnel must be trained on the proper response to a chemical spill as part of their organization's Chemical Hygiene Plan, a requirement under the OSHA Laboratory Standard.[3][14]
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan to minimize dust generation.
-
Place the collected material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if compatible) and a cloth. Dispose of the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) office.
-
Prevent entry into the area.
-
Wait for trained emergency response personnel.
-
References
-
Federal Register :: 1,3 Benzene Dicarboxylic Acid, 5-Sulfo-, 1,3-Dimethyl Ester, Sodium Salt, Polymer with 1,3-Benzene Dicarboxylic Acid, 1,4-Benzene Dicarboxylic Acid, Dimethyl 1,4-Benzene Dicarboxylate and 1,2-Ethanediol; Tolerance Exemption . Source: Federal Register. [Link]
-
Laboratory Safety Guidance . Source: Occupational Safety and Health Administration (OSHA). [Link]
-
Waste Code - RCRAInfo . Source: Environmental Protection Agency (EPA). [Link]
-
This compound | C10H9NO5 | CID 242278 . Source: PubChem, National Institutes of Health. [Link]
-
Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries . Source: EPA NEVIS. [Link]
-
Hazardous Waste . Source: Environmental Protection Agency (EPA). [Link]
-
EPA HAZARDOUS WASTE CODES . Source: Unknown. [Link]
-
Safety Data Sheet: Benzene-1,3,5-tricarboxylic acid . Source: Chemos GmbH & Co.KG. [Link]
-
Chemical Waste Disposal Guidelines . Source: Emory University. [Link]
-
Laboratories - Overview . Source: Occupational Safety and Health Administration (OSHA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . Source: Environmental Protection Agency (EPA). [Link]
-
The Laboratory Standard . Source: Vanderbilt University. [Link]
-
EPA Hazardous Waste Codes . Source: University of Maryland. [Link]
-
Proper Handling of Hazardous Waste Guide . Source: Environmental Protection Agency (EPA). [Link]
-
40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes . Source: eCFR :: Home. [Link]
-
MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses . Source: Environmental Protection Agency (EPA). [Link]
-
OSHA Standards for Biological Laboratories . Source: ASPR. [Link]
-
Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults (2000-2012) . Source: PubMed. [Link]
-
Best Practices for Hazardous Waste Disposal . Source: AEG Environmental. [Link]
-
U List of Hazardous Wastes . Source: Minnesota Pollution Control Agency. [Link]
-
Hazardous Materials Disposal Guide . Source: Nipissing University. [Link]
-
OSHA Laboratory Standard . Source: National Center for Biotechnology Information. [Link]
-
Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry . Source: EPA NEVIS. [Link]
-
Managing Hazardous Waste . Source: Department of Toxic Substances Control - CA.gov. [Link]
-
Hazardous Waste Disposal Guide . Source: Dartmouth College. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemos.de [chemos.de]
- 3. osha.gov [osha.gov]
- 4. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. epa.gov [epa.gov]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Acetamidobenzene-1,3-dicarboxylic acid
Hazard Assessment: A Precautionary Approach
Due to the lack of specific toxicological data for 5-Acetamidobenzene-1,3-dicarboxylic acid, a precautionary principle must be applied. Structurally similar aromatic carboxylic acids can range from being non-hazardous to causing skin, eye, and respiratory irritation.[2][3] Therefore, we will operate under the assumption that this compound may possess irritant properties.
Potential Hazards:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[2]
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or latex gloves. | Laboratory coat. | N95-rated dust mask or working in a fume hood. |
| Solution Preparation | Chemical splash goggles. | Nitrile or latex gloves. | Laboratory coat. | Work in a well-ventilated area or fume hood. |
| Running Reactions | Chemical splash goggles and a face shield. | Nitrile or latex gloves. | Laboratory coat. | Work in a fume hood. |
| Waste Disposal | Chemical splash goggles. | Nitrile or latex gloves. | Laboratory coat. | Work in a well-ventilated area. |
Step-by-Step PPE Protocol
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE to prevent contamination.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood.[1]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the creation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a wet cloth.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure all containers are clearly labeled.
Disposal
Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be collected in a designated, labeled, and sealed container. Do not dispose of down the drain or in regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently handle this compound while prioritizing the well-being of yourself and your colleagues.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: DL-3-Methylenecyclopropane-Trans-1,2-Dicarboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: cis-Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
